molecular formula C8H12O4 B601817 (-)-Corey lactone diol CAS No. 54423-47-1

(-)-Corey lactone diol

Numéro de catalogue: B601817
Numéro CAS: 54423-47-1
Poids moléculaire: 172.18
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(-)-corey lactone is a gamma-lactone.

Propriétés

IUPAC Name

(3aR,4S,5R,6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-3-5-4-1-8(11)12-7(4)2-6(5)10/h4-7,9-10H,1-3H2/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTZWRCSPHQSFX-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C1OC(=O)C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369135
Record name (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32233-40-2
Record name (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32233-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78KQ4P7T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (-)-Corey Lactone Diol: Discovery, Synthesis, and Historical Significance

Introduction: A Landmark Achievement in Organic Synthesis

This compound, chemically known as (1S,5R,6R,7R)-6-(hydroxymethyl)-7-hydroxy-2-oxabicyclo[3.3.0]octan-3-one, stands as a pivotal intermediate in the history of organic synthesis. Its discovery and the subsequent development of its synthesis by Elias James Corey and his research group in the late 1960s represented a monumental breakthrough in the stereocontrolled synthesis of prostaglandins (B1171923).[1][2] Prostaglandins are a class of biologically active lipid compounds involved in a wide array of physiological processes, making them crucial targets for drug development.[3] Before Corey's work, these complex molecules were only obtainable in minuscule amounts from natural sources, severely limiting their study and therapeutic application.[4]

The strategic importance of this compound lies in its densely functionalized and stereochemically defined bicyclic core, which provides a robust scaffold for the efficient and stereoselective installation of the two side chains characteristic of prostaglandins.[5][6] This convergent approach, a cornerstone of Corey's retrosynthetic analysis for which he was awarded the Nobel Prize in Chemistry in 1990, revolutionized the synthesis of complex natural products.[1][7] The availability of this compound through scalable synthetic routes has enabled the large-scale production of a variety of prostaglandin (B15479496) analogs used in the treatment of glaucoma, pulmonary hypertension, and other conditions.[3][8]

This technical guide provides a comprehensive overview of this compound, including its historical significance, a comparative analysis of its synthetic routes with quantitative data, detailed experimental protocols for key transformations, and a visualization of its central role in the synthesis of prostaglandins.

Synthetic Routes to this compound: A Comparative Analysis

Several synthetic strategies have been developed for the preparation of this compound, ranging from the original resolution-based methods to modern asymmetric and chemoenzymatic approaches. This section details the most significant routes, with quantitative data summarized for comparative evaluation.

The Classic Corey Synthesis (Racemic Resolution)

The pioneering route developed by E.J. Corey involved the synthesis of a racemic lactone, followed by resolution to obtain the desired enantiomer. A common variation of this approach starts with the Diels-Alder reaction of cyclopentadiene (B3395910) and dichloroketene.[9]

Table 1: Key Quantitative Data for a Classical Resolution-Based Synthesis

StepReactionReagents and ConditionsYield (%)Enantiomeric Excess (%)Reference
1[2+2] CycloadditionCyclopentadiene, Dichloroacetyl chloride, Triethylamine (B128534), n-hexane~86N/A (racemic)[10]
2Reductive DechlorinationZinc powder, Ammonium chloride, Methanol~40N/A (racemic)[9]
3Baeyer-Villiger OxidationPeroxyacetic acid, Sodium acetate, DichloromethaneHighN/A (racemic)[11]
4Hydrolysis and ResolutionNaOH; (+)-Ephedrine or other resolving agentVariable>99 (after resolution)[3]
5Prins ReactionParaformaldehyde, Formic acid~79>99[1]
6HydrolysisBaseHigh>99[1]
Asymmetric Synthesis Approaches

To circumvent the often inefficient resolution step, asymmetric syntheses have been developed. These methods introduce chirality early in the synthetic sequence using chiral catalysts or auxiliaries.

Table 2: Quantitative Data for an Asymmetric Synthesis Example

StepReactionReagents and ConditionsYield (%)Enantiomeric Excess (%)Reference
1Asymmetric [3+2] Cycloadditionα,β-Unsaturated aldehyde, Silylketene acetal (B89532), Chiral catalyst98>99[7]
2Reduction & LactonizationLiAlH(OtBu)3High>99[12]
3Tamao-Fleming OxidationH2O2, KF, K2CO3, DMF/H2O50 (one-pot)>99[7]
Chemoenzymatic Synthesis

Chemoenzymatic methods leverage the high stereoselectivity of enzymes for key transformations, offering an efficient route to enantiomerically pure intermediates.

Table 3: Quantitative Data for a Chemoenzymatic Synthesis Example

StepReactionReagents and ConditionsYield (%)Enantiomeric Excess (%)Reference
1Baeyer-Villiger OxidationBicyclic ketone, Baeyer-Villiger monooxygenase (BVMO)~3099[13]
2DechlorinationZn, NH4ClHigh99[13]
3Prins ReactionParaformaldehyde, HCOOHHigh99[13]
4DeformylationBaseHigh99[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound, based on published procedures.

Synthesis of Dichlorobicyclo[3.2.0]hept-2-en-6-one (A Key Intermediate in the Classic Route)
  • Reaction: [2+2] Cycloaddition of Dichloroketene and Cyclopentadiene.

  • Procedure: To a solution of freshly distilled cyclopentadiene (103 g) and dichloroacetyl chloride (100 g) in n-heptane (0.68 L) in a 2 L four-necked flask, a solution of triethylamine (72.4 g) in n-hexane is slowly added dropwise. The reaction mixture is stirred overnight at room temperature. The resulting precipitate is removed by suction filtration. The filtrate is washed with saturated brine and dried over anhydrous sodium sulfate. The solvent is removed by distillation under reduced pressure at low temperature. The residue is distilled under reduced pressure, collecting the fraction at 50-54 °C to afford the title compound (104 g, 86% yield).[10]

One-Pot Enantioselective Synthesis of a Corey Lactone Precursor
  • Reaction: Asymmetric [3+2] Cycloaddition.

  • Procedure: In a single reaction vessel, an α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 2 equivalents) and a silylketene acetal are reacted in the presence of a chiral diphenylprolinol silyl (B83357) ether catalyst and p-nitrophenol (100 mol%) at room temperature. The reaction proceeds to afford the cyclopentanone (B42830) core of the Corey lactone in high yield (98%) and high enantioselectivity (>99% ee).[7]

Chemoenzymatic Baeyer-Villiger Oxidation
  • Reaction: Enzymatic oxidation of a bicyclic ketone.

  • Procedure: A suspension of the bicyclic ketone substrate is added to a buffered solution containing a recombinant E. coli whole-cell biocatalyst expressing a Baeyer-Villiger monooxygenase. The reaction mixture is incubated at a controlled temperature (e.g., 25 °C) with shaking. The product lactone is then extracted from the reaction mixture using an organic solvent. This process yields the desired lactone with high enantiomeric excess (99% ee).[13]

Logical and Experimental Workflow Visualization

The primary significance of this compound is its role as a versatile precursor to a wide range of prostaglandins and their analogs. The following diagrams illustrate the logical workflow from the lactone diol to the final prostaglandin products.

corey_lactone_synthesis_workflow cluster_start Starting Materials cluster_corey_lactone This compound Synthesis Cyclopentadiene Cyclopentadiene Racemic_Lactone Racemic Lactone Intermediate Cyclopentadiene->Racemic_Lactone [2+2] Cycloaddition Dichloroketene Dichloroketene Dichloroketene->Racemic_Lactone Resolution Enzymatic or Chemical Resolution Racemic_Lactone->Resolution Corey_Lactone_Diol This compound Resolution->Corey_Lactone_Diol

Caption: Synthesis workflow for this compound via racemic resolution.

prostaglandin_synthesis_workflow cluster_core Core Intermediate cluster_modifications Key Transformations cluster_end Final Products Corey_Lactone_Diol This compound Protection Selective Protection of Hydroxyl Groups Corey_Lactone_Diol->Protection Oxidation Oxidation to Corey Aldehyde Protection->Oxidation Omega_Chain Installation of ω-Side Chain (Horner-Wadsworth-Emmons) Oxidation->Omega_Chain Reduction_Lactol Reduction to Lactol Omega_Chain->Reduction_Lactol Alpha_Chain Installation of α-Side Chain (Wittig Reaction) Reduction_Lactol->Alpha_Chain PGF2a Prostaglandin F2α Alpha_Chain->PGF2a PGE2 Prostaglandin E2 Alpha_Chain->PGE2 Analogs Other Prostaglandin Analogs Alpha_Chain->Analogs

Caption: General workflow for prostaglandin synthesis from this compound.

Conclusion

The discovery and synthesis of this compound marked a turning point in medicinal chemistry and drug development. It transformed prostaglandins from rare natural curiosities into accessible therapeutic agents. The evolution of its synthesis, from classical resolution methods to highly efficient asymmetric and chemoenzymatic strategies, mirrors the advancements in organic synthesis over the past half-century. For researchers and professionals in drug development, a thorough understanding of the synthesis and manipulation of this key intermediate remains crucial for the creation of novel prostaglandin-based therapeutics. The methodologies and data presented in this guide offer a solid foundation for further innovation in this vital area of medicinal chemistry.

References

(3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one

Introduction

(3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, commonly known as (-)-Corey lactone diol, is a pivotal chiral building block in modern organic synthesis. Its rigid, bicyclic structure, endowed with multiple stereocenters and functional groups, renders it a versatile precursor for the synthesis of a variety of complex natural products and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its significant role as a key intermediate in the production of prostaglandin (B15479496) analogues. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a gamma-lactone with a fused cyclopentane (B165970) ring. The specific stereochemistry, (3aR,4S,5R,6aS), is crucial for its utility in asymmetric synthesis.

Chemical Structure:

  • IUPAC Name: (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one[1]

  • Common Names: this compound, Corey lactone Diol[1]

  • Molecular Formula: C₈H₁₂O₄[1][2]

  • Molecular Weight: 172.18 g/mol [1][2]

  • CAS Number: 32233-40-2[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Appearance White to beige-brown crystalline powder or crystals[3]
Melting Point 115-119 °C[3][4]
Boiling Point 406.6 °C at 760 mmHg (Predicted)[3]
Density 1.4 ± 0.1 g/cm³[3]
Solubility Soluble in ethanol, DMSO, and DMF.
XLogP3 -0.2[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4

Synthesis

The synthesis of this compound has been a subject of extensive research, with several routes developed to achieve high stereoselectivity and yield. A common and effective method involves the reduction of a dichlorinated intermediate.

Experimental Protocol: Synthesis from a Dichloro-lactone Intermediate

This protocol is based on the reduction of (3aR, 4S, 5R, 6aS)-3,3-dichloro-5-hydroxy-4-(hydroxymethyl) hexahydro-2H-cyclopenta[b] furan-2-one.

Materials:

  • (3aR, 4S, 5R, 6aS)-3,3-dichloro-5-hydroxy-4-(hydroxymethyl) hexahydro-2H-cyclopenta[b] furan-2-one

  • Zinc dust

  • Methanol (B129727)

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid

Procedure:

  • A solution of the dichloro-lactone intermediate is prepared in a mixture of methanol and water.

  • Zinc dust is added portion-wise to the solution under vigorous stirring. The reaction is typically carried out at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove excess zinc and other insoluble materials.

  • The filtrate is concentrated under reduced pressure to remove methanol.

  • The aqueous residue is then extracted multiple times with ethyl acetate.

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Role in Prostaglandin Synthesis

This compound is a cornerstone in the synthesis of various prostaglandin analogues, which are potent therapeutic agents for a range of conditions. Its diol functionality allows for the selective introduction of the upper and lower side chains characteristic of prostaglandins.

Synthesis of Iloprost

Iloprost is a synthetic analogue of prostacyclin (PGI₂) used to treat pulmonary arterial hypertension. The synthesis of Iloprost often commences from this compound.

Experimental Workflow for Iloprost Synthesis:

Iloprost_Synthesis CoreyLactone This compound Protection Selective Protection of Hydroxyl Groups CoreyLactone->Protection e.g., TBDMSCl Oxidation Oxidation of Primary Alcohol Protection->Oxidation e.g., Swern or PCC Wittig Wittig Reaction (Upper Side Chain) Oxidation->Wittig Reduction Reduction of Lactone Wittig->Reduction e.g., DIBAL-H SecondWittig Wittig Reaction (Lower Side Chain) Reduction->SecondWittig Deprotection Deprotection SecondWittig->Deprotection e.g., TBAF Iloprost Iloprost Deprotection->Iloprost

Caption: Synthetic pathway from this compound to Iloprost.

Synthesis of Bimatoprost

Bimatoprost is a prostaglandin analogue used to treat glaucoma. Its synthesis also frequently utilizes this compound as the starting material.[3]

Experimental Workflow for Bimatoprost Synthesis:

Bimatoprost_Synthesis CoreyLactone This compound Protection Protection of Diol CoreyLactone->Protection e.g., Benzoyl chloride Oxidation Oxidation to Aldehyde Protection->Oxidation e.g., Collins reagent HornerWadsworthEmmons Horner-Wadsworth-Emmons (Lower Side Chain) Oxidation->HornerWadsworthEmmons Reduction Reduction of Ketone HornerWadsworthEmmons->Reduction e.g., NaBH4, CeCl3 Lactamization Lactone to Amide Reduction->Lactamization Ethylamine Deprotection Deprotection Lactamization->Deprotection Bimatoprost Bimatoprost Deprotection->Bimatoprost

References

(-)-Corey Lactone Diol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 32233-40-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corey lactone diol, systematically known as (3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one, is a pivotal chiral intermediate in the stereocontrolled synthesis of a vast array of prostaglandins (B1171923) (PGs) and their analogues.[1][2][3] Prostaglandins are potent, locally acting lipid compounds that mediate a wide range of physiological and pathological processes, including inflammation, blood pressure regulation, and reproductive functions.[4] The rigid bicyclic structure of this compound provides the necessary stereochemical framework for the elaboration of the two side chains characteristic of prostaglandins.[5][6] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its role in the synthesis of Prostaglandin (B15479496) F2α (PGF2α). Detailed experimental protocols and safety information are also provided to assist researchers in its effective and safe utilization.

Chemical and Physical Properties

This compound is a white to beige-brown crystalline solid.[7][8] It is a stable compound that can be stored at room temperature for at least two years.[2] It is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), and has some solubility in aqueous buffers like PBS (pH 7.2).[2][9]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 32233-40-2[7][8]
Molecular Formula C₈H₁₂O₄[8][10]
Molecular Weight 172.18 g/mol [8][10]
Appearance White to beige-brown crystalline powder or crystals[7][8]
Melting Point 117-119 °C[7][8][10]
Boiling Point 406.6 °C at 760 mmHg[7][10]
Density 1.365 g/cm³[7][10]
Flash Point 172.9 °C[8]
Refractive Index 1.545[7]
Storage Temperature -20 °C or Room Temperature[2][7][8]
Solubility Ethanol (~10 mg/ml), DMSO (~30 mg/ml), DMF (~50 mg/ml), PBS (pH 7.2) (~10 mg/ml)[2][9]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes available NMR and IR data.

SpectrumDataReferences
¹H NMR (400MHz, Chloroform-d) δ 4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H)[11]
¹³C NMR (100MHz, DMSO-d₆) δ 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47[11]
Infrared (IR) A strong γ-lactone peak is typically observed around 1764 cm⁻¹.[12]

Synthesis of this compound

The synthesis of this compound is a multi-step process that often begins with dicyclopentadiene (B1670491).[3][10] The general synthetic strategy involves the formation of a bicyclic intermediate, followed by oxidative cleavage and subsequent functional group manipulations to yield the target diol.

Synthetic Workflow Diagram

The following diagram illustrates a typical synthetic route from dicyclopentadiene to this compound.

G Synthesis of this compound DCPD Dicyclopentadiene CPD Cyclopentadiene (B3395910) DCPD->CPD Depolymerization Adduct [2+2] Cycloaddition Product CPD->Adduct Cyclization Lactone Racemic Corey Lactone Adduct->Lactone Oxidation & Ring Opening Diol This compound Lactone->Diol Resolution & Hydrolysis

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Dicyclopentadiene

The following protocol is a representative example of the synthesis of this compound.

Step 1: Depolymerization of Dicyclopentadiene [10]

  • Add 200g of dicyclopentadiene to a 500ml flask equipped with a distillation apparatus.

  • Heat the flask to effect depolymerization.

  • Collect the cyclopentadiene monomer by distillation at 38-42 °C.

Step 2: [2+2] Cycloaddition [10]

  • In a suitable reactor, combine the freshly distilled cyclopentadiene with a ketene (B1206846) equivalent (e.g., dichloroketene, generated in situ from dichloroacetyl chloride and a base).

  • The reaction is typically carried out in an inert solvent like n-heptane.

  • The resulting cycloadduct is then isolated.

Step 3: Baeyer-Villiger Oxidation and Ring Opening [13]

  • The cycloadduct is subjected to a Baeyer-Villiger oxidation, often using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), to form a lactone.

  • Subsequent hydrolysis under basic conditions (e.g., sodium hydroxide) opens the ring to form a diacid.

Step 4: Iodolactonization and Reduction

  • The diacid is then treated with iodine and potassium iodide to induce iodolactonization, forming an iodo-lactone.

  • Reductive deiodination, for example with tributyltin hydride, removes the iodine atom.

Step 5: Resolution and Hydrolysis [5]

  • The racemic lactone is resolved into its enantiomers. This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization.

  • The desired enantiomer is then hydrolyzed to yield this compound.

Application in Prostaglandin Synthesis

This compound is a cornerstone in the synthesis of numerous prostaglandins.[2] Its two hydroxyl groups serve as handles for the introduction of the upper (α-chain) and lower (ω-chain) side chains of the prostaglandin molecule.

Synthesis of Prostaglandin F2α

The conversion of this compound to PGF2α involves a series of well-established transformations, including the selective protection of the hydroxyl groups, oxidation, Wittig or Horner-Wadsworth-Emmons reactions to introduce the side chains, and final deprotection steps.[14][15]

PGF2α Signaling Pathway

PGF2α exerts its biological effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR).[16] This activation triggers a cascade of intracellular signaling events.

G PGF2α Signaling Pathway PGF2a PGF2α FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binding & Activation Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_effects Physiological Effects (e.g., smooth muscle contraction) Ca_release->Physiological_effects MAPK_pathway MAPK Pathway (Ras/Raf/ERK) PKC->MAPK_pathway Activates Gene_transcription Gene Transcription MAPK_pathway->Gene_transcription Leads to Gene_transcription->Physiological_effects

Caption: Overview of the PGF2α-FP receptor signaling cascade.

Experimental Protocol: Synthesis of PGF2α from this compound

This protocol outlines the key steps in the synthesis of PGF2α from this compound.

Step 1: Selective Protection of the Primary Hydroxyl Group

  • React this compound with a bulky silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. This selectively protects the less sterically hindered primary hydroxyl group.

Step 2: Protection of the Secondary Hydroxyl Group

  • The remaining secondary hydroxyl group is then protected, for example, as a p-phenylbenzoyl (PPB) ester by reacting with p-phenylbenzoyl chloride.

Step 3: Lactone Reduction to Lactol

  • The protected lactone is reduced to the corresponding lactol (a hemiacetal) using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (e.g., -78 °C).

Step 4: Introduction of the α-Chain via Wittig Reaction

  • The lactol is subjected to a Wittig reaction with an appropriate phosphorane, such as the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide, to introduce the α-chain.

Step 5: Introduction of the ω-Chain via Horner-Wadsworth-Emmons Reaction

  • The silyl (B83357) protecting group on the primary alcohol is removed.

  • The resulting alcohol is oxidized to an aldehyde using an oxidizing agent like the Collins reagent.

  • A Horner-Wadsworth-Emmons reaction with a suitable phosphonate, such as dimethyl (2-oxoheptyl)phosphonate, introduces the ω-chain.

Step 6: Reduction of the Ketone and Deprotection

  • The ketone in the ω-chain is stereoselectively reduced to the desired (S)-alcohol.

  • Finally, the remaining protecting groups are removed to yield PGF2α.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.[8][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8]

  • Handling: Avoid breathing dust.[8] Use in a well-ventilated area.[17] Minimize dust generation and accumulation.[18] Wash thoroughly after handling.[17]

  • Storage: Store in a tightly closed container in a cool, dry place.[8] For long-term storage, -20 °C is recommended.[7]

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[8]

    • In case of skin contact: Wash off with soap and plenty of water.[8]

    • If inhaled: Move to fresh air.[8]

    • If swallowed: Rinse mouth with water.[8]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.[8][17][19]

Conclusion

This compound is a versatile and indispensable chiral building block in the synthesis of prostaglandins and their analogs. Its well-defined stereochemistry and functionality provide a robust platform for the construction of these complex and biologically significant molecules. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Spectroscopic Analysis of (-)-Corey Lactone Diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Corey lactone diol, a pivotal chiral intermediate in the synthesis of prostaglandins (B1171923) and their analogs, demands rigorous structural characterization to ensure purity and proper stereochemistry for its use in drug development and scientific research.[1][2] This technical guide provides an in-depth overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the analytical characterization of this compound. This document outlines key spectroscopic data in structured tables, details the experimental protocols for these analytical techniques, and includes a visual workflow for the structural elucidation process.

Chemical Structure

IUPAC Name: (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one Molecular Formula: C₈H₁₂O₄ Molecular Weight: 172.18 g/mol CAS Number: 32233-40-2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Data

The proton NMR spectrum of this compound reveals the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
4.93td6.8, 2.81HH-5
4.19q6.41HH-7a
3.75dd10.8, 5.61HH-6a
3.63dd10.8, 7.21HH-6b
2.81dd18.0, 9.91HH-3a
2.68–2.56m1HH-3b
2.53dd18.0, 2.41HH-4
2.43dt14.8, 6.41HH-7
2.10–1.94m2HH-2

Data sourced from patent CN113480506A. The spectrum was recorded on a 400 MHz instrument in Chloroform-d.[2]

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

Chemical Shift (δ) ppmAssignment
177.36C=O (lactone)
83.85C-7a
72.81C-5
61.19C-6
56.10C-4
40.26C-3a
39.37C-7
35.47C-3

Data sourced from patent CN113480506A. The spectrum was recorded on a 100 MHz instrument in DMSO-d₆.[2]

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Functional GroupDescription
~3400 (broad)O-H stretchIndicative of the hydroxyl groups, broadened due to hydrogen bonding.
~1770C=O stretchCharacteristic of a five-membered ring lactone (γ-lactone). The ring strain shifts this to a higher frequency compared to an acyclic ester.
~1180C-O stretchAssociated with the ester linkage of the lactone.
2850-3000C-H stretchCorresponding to the sp³ hybridized C-H bonds in the bicyclic ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. A high-resolution mass spectrum would confirm the elemental composition. While a specific public mass spectrum for this compound is not widely available, the expected molecular ion peaks and potential fragmentation patterns are described below.

m/zIonDescription
172.07[M]⁺Molecular ion peak (for EI)
173.08[M+H]⁺Protonated molecular ion (for ESI, CI)
195.06[M+Na]⁺Sodiated molecular ion (for ESI, CI)

Expected Fragmentation: The fragmentation of the molecular ion would likely involve the loss of water (H₂O) from the hydroxyl groups and the loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the lactone ring.

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[3][4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[5][6]

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[3]

    • The final solution height in the NMR tube should be approximately 4-5 cm.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or a precise chemical shift reference is required.

  • Instrumental Analysis:

    • The NMR spectra should be acquired on a spectrometer with a field strength of 400 MHz or higher for better resolution.

    • Locking: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.[4]

    • Shimming: The magnetic field homogeneity is optimized to obtain sharp spectral lines.[4]

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal intensity.[4]

    • Acquisition:

      • For ¹H NMR, a sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.

      • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied as needed.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small, clean spatula tip amount of solid this compound directly onto the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

  • Sample Preparation (Thin Solid Film):

    • Dissolve a few milligrams of the solid sample in a volatile solvent like methylene (B1212753) chloride or acetone.[7]

    • Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[7]

  • Instrumental Analysis:

    • Place the ATR accessory or the salt plate in the sample compartment of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty ATR crystal or the clean salt plate.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[8]

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[9]

    • Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument.

  • Instrumental Analysis (Electrospray Ionization - ESI):

    • The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

    • The mass spectrometer is typically operated in positive or negative ion mode. For this compound, positive ion mode is likely to yield [M+H]⁺ and [M+Na]⁺ ions.

    • The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over an appropriate mass-to-charge (m/z) range to detect the molecular ion and its fragments.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization and structural confirmation of a known compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Structural Confirmation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or ATR Sample Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Compare Compare with Reference Data NMR_Data->Compare IR_Data->Compare MS_Data->Compare Confirm Structure Confirmed Compare->Confirm

References

Physical and chemical properties of (-)-Corey lactone diol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical and Chemical Properties of (-)-Corey Lactone Diol

Introduction

This compound, systematically named (3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a pivotal chiral building block in synthetic organic chemistry.[1][2][3] Its significance stems from its role as a key intermediate in the total synthesis of prostaglandins (B1171923) and their analogues, a class of lipid compounds with diverse and potent physiological effects.[4][5][6] This guide provides a comprehensive overview of its physical and chemical properties, spectral data, and its application in synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[2][3][7][8] It is a stable compound that can be stored at room temperature for at least two years.[4][9] The molecule possesses a gamma-lactone ring fused to a cyclopentane (B165970) core, with two hydroxyl groups conferring its diol character.[10] This structure provides a rigid framework with well-defined stereochemistry, which is crucial for its application in asymmetric synthesis.[8]

General Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are critical for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 32233-40-2[1][7]
Molecular Formula C₈H₁₂O₄[1][7]
Molecular Weight 172.18 g/mol [1][7]
Appearance White to off-white crystalline powder or crystals[3][7][8]
Melting Point 114-119 °C[3][7][8][11]
Boiling Point ~262 °C (rough estimate)[7][11]
Density ~1.21 g/cm³ (rough estimate)[7][11]
Optical Rotation [α]²⁰/D -41° to -44° (c=1 to 1.4 in Methanol)[3][11][12]
Storage Temperature Room Temperature, sealed in dry conditions[3][9][11]
Solubility

The solubility of this compound is a key consideration for its use in various reaction and purification protocols. It is generally soluble in polar organic solvents.[1][2]

SolventSolubilityReference
Ethanol ~10 mg/mL[9]
DMSO ~30 mg/mL[9]
Dimethylformamide (DMF) ~50 mg/mL[9]
Methanol Slightly soluble[11][12]
PBS (pH 7.2) ~10 mg/mL[9]

A stock solution can be prepared by dissolving the compound in an organic solvent purged with an inert gas.[9] For biological experiments, further dilutions into aqueous buffers are recommended, ensuring the residual organic solvent is insignificant.[9] It is not recommended to store aqueous solutions for more than one day.[9]

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. The following table summarizes the key spectral information.

SpectroscopyDataReference
¹H NMR (400 MHz, Chloroform-d) δ 4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H)[13]
¹³C NMR (100 MHz, DMSO-d₆) δ 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47[13]
Topological Polar Surface Area (TPSA) 66.76 Ų[14]

Reactivity and Applications

This compound is a versatile intermediate primarily used in the synthesis of prostaglandins and their analogues.[4][5] Its two hydroxyl groups at C-11 and C-13 (prostaglandin numbering) allow for various chemical modifications, particularly for the introduction of the ω-chain of the prostaglandin (B15479496) structure.[4][9] The lactone functionality can be reduced to a lactol, which is then typically subjected to a Wittig reaction to install the α-chain.

The following diagram illustrates the central role of this compound as a precursor to Corey aldehyde, a key intermediate in the synthesis of various prostaglandins.

Prostaglandin_Synthesis_Pathway CoreyLactone This compound Protection Selective Protection of Primary Alcohol CoreyLactone->Protection Oxidation Oxidation of Secondary Alcohol Protection->Oxidation CoreyAldehyde Corey Aldehyde (Protected) Oxidation->CoreyAldehyde OmegaChain ω-chain Installation (e.g., Horner-Wadsworth-Emmons) CoreyAldehyde->OmegaChain Wittig Wittig Reaction (α-chain installation) PG_Intermediate Prostaglandin Intermediate Wittig->PG_Intermediate OmegaChain->Wittig Deprotection Deprotection PG_Intermediate->Deprotection Prostaglandins Prostaglandins (PGF₂α, PGE₂, etc.) Deprotection->Prostaglandins

Caption: Synthetic pathway from this compound to prostaglandins.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from dicyclopentadiene.[15] The following is a representative protocol for one of the key resolution and hydrolysis steps.

Optical Resolution and Hydrolysis to this compound

This protocol describes the enzymatic acylation for optical resolution, followed by hydrolysis to yield the desired enantiomerically pure diol.

  • Enzymatic Acylation:

    • To a solution of (±)-Corey lactone diol (1 equivalent) in an appropriate organic solvent (e.g., dichloromethane), add an acylating agent such as vinyl acetate (B1210297) (1.1 equivalents).[16]

    • Add a lipase (B570770) enzyme (e.g., Lipase AK) to the mixture at room temperature.[16]

    • Stir the reaction and monitor its progress by TLC or HPLC. The enzyme will selectively acylate one enantiomer.

    • Upon completion (typically when ~50% conversion is reached), quench the reaction and separate the acylated ester from the unreacted diol using column chromatography.

  • Hydrolysis of the Resolved Ester (if the other enantiomer is desired) or Purification of the Diol:

    • The unreacted this compound is purified by recrystallization from a suitable solvent system (e.g., chloroform (B151607) or methanol/n-pentane) to yield the product as a white solid.[13][15]

    • If the acylated (+)-enantiomer was isolated, it can be hydrolyzed back to the diol using standard basic or acidic conditions if needed.

The general workflow for synthesis and purification is illustrated below.

Synthesis_Workflow cluster_synthesis Synthesis & Resolution cluster_purification Purification & Analysis Start Racemic Precursor Resolution Enzymatic Optical Resolution Start->Resolution Separation Chromatographic Separation Resolution->Separation Recrystallization Recrystallization Separation->Recrystallization (-)-Diol Fraction Analysis Purity & Identity Check (NMR, HPLC, M.P., [α]) Recrystallization->Analysis Product Pure this compound Analysis->Product

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

This compound is a cornerstone chiral intermediate in the synthesis of prostaglandins and other complex bioactive molecules. Its well-defined stereochemistry, stability, and versatile reactivity make it an invaluable tool for synthetic chemists. This guide has provided a detailed overview of its physical and chemical properties, solubility, and spectral characteristics, along with insights into its synthetic applications and relevant experimental workflows. A thorough understanding of these properties is essential for its effective utilization in research and development.

References

An In-depth Technical Guide to the Stereochemistry and Chirality of (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry, chirality, and synthesis of (-)-Corey lactone diol, a pivotal intermediate in the synthesis of prostaglandins (B1171923) and other complex bioactive molecules.[1][2]

Introduction: The Significance of this compound

This compound, chemically known as (3aR,4S,5R,6aS)-hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a chiral building block of immense importance in organic synthesis.[3] Its rigid bicyclic framework, inherent chirality, and multiple functional groups make it an invaluable precursor for the stereocontrolled synthesis of a wide array of natural products and pharmaceuticals, most notably the prostaglandins. Prostaglandins are potent lipid compounds that mediate a diverse range of physiological effects, and their synthetic analogues are used in the treatment of various conditions, including glaucoma, ulcers, and cardiovascular diseases. The specific stereochemistry of this compound is crucial for the biological activity of the resulting prostaglandin (B15479496) analogues.

Stereochemistry and Chirality

The structure of this compound is characterized by a fused bicyclic system containing a γ-lactone and a cyclopentane (B165970) ring. It possesses four contiguous stereocenters, which define its unique three-dimensional structure and chirality. The absolute configuration of these stereocenters in the levorotatory enantiomer, this compound, is (3aR, 4S, 5R, 6aS).

The enantiomer, (+)-Corey lactone diol, possesses the opposite absolute configuration at each stereocenter. The distinct spatial arrangement of the hydroxyl and hydroxymethyl groups is critical for its utility in asymmetric synthesis, allowing for precise stereochemical control in subsequent reactions.

Caption: Enantiomers of Corey Lactone Diol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular FormulaC₈H₁₂O₄[4]
Molecular Weight172.18 g/mol [4]
AppearanceWhite to off-white crystalline solid[4]
Melting Point116-119 °C[3]
Specific Rotation [α]D-41° (c=1, MeOH)[3]
SolubilitySlightly soluble in methanol[3]
¹H NMR (400MHz, Chloroform-d) δ (ppm)4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H)
¹³C NMR (100MHz, DMSO-d₆) δ (ppm)177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47

Synthesis Workflow

The synthesis of enantiomerically pure this compound is a multi-step process that often starts from achiral precursors. Key stages in the synthesis include the formation of a bicyclic ketone, a stereoselective Baeyer-Villiger oxidation to introduce the lactone functionality, and a resolution step to separate the desired enantiomer.

synthesis_workflow start Dicyclopentadiene depolymerization Depolymerization start->depolymerization cycloaddition [2+2] Cycloaddition (e.g., with dichloroketene) depolymerization->cycloaddition rearrangement Reductive Dechlorination & Rearrangement cycloaddition->rearrangement oxidation Baeyer-Villiger Oxidation rearrangement->oxidation Forms racemic lactone resolution Enzymatic Resolution oxidation->resolution final_product This compound resolution->final_product

Caption: General Synthesis Workflow for this compound.

Experimental Protocols

The following are representative protocols for key steps in the synthesis of this compound.

5.1. Baeyer-Villiger Oxidation of a Bicyclic Ketone Intermediate

The Baeyer-Villiger oxidation is a crucial step for the formation of the lactone ring from a corresponding cyclic ketone.[5][6][7][8][9]

  • Materials:

    • Racemic bicyclic ketone precursor

    • m-Chloroperoxybenzoic acid (m-CPBA) or other suitable peracid

    • Dichloromethane (B109758) (DCM) or other suitable aprotic solvent

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the racemic bicyclic ketone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA portion-wise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic Corey lactone diol precursor.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

5.2. Enzymatic Kinetic Resolution of Racemic Corey Lactone Diol

Enzymatic kinetic resolution is an efficient method for separating the desired (-)-enantiomer from the racemic mixture.[4] Lipases are commonly employed for the selective acylation of one enantiomer.

  • Materials:

    • Racemic Corey lactone diol precursor

    • Immobilized lipase (B570770) (e.g., Lipase AK from Pseudomonas fluorescens or Novozym 435)

    • Acyl donor (e.g., vinyl acetate)

    • Anhydrous solvent (e.g., tetrahydrofuran (B95107) or tert-butyl methyl ether)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the racemic Corey lactone diol precursor in the anhydrous solvent, add the immobilized lipase.

    • Add the acyl donor (e.g., vinyl acetate, typically 1.5-2.0 equivalents) to the mixture.

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted diol.

    • Once the desired conversion is reached, filter off the immobilized enzyme and wash it with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain a mixture of the acylated (+)-enantiomer and the unreacted this compound.

    • Separate the two compounds by column chromatography on silica gel.

Role in Prostaglandin Synthesis

This compound is a cornerstone of the Corey synthesis of prostaglandins, a landmark achievement in organic synthesis.[2][10] It serves as a versatile intermediate from which the various classes of prostaglandins can be synthesized by elaboration of the upper (α) and lower (ω) side chains.

prostaglandin_synthesis corey_lactone This compound oxidation Oxidation of primary alcohol corey_lactone->oxidation wittig Wittig Reaction (attachment of ω-chain) oxidation->wittig reduction Reduction of lactone wittig->reduction collins Collins Oxidation reduction->collins horner_wittig Horner-Wadsworth-Emmons (attachment of α-chain) collins->horner_wittig pgf2a Prostaglandin F₂α horner_wittig->pgf2a pge2 Prostaglandin E₂ pgf2a->pge2 Selective Oxidation

References

(-)-Corey Lactone Diol: A Chiral Pool Starting Material for Complex Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(-)-Corey lactone diol, systematically named (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, is a cornerstone chiral building block in modern organic synthesis.[1] Its rigid bicyclic framework, inherent chirality, and multiple functional groups have made it an indispensable starting material for the asymmetric synthesis of a wide array of complex natural products and pharmaceuticals, most notably the prostaglandins (B1171923) and their analogues.[2][3] This guide provides a comprehensive overview of its properties, synthesis, and application, with a focus on its role in the synthesis of prostaglandins.

Properties and Specifications

This compound is a stable, white to off-white crystalline powder with high enantiomeric purity (≥ 99% by HPLC).[1][4] Its well-defined stereochemistry is a key feature, making it a valuable tool for introducing chirality in synthetic routes.[3] It is soluble in common organic solvents such as ethanol, DMSO, and DMF, and can be stored at room temperature for extended periods, making it convenient for laboratory use.[2]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
CAS Number 32233-40-2[1]
Molecular Formula C₈H₁₂O₄[1]
Molecular Weight 172.18 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 114 - 118 °C[1][4]
Optical Rotation [α]20/D = -44 ± 1° (c = 1.4 in MeOH)[1]
Purity ≥ 99% (HPLC)[1]
Storage Room Temperature[1]
Table 2: Spectroscopic Data for this compound
Spectrum TypeKey Peaks/ShiftsReference(s)
¹H NMR (400MHz, Chloroform-d) δ 4.93 (td, J=6.8, 2.8Hz, 1H), 4.19 (q, J=6.4Hz, 1H), 3.75 (dd, J=10.8, 5.6Hz, 1H), 3.63 (dd, J=10.8, 7.2Hz, 1H), 2.81 (dd, J=18.0, 9.9Hz, 1H), 2.68–2.56 (m, 1H), 2.53 (dd, J=18.0, 2.4Hz, 1H), 2.43 (dt, J=14.8, 6.4Hz, 1H), 2.10–1.94 (m, 2H)[5]
¹³C NMR (100MHz, DMSO-d₆) δ 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47[5]

Synthesis of this compound

The synthesis of this compound has been the subject of extensive research, with numerous routes developed to improve efficiency and scalability. One common industrial approach starts from dicyclopentadiene (B1670491) and involves a sequence of reactions including depolymerization, cyclization, oxidation, dechlorination, ring opening, resolution, a Prins reaction, and hydrolysis.[6][7]

A key step in many syntheses is the resolution of a racemic intermediate to obtain the desired enantiomerically pure product.[5] While classical resolving agents like organic alkaloids have been used, enzymatic resolutions are also employed to achieve high optical purity.[5]

Application in Prostaglandin (B15479496) Synthesis

The most prominent application of this compound is as a key intermediate in the total synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects.[2][8] The diol contains the core cyclopentane (B165970) ring with the correct stereochemistry at several centers, providing a strategic starting point for the elaboration of the two side chains characteristic of prostaglandins.

The general workflow for the synthesis of prostaglandins from this compound involves the selective protection of the two hydroxyl groups, followed by the introduction of the α- and ω-side chains.

Prostaglandin_Synthesis_Workflow CoreyLactone This compound ProtectedDiol Selective Protection of Hydroxyls CoreyLactone->ProtectedDiol Aldehyde Oxidation to Corey Aldehyde ProtectedDiol->Aldehyde AlphaChain Introduction of α-chain (e.g., Wittig) Aldehyde->AlphaChain OmegaChain Introduction of ω-chain (e.g., HWE) AlphaChain->OmegaChain Prostaglandin Final Deprotection & Elaboration OmegaChain->Prostaglandin

Caption: General workflow for prostaglandin synthesis from this compound.

Experimental Protocol: Synthesis of a Prostaglandin F2α Analogue

The following is a representative, multi-step protocol for the synthesis of a Prostaglandin F2α (PGF2α) analogue starting from this compound, based on Corey's landmark synthesis.[9][10]

Step 1: Protection of the Hydroxyl Groups

The two hydroxyl groups of the Corey lactone diol are differentially protected to allow for selective reactions at each position. For example, the primary alcohol can be selectively protected as a bulky silyl (B83357) ether, and the secondary alcohol can be acylated.

  • Materials: this compound, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole (B134444), benzoyl chloride, pyridine (B92270), dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve this compound in dry DCM.

    • Add imidazole followed by the dropwise addition of TBDMSCl at 0 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction and purify the product to obtain the silyl-protected mono-alcohol.

    • Dissolve the purified product in dry pyridine and cool to 0 °C.

    • Add benzoyl chloride dropwise and stir at room temperature.

    • After completion, quench the reaction, extract the product, and purify by column chromatography.

Step 2: Reduction of the Lactone and Oxidation to the Aldehyde

The protected lactone is reduced to the corresponding lactol, which is then oxidized to the "Corey aldehyde."

  • Materials: Protected diol from Step 1, diisobutylaluminium hydride (DIBAL-H), Collins reagent (CrO₃·2Pyr), dichloromethane.

  • Procedure:

    • Dissolve the protected diol in dry toluene (B28343) and cool to -78 °C.

    • Add DIBAL-H dropwise and stir for 30 minutes.[9]

    • Quench the reaction carefully with methanol.

    • After workup, dissolve the crude lactol in dry DCM.

    • Add Collins reagent at 0 °C and stir until the oxidation is complete.[9]

    • Filter the reaction mixture and purify the resulting aldehyde.

Step 3: Introduction of the α-Chain via Wittig Reaction

The α-chain is introduced using a Wittig reaction with the appropriate phosphorane.

  • Materials: Corey aldehyde from Step 2, (4-carboxybutyl)triphenylphosphonium bromide, dimsyl sodium, DMSO.

  • Procedure:

    • Prepare the ylide by reacting (4-carboxybutyl)triphenylphosphonium bromide with dimsyl sodium in DMSO.

    • Add a solution of the Corey aldehyde in DMSO to the ylide solution.

    • Stir the reaction mixture until completion.

    • Acidify the reaction mixture and extract the product.

Step 4: Introduction of the ω-Chain via Horner-Wadsworth-Emmons Reaction

The ω-chain is typically installed via a Horner-Wadsworth-Emmons reaction to form the enone, followed by stereoselective reduction of the ketone.

  • Materials: Product from Step 3, dimethyl (2-oxoheptyl)phosphonate, sodium hydride, DME.

  • Procedure:

    • To a suspension of sodium hydride in DME, add dimethyl (2-oxoheptyl)phosphonate at room temperature.[9]

    • Add the product from Step 3 to the reaction mixture.

    • Stir until the reaction is complete.

    • Work up the reaction to obtain the enone.

    • Reduce the enone stereoselectively using a reducing agent like zinc borohydride.[9]

Step 5: Deprotection

The protecting groups are removed to yield the final prostaglandin analogue.

  • Materials: Protected prostaglandin from Step 4, potassium carbonate, methanol, acetic acid, water.

  • Procedure:

    • Remove the benzoyl group by treating with potassium carbonate in methanol.[9]

    • Remove the silyl group using a fluoride (B91410) source or acidic conditions (e.g., acetic acid in water).[9]

    • Purify the final product by chromatography.

The following diagram illustrates the key transformations in this synthetic sequence.

PGF2a_Synthesis_Diagram cluster_start Starting Material cluster_protection Protection cluster_core_modification Core Modification cluster_side_chains Side Chain Introduction cluster_final Final Product CoreyLactone This compound C₈H₁₂O₄ ProtectedDiol Protected Diol e.g., TBDMS & Benzoyl CoreyLactone->ProtectedDiol 1. Protection Lactol Lactol ProtectedDiol->Lactol 2a. DIBAL-H Reduction CoreyAldehyde Corey Aldehyde Lactol->CoreyAldehyde 2b. Collins Oxidation AlphaChain α-Chain Attached via Wittig Reaction CoreyAldehyde->AlphaChain 3. Wittig Reaction Enone Enone Intermediate via HWE Reaction AlphaChain->Enone 4a. HWE Reaction ReducedEnone Reduced Enone Stereoselective Reduction Enone->ReducedEnone 4b. Reduction PGF2a Prostaglandin F2α Analogue ReducedEnone->PGF2a 5. Deprotection

Caption: Key transformations in the synthesis of a PGF2α analogue.

Broader Applications

Beyond prostaglandins, the versatility of this compound extends to the synthesis of other complex molecules.[2] Its functional handles allow for diverse chemical modifications, making it a valuable starting point for the development of various therapeutic agents, including antiviral, anti-inflammatory, and anti-cancer drugs.[11] It also finds use in the agrochemical industry for the manufacturing of herbicides, insecticides, and fungicides.[11]

Conclusion

This compound stands as a testament to the power of chiral pool synthesis. Its ready availability in high enantiomeric purity, coupled with its versatile chemical reactivity, has solidified its role as a critical intermediate in the synthesis of numerous biologically active molecules.[1][12] For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the chemistry of this compound is essential for the design and execution of efficient and stereoselective synthetic strategies.[3]

References

A Technical Guide to the Prins Reaction in the Synthesis of (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (-)-Corey lactone diol is a pivotal chiral intermediate in the total synthesis of a wide array of prostaglandins (B1171923) and their analogues, compounds of significant therapeutic importance. A key strategic transformation in several synthetic routes to this valuable building block is the Prins reaction. This technical guide provides an in-depth analysis of the mechanism of the Prins reaction as applied to the synthesis of this compound, summarizing quantitative data and presenting detailed experimental insights.

Core Strategic Approaches Employing the Prins Reaction

Two primary strategies have emerged that utilize the Prins reaction for the construction of the Corey lactone framework:

  • Route A: Prins Reaction of Norbornadiene. This approach introduces the required carbon atoms and sets the initial stereochemistry through the reaction of norbornadiene with formaldehyde (B43269).

  • Route B: Prins Reaction of an Unsaturated Bicyclic Lactone. This strategy employs a pre-existing lactone structure and utilizes a Prins cyclization to introduce the remaining necessary functional groups with high stereocontrol.

Mechanism and Stereochemistry

The Prins reaction, in this context, is an acid-catalyzed electrophilic addition of an aldehyde (typically formaldehyde or its equivalent) to an alkene. The reaction proceeds through a key oxocarbenium ion intermediate, which is then trapped by a nucleophile. The stereochemical outcome of the reaction is highly dependent on the substrate, catalyst, and reaction conditions.

Route A: Norbornadiene Pathway

The reaction of norbornadiene with paraformaldehyde in the presence of a Brønsted acid, such as formic acid, initiates the synthesis. The proposed mechanism involves the following steps:

  • Formation of the Oxocarbenium Ion: Paraformaldehyde is depolymerized and protonated by the acid catalyst to form the highly electrophilic oxocarbenium ion (CH₂OH⁺).

  • Electrophilic Attack: The oxocarbenium ion is attacked by one of the double bonds of norbornadiene. This attack is subject to stereoelectronic control, favoring approach from the exo face to alleviate steric hindrance.

  • Carbocation Rearrangement and Nucleophilic Capture: The resulting carbocationic intermediate can undergo rearrangement and is subsequently trapped by the formate (B1220265) anion present in the reaction medium. This process occurs twice, leading to the formation of a mixture of diformate isomers.

The stereoselectivity of this initial Prins reaction is crucial for establishing the correct relative stereochemistry in the subsequent steps leading to the Corey lactone.

Route B: Unsaturated Bicyclic Lactone Pathway

This more refined approach starts with the enantiomerically pure unsaturated bicyclic lactone, cis-2-oxabicyclo[3.3.0]oct-6-en-3-one. The Prins reaction on this substrate is reported to be both highly regioselective and stereoselective.

  • Acid-Catalyzed Formation of the Oxocarbenium Ion: As in Route A, an acid catalyst (e.g., sulfuric acid in acetic acid) generates the oxocarbenium ion from paraformaldehyde.

  • Stereoselective Electrophilic Addition: The alkene moiety of the bicyclic lactone attacks the oxocarbenium ion. The facial selectivity of this attack is directed by the concave face of the bicyclic system, leading to the formation of a key intermediate with the desired stereochemistry.

  • Nucleophilic Trapping: The carbocation is then trapped by an acetate (B1210297) ion from the solvent, resulting in a trans-diacetate product. This stereo- and regiocontrol is a significant advantage of this route.

Quantitative Data Summary

The following table summarizes the reported yields for the key Prins reaction steps in the synthesis of this compound precursors.

RouteStarting MaterialReagents and ConditionsProductYield (%)Reference
A NorbornadieneParaformaldehyde, Formic AcidMixture of Diformates67[1]
B cis-2-Oxabicyclo[3.3.0]oct-6-en-3-oneParaformaldehyde, H₂SO₄, Acetic AcidAcetylated Lactone79[2]

Experimental Protocols

While detailed, step-by-step laboratory procedures are often proprietary or vary between research groups, the following outlines the general experimental conditions based on available literature.

General Procedure for Prins Reaction of Norbornadiene (Route A)

To a solution of norbornadiene in formic acid is added paraformaldehyde. The mixture is stirred at a specified temperature for a duration necessary to achieve complete consumption of the starting material, as monitored by an appropriate analytical technique (e.g., TLC or GC). Upon completion, the reaction mixture is worked up by quenching with a suitable base and extracting the product into an organic solvent. The combined organic layers are then dried and concentrated. The resulting crude product, a mixture of diformates, is purified by column chromatography.[1]

General Procedure for Prins Reaction of Unsaturated Bicyclic Lactone (Route B)

The unsaturated bicyclic lactone is dissolved in a mixture of acetic acid and a catalytic amount of sulfuric acid. Paraformaldehyde is added portion-wise to the stirred solution at a controlled temperature. The reaction is monitored until completion. The workup typically involves neutralization of the acid catalyst, followed by extraction of the product into an organic solvent. The organic phase is washed, dried, and evaporated to afford the crude acetylated lactone, which is then purified by chromatography or crystallization.[2]

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes.

Prins_Reaction_Corey_Lactone_Synthesis cluster_route_a Route A: Norbornadiene Pathway cluster_route_b Route B: Unsaturated Bicyclic Lactone Pathway Norbornadiene Norbornadiene Prins_A Prins Reaction (Formation of Diformates) Norbornadiene->Prins_A Paraformaldehyde, Formic Acid Oxidation_A Oxidation Prins_A->Oxidation_A Jones Oxidation RingOpening_A Cyclopropane Ring Opening Oxidation_A->RingOpening_A HCl CoreyLactonePrecursor_A Corey Lactone Precursor RingOpening_A->CoreyLactonePrecursor_A Further Steps UnsaturatedLactone cis-2-Oxabicyclo[3.3.0]oct-6-en-3-one Prins_B Regio- and Stereoselective Prins Reaction UnsaturatedLactone->Prins_B Paraformaldehyde, H₂SO₄, Acetic Acid Hydrolysis_B Hydrolysis of Acetates Prins_B->Hydrolysis_B Hydrolysis CoreyLactoneDiol CoreyLactoneDiol Hydrolysis_B->CoreyLactoneDiol This compound

Figure 1. Synthetic pathways to this compound involving a Prins reaction.

Prins_Mechanism cluster_activation Catalyst Activation cluster_reaction Prins Reaction Cascade Formaldehyde H₂C=O Oxocarbenium H₂C=O⁺H (Oxocarbenium Ion) Formaldehyde->Oxocarbenium Protonation ProticAcid H⁺ (Acid Catalyst) Alkene Alkene (Norbornadiene or Unsaturated Lactone) Carbocation Carbocation Intermediate Alkene->Carbocation Electrophilic Attack Product Prins Product Carbocation->Product Nucleophilic Capture Nucleophile Nucleophile (e.g., Formate, Acetate)

References

The Baeyer-Villiger Oxidation: A Pivotal Transformation in the Synthesis of Corey Lactone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Baeyer-Villiger oxidation, a classic yet powerful reaction in organic synthesis, plays a central role in the construction of the Corey lactone, a key intermediate in the synthesis of prostaglandins (B1171923) and their analogues. This guide provides a comprehensive technical overview of this critical transformation, detailing its mechanism, experimental protocols, and quantitative data to support researchers and professionals in the field of drug development.

Introduction: The Significance of the Baeyer-Villiger Oxidation

First reported by Adolf von Baeyer and Victor Villiger in 1899, the Baeyer-Villiger oxidation is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, which converts ketones into esters and cyclic ketones into lactones.[1] The reaction is renowned for its reliability and stereospecificity, making it an indispensable tool in the synthesis of complex natural products.[2] In the context of prostaglandin (B15479496) synthesis, the Baeyer-Villiger oxidation provides an elegant and efficient method to introduce the lactone functionality found in the Corey lactone, a versatile building block for a wide array of prostaglandin-based therapeutics.[3]

The general mechanism proceeds through the formation of a Criegee intermediate, which then undergoes a concerted rearrangement to yield the corresponding lactone.[1] The regioselectivity of the oxygen insertion is a key feature of this reaction, with the migratory aptitude of the adjacent carbon atoms dictating the final product. Generally, the more substituted carbon atom preferentially migrates.[4]

The Role in Corey Lactone Synthesis

The synthesis of Corey lactone frequently commences from norbornadiene, which undergoes a series of transformations including a Prins reaction to construct a bicyclic ketone precursor.[3] The pivotal step in this synthetic sequence is the Baeyer-Villiger oxidation of this bicyclic ketone. This oxidation expands the five-membered ring of the ketone to a six-membered lactone, thereby establishing the core structure of the Corey lactone.

The regioselectivity of the Baeyer-Villiger oxidation is crucial in this synthesis. The oxygen atom is inserted between the carbonyl carbon and the more substituted bridgehead carbon of the bicyclic system, leading to the desired lactone isomer with high fidelity. This transformation is highly efficient and stereospecific, preserving the stereochemistry of the starting material, which is essential for the synthesis of enantiomerically pure prostaglandins.

Experimental Protocols

The following section provides a detailed methodology for the Baeyer-Villiger oxidation in the context of Corey lactone synthesis, based on established literature procedures.

Materials and Reagents
  • Bicyclic ketone precursor (e.g., from the Prins reaction of norbornadiene)

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Sodium sulfite (B76179) (Na₂SO₃, 10% aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄, anhydrous)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

General Procedure for Baeyer-Villiger Oxidation
  • Reaction Setup: A solution of the bicyclic ketone (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Addition of Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equivalents) is added portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ketone.

  • Workup: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a 10% aqueous solution of sodium sulfite to destroy excess peroxide. The mixture is then washed sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the pure Corey lactone.

Quantitative Data

The yield of the Baeyer-Villiger oxidation in the synthesis of Corey lactone can vary depending on the specific substrate, oxidant, and reaction conditions. The following table summarizes representative quantitative data from the literature.

PrecursorOxidantSolventTemperature (°C)Time (h)Yield (%)Reference
Bicyclic Ketonem-CPBACH₂Cl₂RT-95[5]
Bicyclic KetonePeracetic Acid---60-70[6]
Bicyclic Ketonem-CPBA/NaHCO₃CH₂Cl₂--75[2]
Substituted Bicyclic Ketonem-CPBA/NaOHDCM--90[2]

Visualization of the Reaction Pathway

The following diagram illustrates the core transformation of the Baeyer-Villiger oxidation in the synthesis of the Corey lactone.

Baeyer_Villiger_Corey_Lactone cluster_reactants Reactants cluster_products Products Ketone Bicyclic Ketone Precursor Lactone Corey Lactone Ketone->Lactone Baeyer-Villiger Oxidation mCPBA m-CPBA mCPBA->Lactone Byproduct m-Chlorobenzoic Acid mCPBA->Byproduct

Caption: Baeyer-Villiger oxidation of a bicyclic ketone to Corey lactone.

Conclusion

The Baeyer-Villiger oxidation is a cornerstone of the synthetic strategy towards Corey lactone and, by extension, a multitude of biologically active prostaglandins. Its high efficiency, predictability, and stereospecificity make it an invaluable tool for medicinal chemists and process development scientists. A thorough understanding of the reaction mechanism and optimization of the experimental conditions are critical for the successful implementation of this transformation in a drug discovery and development setting. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis of prostaglandin-based therapeutics.

References

Methodological & Application

Application Notes: Total Synthesis of Prostaglandins from (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prostaglandins (B1171923) are a class of physiologically active lipid compounds with diverse hormone-like effects in animals.[1] They are involved in a multitude of processes, including inflammation, blood flow, and the induction of labor. The total synthesis of prostaglandins is a significant area of research in organic chemistry and drug development, driven by their therapeutic potential in treating conditions like glaucoma, peptic ulcers, and pulmonary hypertension.[2][3]

The bicyclic (-)-Corey lactone diol, (1S,5R,6R,7R)-6-(hydroxymethyl)-7-hydroxy-2-oxabicyclo[3.3.0]octan-3-one, is a cornerstone chiral intermediate in the synthesis of a wide array of prostaglandins and their analogues.[2][4] Its rigid structure pre-establishes the required stereochemistry of the cyclopentane (B165970) core, making it a highly valuable starting material.[5][6] The classic Corey synthesis involves a versatile and logical approach where the two side chains of the prostaglandin (B15479496) molecule are installed sequentially onto this pre-formed core.[7] This document provides a detailed protocol for the total synthesis of Prostaglandin F2α (PGF2α), a representative member of the prostaglandin family, starting from this compound.

Overall Synthetic Strategy

The synthesis begins with the selective protection of the two hydroxyl groups of the this compound. The primary alcohol is then oxidized to form the "Corey aldehyde". The lower side chain (ω-chain) is introduced via a Horner-Wadsworth-Emmons reaction, followed by stereoselective reduction of the resulting C-15 ketone.[3] Subsequently, the lactone is reduced to a lactol (a cyclic hemiacetal). The upper side chain (α-chain) is then installed using a Wittig reaction.[6] The synthesis is completed by the removal of the protecting groups to yield the final prostaglandin.

G A This compound B Protected Diol A->B  Protection (e.g., p-phenylbenzoyl) C Corey Aldehyde B->C  Oxidation (e.g., Collins) D Enone Intermediate C->D  Horner-Wadsworth-Emmons Rxn  (ω-chain installation) E C15-Reduced Intermediate D->E  Stereoselective Reduction  (e.g., Zn(BH₄)₂) F Lactol E->F  Lactone Reduction (e.g., DIBAL-H) G Protected PGF2α F->G  Wittig Reaction  (α-chain installation) H Prostaglandin F2α G->H  Deprotection (e.g., K₂CO₃/MeOH)

Fig. 1: Synthetic workflow from this compound to PGF2α.

Quantitative Data Summary

The following table summarizes the key transformations and reported yields for the synthesis of PGF2α from a protected Corey lactone intermediate. Yields can vary based on specific reagents and reaction conditions.

StepTransformationTypical ReagentsReported YieldReference
1Oxidation Collins Reagent (CrO₃·2Pyr) in CH₂Cl₂70% (over 2 steps)[7][8]
2Horner-Wadsworth-Emmons Dimethyl (2-oxoheptyl)phosphonate, NaH, DME70% (over 2 steps)[6][8]
3Ketone Reduction Zinc borohydride (B1222165) (Zn(BH₄)₂) in DME49% (for desired S-isomer)[8]
4Lactone Reduction Diisobutylaluminium hydride (DIBAL-H) in Toluene (B28343)>90% (over 3 steps)[7]
5Wittig Reaction (4-carboxybutyl)triphenylphosphonium bromide, Dimsyl sodium80% (over 3 steps)[8]
6Final Deprotection Acetic acid in H₂O90%[8]

Experimental Protocols

Protocol 1: Protection of this compound

This protocol describes the protection of the secondary alcohol, which is often performed to direct subsequent reactions and improve crystallinity for purification.[9]

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (B92270) at 0°C under an inert atmosphere (e.g., Argon).

  • Slowly add p-phenylbenzoyl chloride (1.1 eq).

  • Allow the reaction to stir at room temperature for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with cold water and extract the product with ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel to yield the protected lactone.

Protocol 2: Oxidation to Corey Aldehyde

The primary alcohol of the protected lactone is oxidized to an aldehyde. The Collins oxidation is a classic method for this transformation.[8]

  • Prepare the Collins reagent by slowly adding chromium trioxide (CrO₃, 6.0 eq) to a stirred solution of pyridine (12.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0°C under an inert atmosphere.

  • Stir the resulting deep-red solution at room temperature for 30 minutes.

  • Add a solution of the protected lactone from Protocol 1 (1.0 eq) in CH₂Cl₂ to the Collins reagent.

  • Stir the reaction at room temperature for 15-30 minutes until TLC indicates the consumption of the starting material.

  • Decant the supernatant and wash the remaining black tar with ether.

  • Combine the organic solutions and wash successively with 5% NaOH solution, 5% HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude Corey aldehyde, which is often used in the next step without further purification.

Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction for ω-Chain Installation

The HWE reaction is a reliable method for forming the C=C double bond of the ω-chain with high E-selectivity.[10][11]

  • Suspend sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in anhydrous dimethoxyethane (DME) at room temperature under an inert atmosphere.

  • Add a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 eq) in DME dropwise.

  • Stir the mixture for 60 minutes at room temperature until hydrogen evolution ceases.

  • Cool the resulting ylide solution to 0°C and add a solution of the Corey aldehyde from Protocol 2 (1.0 eq) in DME.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purify the residue by silica gel chromatography to yield the enone intermediate.

HWE cluster_0 Horner-Wadsworth-Emmons Mechanism Phosphonate Phosphonate (Stabilized Ylide Precursor) Carbanion Phosphonate Carbanion (Nucleophile) Phosphonate->Carbanion Base (e.g., NaH) Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Aldehyde Corey Aldehyde (Electrophile) Aldehyde->Oxaphosphetane Nucleophilic Addition Alkene E-Alkene (ω-Chain Attached) Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Fig. 2: Mechanism of the Horner-Wadsworth-Emmons reaction.

Protocol 4: Stereoselective Reduction of the C15-Ketone

The stereochemistry at the C15 alcohol is crucial for biological activity. Zinc borohydride is commonly used for this stereoselective reduction.[8]

  • Dissolve the enone intermediate from Protocol 3 (1.0 eq) in anhydrous DME at room temperature.

  • Add a solution of zinc borohydride (Zn(BH₄)₂, 2.5 eq) in DME.

  • Stir the reaction for 30 minutes at room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • After concentration, the resulting epimeric alcohols are separated by column chromatography to isolate the desired C15-(S) alcohol.

Protocol 5: Reduction of Lactone to Lactol

The lactone is reduced to a lactol, which exists in equilibrium with the open-chain hydroxy aldehyde, making it suitable for the subsequent Wittig reaction.[7]

  • Dissolve the C15-reduced intermediate from Protocol 4 (1.0 eq) in anhydrous toluene at -78°C under an inert atmosphere.

  • Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M solution in toluene) dropwise, maintaining the temperature below -60°C.

  • Stir the reaction for 30 minutes at -78°C.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Allow the mixture to warm to room temperature and filter through a pad of Celite to remove aluminum salts.

  • Extract the filtrate with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the crude lactol, which is used immediately in the next step.

Protocol 6: Wittig Reaction for α-Chain Installation

The final carbon framework is constructed by installing the α-chain using a Wittig reaction.[8]

  • Prepare the ylide by adding dimsyl sodium (2.2 eq) in DMSO to a suspension of (4-carboxybutyl)triphenylphosphonium bromide (2.2 eq) in anhydrous DMSO under an inert atmosphere.

  • Stir the resulting red solution for 20 minutes at room temperature.

  • Add a solution of the crude lactol from Protocol 5 (1.0 eq) in DMSO to the ylide solution.

  • Stir the reaction mixture for 3-5 hours at room temperature.

  • Pour the reaction mixture into ice-water and acidify to pH 4 with dilute HCl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the fully protected PGF2α.

Protocol 7: Final Deprotection

The synthesis is completed by removing all protecting groups to yield PGF2α.

  • Dissolve the protected PGF2α from Protocol 6 (1.0 eq) in a mixture of acetic acid and water (e.g., 2:1 v/v).

  • Stir the solution at 35-40°C for 3-4 hours, monitoring by TLC.[8]

  • Upon completion, remove the solvent under high vacuum.

  • Purify the residue using column chromatography on silica gel to obtain pure Prostaglandin F2α.

References

Application Note: Synthesis of Latanoprost from (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Latanoprost is a prostaglandin (B15479496) F2α analogue widely used in the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] Its mechanism of action involves increasing the uveoscleral outflow of aqueous humor, which reduces intraocular pressure (IOP).[2] A common and efficient chiral precursor for the asymmetric synthesis of Latanoprost is (-)-Corey lactone diol, which allows for the stereocontrolled installation of the required functional groups and side chains.[4][5]

This document outlines a detailed protocol for the synthesis of Latanoprost starting from this compound. The process involves several key transformations, including oxidation, olefination to build the omega (ω) side chain, stereoselective reduction, lactone reduction to a lactol, a second olefination for the alpha (α) side chain, and final esterification.

Overall Synthetic Workflow

The synthesis of Latanoprost from this compound is a multi-step process that strategically builds the complex molecule while maintaining stereochemical integrity. The general sequence is outlined below.

G cluster_0 A This compound B Protected Diol A->B 1. Protection (e.g., TBDMS, TES, PPB) C Corey Aldehyde / Ketone B->C 2. Oxidation (e.g., Swern, Dess-Martin) D Enone Intermediate C->D 3. Horner-Wadsworth-Emmons (ω-Chain Installation) E 15(S)-Alcohol Intermediate D->E 4. Stereoselective Reduction (e.g., (-)-DIP-Chloride) F Lactol (Hemiacetal) E->F 5. Lactone Reduction (DIBAL-H) G Latanoprost Acid F->G 6. Wittig Reaction (α-Chain Installation) H Latanoprost G->H 7. Isopropyl Esterification & Deprotection G cluster_1 A Lactol Intermediate C Wittig Reaction A->C B Phosphonium Ylide Generation B->C (4-carboxybutyl)triphenyl- phosphonium bromide + Base D Latanoprost Acid (Protected) C->D

References

Application Notes and Protocols for the Synthesis of Bimatoprost from (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bimatoprost is a prostaglandin (B15479496) analogue used therapeutically to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] It is also the active ingredient in cosmetic formulations for eyelash growth.[3] The synthesis of Bimatoprost is a multi-step process that often utilizes the chiral precursor (-)-Corey lactone diol, a versatile building block in prostaglandin synthesis.[4][5] This document provides detailed protocols for a common synthetic route, summarizing key reactions including Swern oxidation, Horner-Wadsworth-Emmons (HWE) olefination, stereoselective reduction, lactone reduction, a second olefination via a Wittig reaction, and final amidation.

Overall Synthetic Scheme

The transformation of this compound to Bimatoprost involves the sequential construction of the omega (lower) and alpha (upper) side chains onto the cyclopentane (B165970) core. The key stages involve controlled oxidation, olefination, reduction, and amidation reactions to achieve the desired stereochemistry and functionality.

Bimatoprost_Synthesis_Workflow Start This compound Aldehyde Corey Aldehyde Start->Aldehyde 1. Swern Oxidation Enone Enone Intermediate Aldehyde->Enone 2. HWE Reaction Allyl_Alcohol Allylic Alcohol Intermediate Enone->Allyl_Alcohol 3. Stereoselective    Reduction Lactol Lactol (Hemiacetal) Allyl_Alcohol->Lactol 4. Lactone Reduction    (DIBAL-H) Bim_Acid Bimatoprost Acid Lactol->Bim_Acid 5. Wittig Reaction Bimatoprost Bimatoprost Bim_Acid->Bimatoprost 6. Amidation

Figure 1. Overall workflow for the synthesis of Bimatoprost.

Experimental Protocols

Step 1: Swern Oxidation of this compound

This step converts the primary alcohol of the Corey lactone diol into an aldehyde, which is then used to build the lower side chain. Swern oxidation is a key method for this transformation.[5]

Methodology:

  • Prepare a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.4 eq) in anhydrous DCM, maintaining the temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 45 minutes.

  • Add triethylamine (B128534) (TEA) (5.0 eq) to the reaction mixture. Allow the solution to warm to room temperature slowly over 1 hour.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Corey aldehyde, which can be used in the next step without further purification.

Step 2: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction attaches the lower omega side chain to the Corey aldehyde, forming an α,β-unsaturated ketone (enone).

Methodology:

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0 °C under an inert atmosphere.

  • Add dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.1 eq) in anhydrous THF dropwise. Stir the mixture for 1 hour at 0 °C until hydrogen evolution ceases.

  • Cool the resulting ylide solution to -20 °C.

  • Add a solution of the Corey aldehyde from Step 1 (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at -20 °C for 2-3 hours, monitoring by TLC for the consumption of the aldehyde.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the enone intermediate.

Step 3: Stereoselective Reduction of the Enone

This critical step reduces the C-15 ketone to the desired (15S)-hydroxyl group. A Luche reduction using sodium borohydride (B1222165) and cerium(III) chloride is effective for achieving high 1,2-selectivity.[4]

Methodology:

  • Dissolve the enone intermediate (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.2 eq) in methanol (B129727) at 0 °C.[4]

  • Stir the solution for 15 minutes until the salt is fully dissolved.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir for 30-60 minutes, monitoring the reaction progress by TLC.

  • Carefully quench the reaction by adding acetone, followed by water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • The resulting crude allylic alcohol can be purified by column chromatography if necessary.

Step 4: Reduction of Lactone to Lactol

The lactone functional group is selectively reduced to a lactol (a cyclic hemiacetal) using diisobutylaluminium hydride (DIBAL-H) at low temperatures. This transformation is a common strategy in prostaglandin synthesis.[6]

Methodology:

  • Dissolve the allylic alcohol intermediate (1.0 eq) in anhydrous toluene (B28343) under an inert atmosphere and cool the solution to -78 °C.

  • Add DIBAL-H (1.0 M in toluene or hexanes, 1.1-1.3 eq) dropwise, keeping the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude lactol, which is often used directly in the next step.

Step 5: Wittig Reaction for the Alpha Chain

The upper alpha chain is installed via a Wittig reaction between the lactol and a suitable phosphonium (B103445) ylide, which forms the carboxylic acid precursor to Bimatoprost.[7]

Methodology:

  • Suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0 eq) in anhydrous THF under an inert atmosphere.

  • Add a strong base, such as potassium tert-butoxide (4.0 eq), at 0 °C and stir for 1 hour at room temperature to generate the ylide (a deep orange/red color).

  • Cool the ylide solution to -15 °C.

  • Add a solution of the lactol from Step 4 (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours or until TLC indicates completion.

  • Pour the reaction mixture into water and acidify to pH 4-5 with 1 M HCl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude Bimatoprost acid by silica gel column chromatography.

Step 6: Amidation to Bimatoprost

The final step is the conversion of the carboxylic acid to the N-ethyl amide of Bimatoprost.

Methodology:

  • Dissolve Bimatoprost acid (1.0 eq) in anhydrous DCM.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 eq).

  • Stir the mixture for 15 minutes at room temperature.

  • Add a solution of ethylamine (B1201723) (2.0 M in THF or as a 70% aqueous solution, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude Bimatoprost by column chromatography followed by crystallization to yield the final product.[7]

Quantitative Data Summary

The yields for each synthetic step can vary based on reaction scale and purification efficiency. The following table summarizes representative yields reported in or inferred from synthetic literature.

Step No.ReactionStarting MaterialProductReported Yield (%)Reference
1Swern OxidationThis compoundCorey Aldehyde>90% (Typical)[5]
2HWE ReactionCorey AldehydeEnone Intermediate70-85%Inferred
3Stereoselective ReductionEnone IntermediateAllylic Alcohol85-95%[4]
4Lactone Reduction (DIBAL-H)Allylic AlcoholLactol (Hemiacetal)~55-70%[6]
5Wittig ReactionLactol (Hemiacetal)Bimatoprost Acid60-75%[7]
6AmidationBimatoprost AcidBimatoprost70-85%[7]

Logical Relationships in Key Transformations

The synthesis relies on the precise orchestration of functional group transformations around the central cyclopentane core.

Bimatoprost_Logic Core This compound Core Oxidation Oxidation of C15-OH (Swern) Core->Oxidation Step 1 Omega_Chain Omega (ω) Chain Addition (HWE Reaction) Oxidation->Omega_Chain Step 2 Stereo_Reduction Stereocontrol at C15 (Luche Reduction) Omega_Chain->Stereo_Reduction Step 3 Lactone_Mod Lactone Activation (Reduction to Lactol) Stereo_Reduction->Lactone_Mod Step 4 Alpha_Chain Alpha (α) Chain Addition (Wittig Reaction) Lactone_Mod->Alpha_Chain Step 5 Amide_Formation Final Amidation Alpha_Chain->Amide_Formation Step 6

Figure 2. Logical flow of key chemical transformations.

References

Application Notes and Protocols: Synthesis of Travoprost from (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Travoprost (B1681362), a potent prostaglandin (B15479496) F2α analogue, is a first-line treatment for open-angle glaucoma and ocular hypertension. Its mechanism of action involves the reduction of intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[1][2][3] This document provides detailed application notes and experimental protocols for the chemical synthesis of Travoprost, commencing from the chiral building block, (-)-Corey lactone diol. The described synthetic route involves a sequence of key reactions, including oxidation, Horner-Wadsworth-Emmons olefination, stereoselective reduction, lactone reduction, Wittig reaction, and final esterification. This guide is intended to provide researchers and drug development professionals with a comprehensive resource for the laboratory-scale synthesis of Travoprost.

Mechanism of Action of Travoprost

Travoprost is an isopropyl ester prodrug that, after topical administration to the eye, is hydrolyzed by corneal esterases to its biologically active free acid form.[2][4] The free acid is a selective agonist for the prostaglandin F (FP) receptor.[1][2] Activation of the FP receptor in the ciliary muscle and other ocular tissues initiates a signaling cascade that leads to an increase in the expression of matrix metalloproteinases (MMPs).[1] These enzymes remodel the extracellular matrix of the uveoscleral pathway, reducing resistance to aqueous humor outflow and thereby lowering intraocular pressure.[1]

Travoprost_Mechanism_of_Action cluster_cornea Cornea cluster_uveoscleral Uveoscleral Pathway Travoprost Travoprost (Prodrug) Esterases Corneal Esterases Travoprost->Esterases Hydrolysis Travoprost_Acid Travoprost Free Acid (Active Drug) Esterases->Travoprost_Acid FP_Receptor Prostaglandin F (FP) Receptor Travoprost_Acid->FP_Receptor Binds and Activates MMPs Matrix Metalloproteinases (MMPs) FP_Receptor->MMPs Upregulates Expression ECM Extracellular Matrix MMPs->ECM Remodels Outflow Increased Aqueous Humor Outflow ECM->Outflow IOP Reduced Intraocular Pressure Outflow->IOP

Caption: Signaling pathway of Travoprost in reducing intraocular pressure.

Synthetic Workflow Overview

The synthesis of Travoprost from this compound can be summarized in the following key stages. The initial step involves the protection of the hydroxyl groups of the Corey lactone, followed by a series of transformations to build the α and ω side chains of the prostaglandin structure.

Travoprost_Synthesis_Workflow A This compound B Protection of Hydroxyl Groups (e.g., p-Phenylbenzoyl chloride) A->B C Protected Corey Lactone B->C D Oxidation of Primary Alcohol (e.g., Pfitzner-Moffatt) C->D E Corey Aldehyde D->E F Horner-Wadsworth-Emmons Reaction E->F G Enone Intermediate F->G H Stereoselective Reduction (e.g., CBS Reduction) G->H I Protected 15(S)-Alcohol Intermediate H->I J Lactone Reduction (e.g., DIBAL-H) I->J K Lactol Intermediate J->K L Deprotection K->L M Triol Intermediate L->M N Wittig Reaction M->N O Travoprost Acid N->O P Esterification O->P Q Travoprost P->Q

Caption: General workflow for the synthesis of Travoprost from this compound.

Experimental Protocols

The following protocols are compiled from various sources and represent a general methodology for the synthesis of Travoprost. Researchers should adapt these protocols as needed based on laboratory conditions and available reagents.

Protection of this compound

The hydroxyl groups of the this compound are typically protected to prevent unwanted side reactions in subsequent steps. A common protecting group is p-phenylbenzoyl (PPB).

Protocol:

  • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a base (e.g., pyridine (B92270) or triethylamine).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of p-phenylbenzoyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting PPB-protected Corey lactone by column chromatography or recrystallization.

Oxidation to Corey Aldehyde

The primary alcohol of the protected Corey lactone is oxidized to an aldehyde. The Pfitzner-Moffatt oxidation is a suitable method.[4][5]

Protocol:

  • Suspend the PPB-Corey-lactone in anhydrous toluene (B28343) under an inert atmosphere.[5]

  • Add diisopropylcarbodiimide followed by a solution of dimethyl sulfoxide (B87167) in phosphoric acid.[5]

  • Heat the reaction mixture (e.g., to 50°C) and add additional dimethyl sulfoxide in phosphoric acid in portions until the oxidation is complete (monitor by TLC).[5]

  • The resulting Corey aldehyde is often used in the next step without extensive purification.

Horner-Wadsworth-Emmons (HWE) Reaction

The lower (ω) side chain is introduced via an HWE reaction with a suitable phosphonate (B1237965).

Protocol:

  • Cool the crude Corey aldehyde solution from the previous step to a low temperature (e.g., -10°C).[5]

  • In a separate flask, prepare the ylide by deprotonating the appropriate Travoprost phosphonate (e.g., dimethyl (2-oxo-4-(3-(trifluoromethyl)phenoxy)butyl)phosphonate) with a strong base such as solid potassium hydroxide (B78521) in an aprotic solvent like toluene.[4][5]

  • Add the phosphonate ylide solution to the cold aldehyde solution.[5]

  • Allow the reaction to proceed until completion (monitor by TLC).

  • Work up the reaction by pouring it into a 1M hydrochloric acid solution.[5]

  • Extract the enone intermediate with an organic solvent.

  • Purify the product by column chromatography on silica (B1680970) gel.[5]

Stereoselective Reduction of the Enone

The 15-keto group of the enone intermediate is stereoselectively reduced to the desired 15(S)-hydroxyl group using a Corey-Bakshi-Shibata (CBS) reduction.

Protocol:

  • Dissolve the enone intermediate in an anhydrous aprotic solvent (e.g., a mixture of toluene and tetrahydrofuran) under an inert atmosphere.[6]

  • Cool the solution to a low temperature (e.g., -10°C to -20°C).[6]

  • Add a chiral catalyst, such as (R)-2-methyl-CBS-oxazaborolidine.[5]

  • Slowly add a borane (B79455) reducing agent, such as catecholborane or N,N-diethylaniline-borane (DEANB).[1][5]

  • Stir the reaction at low temperature until the reduction is complete (monitor by TLC).

  • Quench the reaction carefully with methanol.

  • Purify the resulting 15(S)-alcohol intermediate, often by crystallization, to remove the undesired 15(R)-epimer.[5]

Reduction of the Lactone to a Lactol

The lactone functional group is reduced to a lactol (a cyclic hemiacetal) using diisobutylaluminum hydride (DIBAL-H).

Protocol:

  • Dissolve the purified 15(S)-alcohol intermediate in an anhydrous aprotic solvent (e.g., toluene or THF) under an inert atmosphere.

  • Cool the solution to a very low temperature (e.g., -78°C).[3][7]

  • Slowly add a solution of DIBAL-H (typically 1 M in an appropriate solvent) dropwise, maintaining the low temperature.[3][7]

  • Stir the reaction at -78°C until the starting material is consumed (monitor by TLC).

  • Quench the reaction at low temperature by the slow addition of methanol, followed by an aqueous workup (e.g., with a saturated solution of Rochelle's salt).

  • Allow the mixture to warm to room temperature and filter through celite to remove aluminum salts.

  • Extract the lactol product with an organic solvent.

Deprotection of the Hydroxyl Group

The PPB protecting group is removed to yield a triol intermediate.

Protocol:

  • Dissolve the lactol intermediate in a solvent such as methanol.

  • Add a base, for example, potassium carbonate, to effect methanolysis.[3]

  • Stir the reaction at room temperature until deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting triol, which can often be achieved by crystallization.[5]

Wittig Reaction

The upper (α) side chain is installed using a Wittig reaction.

Protocol:

  • Prepare the Wittig ylide by treating (4-carboxybutyl)triphenylphosphonium bromide with a strong base (e.g., potassium tert-butoxide) in an appropriate solvent like THF.[7]

  • Add the triol intermediate from the previous step to the ylide solution.

  • Stir the reaction at a suitable temperature (e.g., between -20°C and +20°C) until the reaction is complete (monitor by TLC).[8]

  • Perform an acidic workup to obtain Travoprost acid.

  • Purify the Travoprost acid, for instance, by column chromatography.

Final Esterification

The carboxylic acid of Travoprost acid is esterified to yield the final product, Travoprost.

Protocol:

  • Dissolve Travoprost acid in a suitable solvent such as isopropanol (B130326) or a cyclic tertiary amide like 1,3-dimethylimidazolidin-2-one (DMI).[5][9]

  • Add a base (e.g., triethylamine (B128534) or potassium tert-butylate) and an activating agent or isopropyl iodide.[5][9]

  • Stir the reaction, possibly with gentle heating (e.g., 40-50°C), until the esterification is complete (monitor by TLC).[5]

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude Travoprost by column chromatography on silica gel.[9]

Quantitative Data Summary

The following table summarizes reported yields and stereoselectivity for key steps in the synthesis of Travoprost. Note that yields can vary significantly based on reaction conditions and scale.

StepReactionReagentsYield (%)Stereoselectivity/PurityReference
3 Horner-Wadsworth-EmmonsPPB-Corey aldehyde, Travoprost phosphonate, KOH55%-[5]
4 Stereoselective ReductionEnone intermediate, 2-methyl-CBS-oxazaborolidine, Catecholborane->90% diastereomeric excess[5]
Overall Complete SynthesisThis compound to Travoprost7%-[5]
Overall Complete SynthesisPPB-Corey-lactone to Travoprost16%-[10]

Purification and Characterization

Purification of intermediates and the final Travoprost product is crucial for obtaining high-purity material. Column chromatography on silica gel is a common technique.[5][9] For the final product, preparative HPLC can be employed to achieve high purity, effectively removing isomers such as 5,6-trans-Travoprost.[11]

Characterization of the synthesized compounds should be performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the chemical structure.

  • Infrared (IR) spectroscopy to identify functional groups.

  • Mass Spectrometry (MS) to determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) to assess purity and quantify impurities.[11]

Conclusion

The synthesis of Travoprost from this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and stereoselectivity. The protocols and data presented in these application notes provide a comprehensive foundation for researchers undertaking the synthesis of this important glaucoma medication. Adherence to rigorous purification and characterization methods is essential to ensure the quality and purity of the final active pharmaceutical ingredient.

References

Application Notes and Protocols: (-)-Corey Lactone Diol in the Synthesis of Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (-)-Corey lactone diol as a key starting material in the synthesis of carbocyclic nucleosides. This class of compounds is of significant interest in drug discovery due to the enhanced stability of the carbocyclic ring compared to the natural furanose moiety, rendering them resistant to enzymatic cleavage.

Introduction

This compound, a versatile and commercially available chiral building block, is traditionally recognized for its central role in the synthesis of prostaglandins (B1171923) and their analogues.[1] Its rigid bicyclic structure and stereochemically defined hydroxyl groups make it an ideal starting point for the enantioselective synthesis of complex molecules, including carbocyclic nucleosides. These nucleoside analogues, where the ribose sugar's oxygen atom is replaced by a methylene (B1212753) group, exhibit a broad spectrum of biological activities and are crucial in the development of antiviral and anticancer therapeutics.[2][3]

The strategic advantage of employing this compound lies in its pre-existing stereochemistry, which can be effectively transferred to the target carbocyclic nucleoside, thereby minimizing the need for complex resolution or asymmetric synthesis steps. This document outlines a key synthetic strategy involving the transformation of this compound into a versatile azide (B81097) intermediate, followed by a "click chemistry" approach to introduce the nucleobase mimic.

Synthetic Strategy Overview

The overall synthetic pathway can be conceptualized as a two-stage process:

  • Functional Group Manipulation: Transformation of the diol and lactone functionalities of this compound to introduce an azide group, which serves as a chemical handle for the subsequent coupling reaction.

  • "Click Chemistry" Coupling: A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to regioselectively couple the carbocyclic azide intermediate with a terminal alkyne-bearing proto-nucleobase, thereby forming a stable 1,2,3-triazole ring as a bioisostere of the natural glycosidic bond.

This approach offers a modular and highly efficient route to a library of novel carbocyclic nucleosides.

Experimental Protocols

The following protocols are based on the synthetic route reported by González-González, et al. for the synthesis of 1,2,3-triazole carbocyclic nucleosides from a precursor derived from this compound.

Stage 1: Synthesis of the Carbocyclic Azide Intermediate

The initial steps involve the protection of the hydroxyl groups, reduction of the lactone, and conversion of one of the resulting primary hydroxyls into an azide. While the specific multi-step sequence from commercially available this compound to the key azide intermediate is not fully detailed in the primary short communication, a general representative procedure for such transformations is provided below. Researchers should optimize these steps based on standard organic synthesis methodologies.

Step 1a: Protection of Diols

The two hydroxyl groups of this compound are typically protected to prevent unwanted side reactions in subsequent steps. A common strategy is the formation of an acetonide or a silyl (B83357) ether.

Representative Protocol for Acetonide Protection:

  • Dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (B42991) (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the protected lactone.

Step 1b: Lactone Reduction

The protected lactone is then reduced to the corresponding diol.

Representative Protocol for Lactone Reduction:

  • To a stirred solution of the protected lactone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the diol.

Step 1c: Selective Tosylation and Azidation

The primary hydroxyl group is selectively activated, typically as a tosylate, followed by displacement with azide.

Representative Protocol for Tosylation and Azidation:

  • Dissolve the diol (1.0 eq) in anhydrous pyridine (B92270) at 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise and stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the crude tosylate in anhydrous DMF.

  • Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 80 °C for 12-16 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the carbocyclic azide.

Stage 2: "Click Chemistry" Synthesis of 1,2,3-Triazole Carbocyclic Nucleosides

This stage utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to couple the carbocyclic azide with various terminal alkynes, which serve as precursors to the "nucleobase" portion of the final molecule.

General Protocol for CuAAC Reaction:

  • In a reaction vessel, dissolve the carbocyclic azide intermediate (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • To this solution, add sodium ascorbate (B8700270) (0.2 eq) followed by copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O, 0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1,2,3-triazole carbocyclic nucleoside.

Quantitative Data Summary

The following table summarizes representative yields for the key transformations. Note that yields for Stage 1 are generalized and will vary based on the specific protecting groups and reaction conditions employed. The yields for the "Click Chemistry" step are based on the work of González-González, et al. and demonstrate the efficiency of this coupling method.

Reaction Step Product Representative Yield (%)
Stage 1
Diol ProtectionProtected Lactone>90
Lactone ReductionProtected Diol85-95
Tosylation & AzidationCarbocyclic Azide70-85 (over 2 steps)
Stage 2: Click Chemistry
CuAAC Coupling1,2,3-Triazole Carbocyclic Nucleoside85-95

Visualizations

Logical Workflow for Carbocyclic Nucleoside Synthesis

G Workflow: this compound to Carbocyclic Nucleosides A This compound B Protection of Hydroxyl Groups A->B C Lactone Reduction to Diol B->C D Selective Activation (e.g., Tosylation) C->D E Azide Formation (SN2 Displacement) D->E F Carbocyclic Azide Intermediate E->F H Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) F->H G Terminal Alkyne (Nucleobase Precursor) G->H I 1,2,3-Triazole Carbocyclic Nucleoside H->I

Caption: Synthetic workflow from this compound to carbocyclic nucleosides.

Signaling Pathway Analogy: The "Click Chemistry" Hub

While not a biological signaling pathway, the "Click Chemistry" step acts as a central hub for diversifying the final product.

Caption: "Click Chemistry" enables modular synthesis of diverse nucleosides.

Conclusion

This compound serves as an excellent chiral starting material for the efficient synthesis of carbocyclic nucleosides. The outlined synthetic strategy, culminating in a high-yielding "click chemistry" step, provides a robust and versatile platform for the generation of novel nucleoside analogues for screening in drug discovery programs. The modularity of the final step allows for the rapid synthesis of a diverse library of compounds from a common carbocyclic azide intermediate. Researchers are encouraged to adapt and optimize the provided representative protocols to suit their specific synthetic targets.

References

Application Notes and Protocols for Stereoselective Reactions Utilizing (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the key stereoselective reactions involved in the synthesis of prostaglandins (B1171923), starting from the versatile chiral building block, (-)-Corey lactone diol. The protocols are based on established and widely cited synthetic routes, primarily focusing on the synthesis of Prostaglandin (B15479496) F2α (PGF2α).

Introduction

This compound, chemically known as (1S,5R,6R,7R)-6-(hydroxymethyl)-7-hydroxy-2-oxabicyclo[3.3.0]octan-3-one, is a cornerstone intermediate in the stereocontrolled synthesis of a wide array of prostaglandins and their analogues.[1] Its rigid bicyclic structure and strategically placed hydroxyl groups allow for the precise and stereoselective introduction of the α and ω side chains characteristic of the prostaglandin framework. This document outlines the sequential transformations of this compound into key prostaglandin intermediates, providing detailed experimental procedures and summarizing the expected outcomes.

Overall Synthetic Workflow

The synthesis of prostaglandins from this compound follows a well-established sequence of reactions. Each step is crucial for controlling the stereochemistry of the final product. The general workflow is depicted below.

G CoreyLactone This compound Protection Selective Protection of Hydroxyl Groups CoreyLactone->Protection Oxidation Oxidation to Corey Aldehyde Protection->Oxidation HWE Horner-Wadsworth-Emmons (ω-Chain Introduction) Oxidation->HWE ReductionKeto Stereoselective Reduction of 15-Keto Group HWE->ReductionKeto ReductionLactone Lactone Reduction to Lactol ReductionKeto->ReductionLactone Wittig Wittig Reaction (α-Chain Introduction) ReductionLactone->Wittig Deprotection Deprotection Wittig->Deprotection PGF2a Prostaglandin F2α Deprotection->PGF2a

Caption: Overall synthetic workflow from this compound to PGF2α.

Data Summary of Stereoselective Reactions

The following table summarizes the key stereoselective reactions, typical reagents, and expected outcomes in the synthesis of PGF2α from this compound.

StepReactionKey ReagentsProductTypical Yield (%)Stereoselectivity
1Selective p-Phenylbenzoylationp-Phenylbenzoyl chloride, Pyridine (B92270)C-11 protected lactone~85-90%High regioselectivity for the secondary alcohol
2OxidationCollins Reagent (CrO₃·2Pyr) or PCCCorey Aldehyde~90-95%N/A
3Horner-Wadsworth-Emmons ReactionDimethyl (2-oxoheptyl)phosphonate, NaHProstaglandin Enone~70-80%High E-selectivity for the double bond
4Stereoselective Ketone ReductionL-Selectride®15-(S)-Alcohol~90-95%High diastereoselectivity (typically >95:5 S:R)
5Lactone Reduction to LactolDiisobutylaluminium Hydride (DIBAL-H)Lactol~85-90%N/A
6Wittig Reaction(4-Carboxybutyl)triphenylphosphonium bromide, NaH, DMSOProtected PGF2α~80%High Z-selectivity for the double bond

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Many of the reagents used are hazardous and require careful handling.

Protocol 1: Selective Protection of this compound

This protocol describes the regioselective protection of the secondary hydroxyl group at C-11 as a p-phenylbenzoate (B8346201) ester.

G Start This compound Reagents p-Phenylbenzoyl Chloride, Pyridine, CH2Cl2, 0°C to RT Start->Reagents Reaction Stir for 4-6 hours Reagents->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product C-11 p-Phenylbenzoyl Protected Lactone Purification->Product

Caption: Workflow for the selective protection of this compound.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine (1.2 equivalents) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-phenylbenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C-11 protected lactone.

Protocol 2: Oxidation to the Corey Aldehyde

This protocol details the oxidation of the primary alcohol of the protected Corey lactone to the corresponding aldehyde using Collins reagent.

Materials:

  • C-11 protected lactone

  • Chromium trioxide (CrO₃)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Celite®

Procedure:

  • Preparation of Collins Reagent: In a fume hood, slowly add chromium trioxide (6 equivalents) to a stirred solution of anhydrous pyridine (12 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere. A burgundy-colored precipitate will form. Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the C-11 protected lactone (1 equivalent) in anhydrous dichloromethane to the Collins reagent mixture.

  • Stir the reaction vigorously at room temperature for 15-30 minutes. Monitor the reaction by TLC.

  • Upon completion, decant the supernatant solution and wash the remaining black tarry residue with anhydrous diethyl ether.

  • Combine the organic solutions and pass them through a pad of Celite® to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude Corey aldehyde, which is often used in the next step without further purification.

Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction for ω-Chain Introduction

This protocol describes the formation of the α,β-unsaturated ketone via the HWE reaction.

G Phosphonate (B1237965) Dimethyl (2-oxoheptyl)phosphonate Base NaH in anhydrous DME Phosphonate->Base Ylide Phosphonate Anion (Ylide) Formation Base->Ylide Reaction Reaction at Room Temperature Ylide->Reaction Aldehyde Corey Aldehyde Aldehyde->Reaction Workup Aqueous Workup Reaction->Workup Product Prostaglandin Enone Workup->Product

Caption: Logical flow of the Horner-Wadsworth-Emmons reaction.

Materials:

  • Corey aldehyde

  • Dimethyl (2-oxoheptyl)phosphonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous 1,2-dimethoxyethane (B42094) (DME)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride (1.1 equivalents) in anhydrous DME at 0 °C, add a solution of dimethyl (2-oxoheptyl)phosphonate (1.1 equivalents) in anhydrous DME dropwise under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate anion.

  • Add a solution of the Corey aldehyde (1 equivalent) in anhydrous DME to the ylide solution.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the prostaglandin enone.

Protocol 4: Stereoselective Reduction of the 15-Keto Group

This protocol describes the highly stereoselective reduction of the 15-keto group to the desired 15-(S)-alcohol using L-Selectride®.

Materials:

  • Prostaglandin enone

  • L-Selectride® (1 M solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aqueous sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the prostaglandin enone (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add L-Selectride® (1.2 equivalents) to the solution while maintaining the temperature at -78 °C.[1]

  • Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water, followed by aqueous NaOH and hydrogen peroxide to decompose the borane (B79455) species.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 5: Reduction of the Lactone to a Lactol

This protocol details the reduction of the lactone functionality to a hemiacetal (lactol) using DIBAL-H.

Materials:

  • 15-(S)-hydroxyprostaglandin intermediate

  • Diisobutylaluminium hydride (DIBAL-H, 1 M solution in toluene (B28343) or hexanes)

  • Anhydrous toluene

  • Methanol (B129727)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

Procedure:

  • Dissolve the prostaglandin intermediate (1 equivalent) in anhydrous toluene and cool to -78 °C under an inert atmosphere.

  • Slowly add DIBAL-H (1.1 equivalents) to the solution.[2]

  • Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of methanol at -78 °C, followed by saturated aqueous Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude lactol, which is typically used immediately in the next step.

Protocol 6: Wittig Reaction for α-Chain Introduction

This protocol describes the introduction of the α-chain via a Wittig reaction with the lactol intermediate.

Materials:

  • Lactol intermediate

  • (4-Carboxybutyl)triphenylphosphonium bromide

  • Sodium hydride (NaH)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Ethyl acetate

  • Hexane

  • Aqueous potassium bisulfate (KHSO₄)

Procedure:

  • Ylide Preparation: To a solution of sodium methylsulfinylmethide, prepared by heating NaH (2 equivalents) in anhydrous DMSO at 75 °C until hydrogen evolution ceases, add (4-carboxybutyl)triphenylphosphonium bromide (2 equivalents) at room temperature under an inert atmosphere. Stir for 30 minutes to form the red-orange ylide.

  • Add a solution of the lactol (1 equivalent) in anhydrous DMSO to the ylide solution.

  • Stir the reaction at room temperature for 3-5 hours.

  • Pour the reaction mixture into water and extract with a mixture of ethyl acetate and hexane to remove triphenylphosphine (B44618) oxide.

  • Acidify the aqueous layer with aqueous KHSO₄ to pH 3-4 and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the protected PGF2α.

Concluding Remarks

The stereoselective synthesis of prostaglandins from this compound is a testament to the power of strategic synthetic planning. Each reaction in the sequence is designed to build upon the chiral framework of the starting material, culminating in a complex and biologically active molecule with precise stereochemical control. The protocols provided herein offer a detailed guide for researchers in the field of organic synthesis and drug development to harness the versatility of this compound. Careful execution of these stereoselective reactions is paramount to achieving high yields and the desired stereochemical purity of the final prostaglandin product.

References

Protecting Group Strategies for the Hydroxyl Groups of (-)-Corey Lactone Diol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Corey lactone diol is a pivotal intermediate in the synthesis of prostaglandins (B1171923) and their analogues.[1][2] The strategic protection of its primary and secondary hydroxyl groups is critical for achieving the desired chemical transformations and ensuring high yields of the final product. This document provides detailed application notes and experimental protocols for various protecting group strategies applied to this compound, facilitating the efficient and selective synthesis of complex prostaglandin (B15479496) derivatives.

Introduction

The differential reactivity of the primary and secondary hydroxyl groups in this compound allows for selective protection, a cornerstone of prostaglandin synthesis. The choice of protecting group is dictated by its stability to subsequent reaction conditions and the ease of its selective removal. This guide outlines common protecting groups, strategies for their selective introduction, and protocols for their cleavage.

Protecting Group Strategies: An Overview

The selective protection of the less sterically hindered primary hydroxyl group is a common initial step. Bulky protecting groups such as silyl (B83357) ethers and trityl ethers are frequently employed for this purpose. Subsequent protection of the secondary hydroxyl group can then be carried out, often with a different protecting group to allow for orthogonal deprotection.

A logical workflow for protecting group strategies is outlined below:

G cluster_0 Corey Lactone Diol cluster_1 Selective Protection of Primary OH cluster_2 Protection of Secondary OH cluster_3 Selective Deprotection A This compound B Primary OH Protected A->B Bulky Protecting Group (e.g., TBDMS, Trityl) C Fully Protected Diol B->C Second Protecting Group (e.g., Benzoyl, THP) D Selective Deprotection of Primary OH C->D Specific Reagent 1 E Selective Deprotection of Secondary OH C->E Specific Reagent 2

Caption: General workflow for protecting group strategies.

Quantitative Data Summary

The following tables summarize the yields of various protection and deprotection reactions for the hydroxyl groups of this compound, based on literature data.

Table 1: Selective Protection of the Primary Hydroxyl Group

Protecting GroupReagentsSolventYield (%)Reference
TBDMSTBDMS-Cl, Imidazole (B134444)CH₂Cl₂94.5[3][4]
TritylTrityl chloride, Pyridine (B92270)CH₂Cl₂93[3][4]

Table 2: Protection of the Secondary Hydroxyl Group (after primary OH protection)

Primary Protecting GroupSecondary Protecting GroupReagentsSolventYield (%)Reference
TBDMSBenzoylBenzoyl chloride, DMAP, PyridineToluene (B28343)92[3][4]
TBDMSTHPDHP, TsOHCH₂Cl₂Quantitative[3]

Table 3: Deprotection Reactions

Protecting Group to be RemovedReagentsSolventYield (%)Reference
TBDMSCuCl₂·2H₂OAcetone-Water92.4[3][4]
BenzoylK₂CO₃MethanolHigh[5]
THPTsOHMethanol/CH₂Cl₂Quantitative[3]

Experimental Protocols

The following are detailed protocols for key protection and deprotection reactions.

Protocol 1: Selective Protection of the Primary Hydroxyl Group with TBDMS

Objective: To selectively protect the primary hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMS-Cl).

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equiv) and imidazole (2.5 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of TBDMS-Cl (1.1 equiv) in anhydrous CH₂Cl₂ dropwise to the stirred solution over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the desired mono-silylated product.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Product A This compound C Reaction in CH₂Cl₂ (0°C to RT) A->C B TBDMS-Cl, Imidazole B->C D Quench (NaHCO₃) C->D E Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G H Primary OH Protected (-)-Corey Lactone G->H

Caption: Experimental workflow for TBDMS protection.

Protocol 2: Protection of the Secondary Hydroxyl Group with Benzoyl Chloride

Objective: To protect the secondary hydroxyl group of the mono-TBDMS protected (-)-Corey lactone with a benzoyl group.

Materials:

  • TBDMS-protected (-)-Corey lactone (from Protocol 1)

  • Benzoyl chloride

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine

  • Toluene, anhydrous

  • Saturated aqueous copper sulfate (CuSO₄) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the TBDMS-protected (-)-Corey lactone (1.0 equiv), DMAP (0.1 equiv), and pyridine (2.0 equiv) in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add benzoyl chloride (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous CuSO₄ solution (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the fully protected diol.

Protocol 3: Selective Deprotection of the TBDMS Group

Objective: To selectively remove the TBDMS protecting group in the presence of a benzoyl group.

Materials:

  • Fully protected (TBDMS and Benzoyl) (-)-Corey lactone

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Acetone (B3395972)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the fully protected (-)-Corey lactone (1.0 equiv) in a mixture of acetone and water (e.g., 4:1 v/v) in a round-bottom flask.

  • Add CuCl₂·2H₂O (2.0 equiv) to the solution and stir the mixture at 55 °C overnight.[3][4] Monitor the reaction by TLC.

  • After the reaction is complete, cool to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to yield the benzoyl-protected (-)-Corey lactone alcohol.

Orthogonal Protection Strategies

Orthogonal protection involves using protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one hydroxyl group while the other remains protected.[6] This is crucial for the sequential elaboration of the two side chains in prostaglandin synthesis.

An example of an orthogonal protecting group pair is TBDMS and benzoyl. The TBDMS group is labile to acidic conditions and fluoride (B91410) ions, while the benzoyl group is stable to these conditions but can be removed by base-catalyzed hydrolysis.

G A Fully Protected Diol (e.g., TBDMS & Benzoyl) B Deprotection of TBDMS (Acidic Conditions) A->B Selective Reagent 1 (e.g., HF, TBAF) C Deprotection of Benzoyl (Basic Conditions) A->C Selective Reagent 2 (e.g., K₂CO₃, NaOH) D Secondary OH Free B->D E Primary OH Free C->E

Caption: Orthogonal deprotection strategy.

Conclusion

The judicious selection and application of protecting groups are paramount for the successful synthesis of prostaglandins from this compound. The protocols and data presented herein provide a practical guide for researchers in the field. By understanding the principles of selective and orthogonal protection, chemists can devise efficient synthetic routes to a wide array of complex and medicinally important prostaglandin analogues.

References

Application Notes and Protocols: Swern Oxidation of (-)-Corey Lactone Diol to the Corresponding Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (-)-Corey lactone diol is a pivotal chiral intermediate in the total synthesis of prostaglandins, a class of biologically active lipids involved in numerous physiological processes. A critical step in the elaboration of the Corey lactone scaffold is the selective oxidation of the primary hydroxyl group to an aldehyde, known as the Corey aldehyde. This aldehyde serves as a key handle for the introduction of the omega (ω) side chain of the prostaglandin (B15479496) molecule. The Swern oxidation is a widely employed method for this transformation due to its mild reaction conditions, high chemoselectivity for primary alcohols, and avoidance of over-oxidation to the carboxylic acid.[1][2] This protocol provides a detailed procedure for the Swern oxidation of this compound.

Reaction Scheme

The Swern oxidation of this compound selectively oxidizes the primary alcohol to an aldehyde, leaving the secondary alcohol untouched.

Figure 1: Swern oxidation of this compound to (-)-Corey aldehyde.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the Swern oxidation of this compound. Please note that yields can vary based on the scale of the reaction and the purity of the starting materials.

ParameterValueReference
Reactant This compoundN/A
Product (-)-Corey aldehydeN/A
Typical Yield >95%General expectation for Swern oxidations
Reaction Temperature -78 °C to room temperature[3]
Reaction Time 1 - 2 hours[3]

Experimental Protocol

This protocol is adapted from established Swern oxidation procedures and is tailored for the selective oxidation of the primary alcohol of this compound.[3]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Triethylamine (B128534) (Et₃N), freshly distilled

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnels, thermometer)

  • Magnetic stirrer and stir bar

  • Dry ice/acetone bath

Procedure:

  • Preparation of the Reaction Vessel:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen or argon inlet, and two dropping funnels.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Activation of DMSO:

    • To the reaction flask, add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.5 - 2.0 equivalents relative to the diol) to the stirred dichloromethane.

    • In a separate flame-dried flask, dissolve anhydrous dimethyl sulfoxide (2.5 - 3.0 equivalents) in anhydrous dichloromethane.

    • Add the DMSO solution dropwise to the oxalyl chloride solution via a dropping funnel, ensuring the internal temperature is maintained below -60 °C.

    • Stir the resulting mixture at -78 °C for 15-30 minutes.

  • Addition of this compound:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

    • Add the diol solution dropwise to the activated DMSO mixture via the second dropping funnel, maintaining the temperature at -78 °C.

    • Rinse the flask that contained the diol with a small amount of anhydrous dichloromethane and add it to the reaction mixture.

    • Stir the reaction mixture at -78 °C for 30-45 minutes.

  • Formation of the Aldehyde:

    • Slowly add freshly distilled triethylamine (5.0 - 7.0 equivalents) to the reaction mixture dropwise, ensuring the temperature remains below -60 °C.

    • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

    • Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and add more dichloromethane if necessary.

    • Wash the organic layer sequentially with a saturated aqueous solution of ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (-)-Corey aldehyde.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Reaction Mechanism:

The Swern oxidation proceeds through a series of well-defined steps, starting with the activation of DMSO by oxalyl chloride.

Swern_Mechanism DMSO DMSO ActivatedDMSO Activated DMSO (Electrophilic Sulfur) DMSO->ActivatedDMSO Activation OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium CoreyDiol This compound (Primary Alcohol) CoreyDiol->Alkoxysulfonium Nucleophilic Attack Ylide Sulfur Ylide Alkoxysulfonium->Ylide Triethylamine Triethylamine (Base) Triethylamine->Ylide Deprotonation CoreyAldehyde (-)-Corey Aldehyde Ylide->CoreyAldehyde Intramolecular Elimination Byproducts Dimethyl Sulfide, CO, CO₂, Et₃NH⁺Cl⁻ Ylide->Byproducts Swern_Workflow Start Start Setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere Start->Setup Cool 2. Cool Dichloromethane to -78 °C Setup->Cool Activate 3. Add Oxalyl Chloride, then DMSO Solution (Maintain < -60 °C) Cool->Activate Stir1 4. Stir at -78 °C for 15-30 min Activate->Stir1 AddDiol 5. Add this compound Solution at -78 °C Stir1->AddDiol Stir2 6. Stir at -78 °C for 30-45 min AddDiol->Stir2 AddBase 7. Add Triethylamine (Maintain < -60 °C) Stir2->AddBase Stir3 8. Stir at -78 °C for 30 min AddBase->Stir3 Warm 9. Warm to Room Temperature Stir3->Warm Workup 10. Quench with Water and Perform Aqueous Work-up Warm->Workup Purify 11. Dry, Concentrate, and Purify by Chromatography Workup->Purify End End: (-)-Corey Aldehyde Purify->End

References

Application Notes and Protocols: Wittig Reaction with Derivatives of (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Wittig reaction involving derivatives of (-)-Corey lactone diol, a key transformation in the synthesis of prostaglandins (B1171923) and their analogues.

Introduction

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes. In the context of prostaglandin (B15479496) synthesis, the Wittig reaction is a crucial step for the introduction of the α-chain onto the cyclopentane (B165970) core derived from this compound. This reaction typically follows the reduction of the lactone functionality to a lactol (a cyclic hemiacetal), which then serves as the aldehyde equivalent for the olefination reaction. The versatility of the Wittig reaction allows for the synthesis of a wide variety of prostaglandin analogues with modified α-chains, which is of significant interest in drug discovery and development.

The general synthetic strategy, pioneered by E.J. Corey, involves the initial elaboration of the ω-chain of the prostaglandin, followed by the crucial lactone-to-lactol reduction and subsequent Wittig reaction to install the α-chain[1]. This convergent approach has been instrumental in the synthesis of numerous clinically important prostaglandin analogues, such as Latanoprost and Bimatoprost, which are used in the treatment of glaucoma[2].

Reaction Mechanism and Stereochemistry

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide (Wittig reagent) on the carbonyl group of the lactol. This forms a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For the synthesis of prostaglandins, non-stabilized ylides are typically used to favor the formation of the desired Z-alkene (cis-double bond) at the C5-C6 position of the α-chain.

Quantitative Data Summary

The following table summarizes representative yields for the Wittig reaction step in the synthesis of prostaglandin analogues from this compound derivatives. It is important to note that yields can vary depending on the specific substrate, reagents, and reaction conditions.

Starting Material (Lactol Derivative)Wittig ReagentProductYield (%)Reference
Protected (-)-Corey Lactol(4-carboxybutyl)triphenylphosphonium bromideProstaglandin F2α analogue (acid)~80% (over 3 steps)[3]
Protected Latanoprost Lactol Intermediate(4-carboxybutyl)triphenylphosphonium bromideLatanoprost AcidNot specified[4]
Protected Bimatoprost Lactol Intermediate(4-carboxybutyl)triphenylphosphonium bromideBimatoprost AcidNot specified
Generic Protected Corey LactolPh3P=CH(CH2)3COOHGeneric Prostaglandin α-chain~70%

Experimental Protocols

The following are detailed protocols for key experiments related to the Wittig reaction of this compound derivatives.

4.1. Protocol 1: Reduction of Protected this compound to the Lactol

This protocol describes the reduction of a protected this compound derivative to the corresponding lactol, which is the direct precursor for the Wittig reaction. A common protecting group for the hydroxyl functions is the triethylsilyl (TES) group.

Materials:

  • Protected this compound derivative (e.g., TES-protected)

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene (B28343) or THF)

  • Anhydrous toluene or tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Dissolve the protected this compound derivative (1.0 eq) in anhydrous toluene or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.1-1.5 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of sodium potassium tartrate. Stir vigorously until two clear layers are formed.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactol.

  • The crude lactol is often used in the next step without further purification.

4.2. Protocol 2: Wittig Reaction for the Synthesis of the Prostaglandin α-Chain

This protocol details the Wittig reaction between the lactol prepared in Protocol 4.1 and the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide to form the prostaglandin α-chain.

Materials:

  • (4-carboxybutyl)triphenylphosphonium bromide

  • Potassium tert-butoxide or other strong base (e.g., NaHMDS)

  • Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (B87167) (DMSO)

  • Crude lactol from Protocol 4.1

  • Hydrochloric acid (e.g., 1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath (0-5 °C)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0-3.0 eq) in anhydrous THF or DMSO.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add a strong base, such as potassium tert-butoxide (4.0-6.0 eq), portion-wise to the suspension. The color of the mixture will typically turn deep orange or red, indicating the formation of the ylide.

  • Stir the ylide solution at 0-5 °C for 30-60 minutes.

  • In a separate flask, dissolve the crude lactol (1.0 eq) from Protocol 4.1 in anhydrous THF.

  • Slowly add the solution of the lactol to the ylide solution at 0-5 °C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the lactol.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of water.

  • Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the prostaglandin with the completed α-chain.

Visualizations

Diagram 1: General Workflow for the Wittig Reaction on this compound Derivatives

Wittig_Workflow cluster_0 Corey Lactone Derivative Preparation cluster_1 Wittig Reaction Sequence cluster_2 Final Product Formation CoreyLactone This compound Derivative Protection Protection of Hydroxyls (e.g., TESCl, Imidazole) CoreyLactone->Protection ProtectedLactone Protected Corey Lactone Protection->ProtectedLactone Reduction Reduction to Lactol (DIBAL-H, -78°C) ProtectedLactone->Reduction Lactol Protected Lactol Reduction->Lactol Wittig Wittig Reaction Lactol->Wittig Product Prostaglandin Analogue (Protected) Wittig->Product Ylide Phosphonium Ylide (e.g., from Ph3P+(CH2)4COOH Br- + Base) Ylide->Wittig Deprotection Deprotection Product->Deprotection FinalProduct Final Prostaglandin Analogue Deprotection->FinalProduct

Caption: General workflow for prostaglandin synthesis using a Wittig reaction.

Diagram 2: Logical Relationship of Key Steps

Logical_Relationship Start Protected this compound Step1 Lactone Reduction Start->Step1 Intermediate1 Lactol Intermediate Step1->Intermediate1 Step3 Wittig Olefination Intermediate1->Step3 Step2 Wittig Reagent Formation Intermediate2 Phosphorus Ylide Step2->Intermediate2 Intermediate2->Step3 Product Prostaglandin α-Chain Formation Step3->Product

Caption: Key steps in the Wittig olefination of Corey lactone derivatives.

References

Application Notes and Protocols: Chemoenzymatic Synthesis of Prostaglandin Analogues from (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of several medically important prostaglandin (B15479496) analogues, starting from the versatile chiral building block, (-)-Corey lactone diol. This approach leverages the stereoselectivity of enzymes for key transformations, offering an efficient and stereocontrolled route to these complex molecules.

Introduction

Prostaglandins (B1171923) are a class of lipid compounds with diverse and potent physiological effects, making their synthetic analogues valuable therapeutic agents for conditions such as glaucoma, pulmonary hypertension, and for veterinary applications.[1] The landmark synthesis of prostaglandins by E.J. Corey established this compound as a cornerstone intermediate, providing the correct stereochemistry for the cyclopentane (B165970) core.[2] Traditional chemical syntheses, however, can be lengthy and require complex protecting group manipulations.

Chemoenzymatic strategies offer elegant solutions to these challenges by employing enzymes for highly selective reactions, often under mild conditions. This document outlines a unified strategy that combines enzymatic reactions, such as Baeyer-Villiger oxidations and ketoreductase-catalyzed reductions, with standard organic transformations to produce a range of prostaglandin analogues including PGF2α, latanoprost, bimatoprost, travoprost, and fluprostenol.

Chemoenzymatic Synthesis Workflow

The general chemoenzymatic strategy involves the enzymatic generation of a key chiral lactone intermediate, followed by chemical modifications to introduce the α- and ω-side chains. A representative workflow is depicted below, showcasing the integration of enzymatic and chemical steps.

Chemoenzymatic Prostaglandin Synthesis cluster_0 Core Elaboration (Enzymatic) cluster_1 Intermediate Processing (Chemical) cluster_2 Omega-Chain Installation cluster_3 Alpha-Chain Installation & Final Product Bicyclic Ketone Bicyclic Ketone Chiral Lactone Chiral Lactone Bicyclic Ketone->Chiral Lactone Baeyer-Villiger Monooxygenase (BVMO) >99% ee Corey Lactone Diol Corey Lactone Diol Chiral Lactone->Corey Lactone Diol Dechlorination, Prins Reaction, Deformylation Protected Corey Alcohol Protected Corey Alcohol Corey Lactone Diol->Protected Corey Alcohol Regioselective Protection Corey Aldehyde Corey Aldehyde Protected Corey Alcohol->Corey Aldehyde Oxidation (e.g., TEMPO) Enone Intermediate Enone Intermediate Corey Aldehyde->Enone Intermediate Horner-Wadsworth-Emmons Olefination Allylic Alcohol Allylic Alcohol Enone Intermediate->Allylic Alcohol Ketoreductase (KRED) Diastereoselective Reduction >99:1 dr Lactol Lactol Allylic Alcohol->Lactol Lactone Reduction (DIBAL-H) Prostaglandin Analogue Prostaglandin Analogue Lactol->Prostaglandin Analogue Wittig Reaction & Deprotection Prostaglandin Analogue Signaling Pathway Prostaglandin Analogue Prostaglandin Analogue FP Receptor FP Receptor Prostaglandin Analogue->FP Receptor Binds to Gq Protein Gq Protein FP Receptor->Gq Protein Activates PLC Phospholipase C Gq Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca2+ Ca²⁺ Release IP3->Ca2+ Stimulates PKC Protein Kinase C DAG->PKC Activates MAPK Cascade MAPK Cascade (ERK1/2) PKC->MAPK Cascade Activates MMP Upregulation Matrix Metalloproteinase (MMP) Upregulation MAPK Cascade->MMP Upregulation Leads to ECM Remodeling Extracellular Matrix Remodeling MMP Upregulation->ECM Remodeling Causes Aqueous Outflow Increased Uveoscleral Aqueous Outflow ECM Remodeling->Aqueous Outflow Results in IOP Reduction Reduced Intraocular Pressure Aqueous Outflow->IOP Reduction

References

Application Notes and Protocols: (-)-Corey Lactone Diol in Pharmaceutical Ingredient Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Corey lactone diol, chemically known as (3aR,4R,5R,6aS)-hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2,5-diol, is a pivotal chiral intermediate in the stereocontrolled synthesis of prostaglandins (B1171923) (PGs) and their analogues.[1][2][3] Its rigid bicyclic structure, containing three contiguous stereocenters, provides a robust framework for the stereospecific introduction of the α- and ω- side chains characteristic of prostaglandins.[3][4] This versatility and high enantiomeric purity make it an invaluable building block in the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for anti-glaucoma drugs.[1][5][6]

General Synthetic Strategy & Key Transformations:

The synthetic utility of this compound lies in a sequence of well-established organic transformations. The primary alcohol is typically oxidized to an aldehyde, which then undergoes olefination to construct the ω-side chain. The C11 hydroxyl group is often protected during this sequence. Subsequent reduction of the lactone to a lactol, followed by a second olefination, constructs the α-side chain. The specific reagents and protecting groups can be modified to synthesize a wide array of prostaglandin (B15479496) analogues.

G cluster_main General Synthetic Workflow from this compound A This compound B Protection of C11-OH (e.g., Benzoyl, TBDMS, THP) A->B C Oxidation of Primary Alcohol (e.g., Swern, Dess-Martin) B->C D Corey Aldehyde Intermediate C->D E Horner-Wadsworth-Emmons (HWE) or Wittig Olefination (ω-Chain Construction) D->E F Enone Intermediate E->F G Stereoselective Reduction of C15-Ketone (e.g., (-)-DIP-Cl, CBS, Luche) F->G H Protected PG Intermediate (Allylic Alcohol) G->H I Deprotection of C11-OH H->I J Lactone Reduction (e.g., DIBAL-H) I->J K Lactol Intermediate J->K L Wittig Olefination (α-Chain Construction) K->L M Final Prostaglandin Analogue (e.g., Latanoprost (B1674536), Bimatoprost) L->M

Caption: General workflow for prostaglandin synthesis starting from this compound.

Application 1: Synthesis of Bimatoprost

Bimatoprost is a prostaglandin analogue used to treat glaucoma.[7] Its synthesis often starts from this compound or its benzoate-protected form.[8][9] A key challenge is the stereoselective reduction of the C15-ketone on the ω-chain.

G cluster_bimatoprost Synthetic Pathway to Bimatoprost start (-)-Corey Lactone Benzoate step1 Oxidation (e.g., Swern) start->step1 aldehyde Corey Aldehyde step1->aldehyde step2 HWE Reaction with Ketophosphonate aldehyde->step2 enone Enone Intermediate step2->enone step3 Stereoselective Reduction (e.g., Luche Reduction) enone->step3 allylic_alcohol Allylic Alcohol Intermediate step3->allylic_alcohol step4 Deprotection (Hydrolysis) allylic_alcohol->step4 lactone_diol Lactone Diol Intermediate step4->lactone_diol step5 Lactone Reduction (DIBAL-H) lactone_diol->step5 lactol Lactol step5->lactol step6 Wittig Reaction lactol->step6 triol Intermediate Triol step6->triol step7 Amidation triol->step7 bimatoprost Bimatoprost step7->bimatoprost

Caption: Key steps in the synthesis of Bimatoprost from a (-)-Corey lactone derivative.

Experimental Protocol: Luche Reduction of Enone Intermediate[8]

This protocol describes the selective 1,2-reduction of the α,β-unsaturated ketone intermediate to the desired allylic alcohol, a crucial step in the synthesis of Bimatoprost.

  • Preparation: Dissolve the enone intermediate (1 equivalent) and Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.2 equivalents) in methanol (B129727) at -15°C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reduction: Add sodium borohydride (B1222165) (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature between -15°C and -10°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting crude allylic alcohol by column chromatography on silica (B1680970) gel.

Quantitative Data: Bimatoprost Synthesis
StepStarting MaterialProductReagentsYield (%)Reference
OxidationThis compound derivativeCorey AldehydeSwern Oxidation~95%[9]
HWE ReactionCorey AldehydeEnone IntermediateDimethyl (2-oxo-3-phenylpropyl)phosphonate, NaH~85%[8]
Luche ReductionEnone IntermediateAllylic AlcoholCeCl₃·7H₂O, NaBH₄~90%[8]
ChemoenzymaticEnone IntermediateLactondiol BPichia anomala cells, glucoseGood[7]

Application 2: Synthesis of Latanoprost

Latanoprost, another widely used anti-glaucoma medication, is also synthesized from this compound.[10][11] The synthesis shares many steps with that of Bimatoprost but differs in the structure of the ω-side chain and the final esterification.

G cluster_latanoprost Synthetic Pathway to Latanoprost start This compound step1 Protection of Diol (e.g., p-Phenylbenzoyl chloride) start->step1 protected_diol Protected Diol step1->protected_diol step2 Oxidation (e.g., Dess-Martin periodinane) protected_diol->step2 aldehyde Corey Aldehyde Derivative step2->aldehyde step3 HWE Reaction with (Dimethyl (2-oxo-4-phenylbutyl)phosphonate) aldehyde->step3 enone Enone Intermediate step3->enone step4 Stereoselective Reduction (e.g., (-)-DIP-Cl) enone->step4 protected_lactone Protected Lactone step4->protected_lactone step5 Lactone Reduction (DIBAL-H) protected_lactone->step5 lactol Lactol Intermediate step5->lactol step6 Wittig Reaction ((4-carboxybutyl)triphenylphosphonium bromide) lactol->step6 acid Latanoprost Acid step6->acid step7 Esterification (Isopropyl iodide, K₂CO₃) acid->step7 latanoprost Latanoprost step7->latanoprost

Caption: Key steps in the synthesis of Latanoprost from this compound.

Experimental Protocol: Oxidation with Dess-Martin Periodinane[12]

This protocol details the oxidation of the primary alcohol of a protected Corey lactone to the corresponding aldehyde.

  • Preparation: Add the protected this compound (1 equivalent) in portions to a stirred suspension of Dess-Martin periodinane (1.2 equivalents) in dichloromethane (B109758) (CH₂Cl₂) at 0-3°C (ice/water bath).

  • Reaction: Stir the mixture for approximately 40-60 minutes. The temperature may rise to ~15°C. Monitor the reaction by TLC until the starting material is no longer visible.

  • Quenching: Pour the resulting mixture into a cold, stirred solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (B1220275) pentahydrate (Na₂S₂O₃·5H₂O) in water to quench the excess oxidant.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Workup: Combine the organic extracts, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Quantitative Data: Latanoprost Synthesis
StepStarting MaterialProductOverall Yield (%)Number of PotsReference
One-Pot SynthesisDomino Michael Reaction PrecursorsCorey Lactone Diol50%1[12]
Multi-Pot SynthesisKrische Allylation PrecursorLatanoprost24%6[11]
Linear SynthesisThis compoundLatanoprost25% (total)7[10]

Application 3: Synthesis of Travoprost (B1681362)

Travoprost synthesis also relies on this compound as the chiral starting material. The key structural feature of Travoprost is the trifluoromethylphenoxy group in its ω-side chain, which is introduced via the corresponding phosphonate (B1237965) in a Horner-Wadsworth-Emmons reaction.[13][14][15]

G cluster_travoprost Synthetic Pathway to Travoprost start PPB-Protected (-)-Corey Lactone step1 Oxidation (Pfitzner-Moffatt) start->step1 aldehyde Corey Aldehyde Derivative step1->aldehyde step2 HWE Reaction with Travoprost Phosphonate aldehyde->step2 enone Enone Intermediate step2->enone step3 Stereoselective Reduction (CBS-oxazaborolidine, Catecholborane) enone->step3 protected_lactone Protected Lactone step3->protected_lactone step4 Lactone Reduction (DIBAL-H) protected_lactone->step4 lactol Lactol Intermediate step4->lactol step5 Deprotection (PPB group removal) lactol->step5 triol_lactol Triol-Lactol step5->triol_lactol step6 Wittig Reaction triol_lactol->step6 acid Travoprost Acid step6->acid step7 Esterification acid->step7 travoprost Travoprost step7->travoprost

Caption: Key steps in the synthesis of Travoprost from a protected (-)-Corey lactone.

Experimental Protocol: Pfitzner-Moffatt Oxidation and HWE Reaction[14][16]

This one-pot protocol combines the oxidation of the protected Corey lactone and the subsequent olefination.

  • Oxidation Setup: Suspend p-phenylbenzoyl (PPB)-protected Corey lactone (1 equivalent) in anhydrous toluene (B28343) under an inert atmosphere. Add diisopropylcarbodiimide (DIC, ~1.3 equivalents).

  • Oxidant Addition: Add a solution of dimethyl sulfoxide (B87167) (DMSO) in phosphoric acid (~0.8 equivalents DMSO) to the suspension. Heat the reaction mixture to 50°C. Add further DMSO in phosphoric acid (~0.3 equivalents) in portions.

  • HWE Reaction: After the oxidation is complete (monitor by TLC), cool the mixture to -10°C. Add solid potassium hydroxide (B78521) (KOH, ~0.3 equivalents) followed by a toluene solution of the Travoprost phosphonate (dimethyl (2-oxo-4-[3-(trifluoromethyl)phenoxy]butyl)phosphonate, ~1.3 equivalents).

  • Workup: After the reaction is complete, quench with water, and separate the layers. Extract the aqueous phase with toluene.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the enone intermediate.

Quantitative Data: Travoprost Synthesis
StepMethodStereoselectivity (15S:15R)Overall Yield (%)Reference
Enone Reduction(-)-DIP-Cl88.7% de (S)-[13]
Enone ReductionCBS-oxazaborolidine, Catecholborane>90-92% de-[13]
Full SynthesisFrom PPB-Corey-lactone-16%[14]
ChemoenzymaticUnified approach from bicyclic ketone99:1 dr (KRED reduction)3.8-8.4%[16]

This compound remains a cornerstone of prostaglandin synthesis in the pharmaceutical industry. Its well-defined stereochemistry allows for the efficient and controlled construction of complex prostaglandin analogues. Modern advancements, including chemoenzymatic steps and pot-economical strategies, continue to refine its application, making the synthesis of these vital medicines more efficient and cost-effective.[12][16] The protocols and data presented here highlight the key transformations and strategic considerations for researchers engaged in the synthesis of prostaglandin-based APIs.

References

Troubleshooting & Optimization

Side reactions and byproduct formation in Corey lactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side reactions and byproduct formation during the synthesis of the Corey lactone, a key intermediate in the production of prostaglandins.

Frequently Asked Questions (FAQs)

Q1: What are the most common stages for side reactions in the Corey lactone synthesis? A1: The three most critical stages where side reactions and byproduct formation frequently occur are:

  • Oxidation of the allylic alcohol to the Corey aldehyde, typically with Pyridinium (B92312) Chlorochromate (PCC).

  • Iodolactonization to form the bicyclic iodo-lactone core.

  • Baeyer-Villiger oxidation of the cyclopentanone (B42830) to the final Corey lactone.

Q2: My overall yield is consistently low. Where should I start troubleshooting? A2: A low overall yield is often a cumulative problem. Start by analyzing the purity of your starting materials and reagents. Then, troubleshoot each step sequentially. The PCC oxidation workup and the Baeyer-Villiger oxidation are common steps for yield loss. Ensure all reactions are run under strictly anhydrous conditions where required.

Q3: Are there alternatives to the highly toxic chromium reagents for the initial oxidation? A3: Yes, while PCC is classic, other less toxic oxidation methods are available, such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane (DMP) oxidation. These methods avoid heavy metals but have their own specific requirements for anhydrous conditions and careful temperature control.

Troubleshooting Guide by Reaction Stage

Oxidation of Alcohol to Corey Aldehyde (PCC Oxidation)

Q: My PCC oxidation reaction mixture turns into a thick, dark brown tar that is difficult to work with and filter. How can I prevent this and improve product isolation? A: This is a very common issue caused by the precipitation of reduced chromium salts.

  • Probable Cause: The chromium byproducts are gummy and trap the desired aldehyde product, making filtration and extraction inefficient.

  • Solution: Perform the reaction in the presence of an inert adsorbent like Celite or powdered molecular sieves.[1][2][3] Add the solid support to the reaction flask with the PCC before adding the alcohol. The chromium salts will deposit onto the surface of the support, keeping the mixture granular and free-flowing. This greatly simplifies the workup, which typically involves filtering the entire mixture through a pad of Celite and washing thoroughly with a solvent like diethyl ether.[2][3][4]

Q: The yield of my Corey aldehyde is low, and I suspect I'm getting over-oxidation to the carboxylic acid. Why is this happening? A: PCC is a mild oxidant designed to stop at the aldehyde, but certain conditions can promote over-oxidation.

  • Probable Cause: The presence of water in the reaction mixture. Water can form a hydrate (B1144303) with the aldehyde, which can be further oxidized by PCC to the carboxylic acid.[5] Another cause could be the use of DMF as a solvent, which can promote over-oxidation.[2]

  • Solution: Ensure the reaction is performed under strictly anhydrous conditions. Use anhydrous dichloromethane (B109758) (DCM) as the solvent and ensure your glassware and starting alcohol are completely dry.[1] Avoid using DMF.[2]

Q: My starting material has acid-sensitive protecting groups. Is PCC oxidation safe for my substrate? A: PCC is known to be mildly acidic and can potentially cleave acid-labile groups.

  • Probable Cause: The pyridinium hydrochloride component of the PCC reagent creates an acidic environment.

  • Solution: Buffer the reaction mixture by adding an acid scavenger like sodium acetate (B1210297).[2][6] This will neutralize the acidity without significantly affecting the oxidation. Alternatively, consider using Pyridinium Dichromate (PDC), which is known to be less acidic than PCC.[3]

Iodolactonization

Q: I am getting a mixture of regioisomers or the wrong ring size from my iodolactonization. How can I control the cyclization? A: The regioselectivity of iodolactonization is governed by thermodynamic and kinetic factors, best described by Baldwin's Rules.

  • Probable Cause: The reaction mechanism involves the formation of a bridged iodonium (B1229267) ion, which is then attacked intramolecularly by the carboxylate.[7][8] The conformation of the unsaturated carboxylic acid substrate dictates which double bond carbon is more accessible for attack, leading to different ring sizes.

  • Solution: Ensure your substrate geometry favors a 5-exo-tet cyclization, which is kinetically preferred for forming the desired γ-lactone. 6-endo-tet cyclizations are disfavored. The reaction preferentially occurs at the more sterically hindered carbon of the iodonium ion, as it can better stabilize a partial positive charge.[7] Careful substrate design is the primary method for controlling this step.

Q: My iodolactone product seems to decompose during workup or purification. What are the best practices for handling it? A: Iodolactones can be unstable, particularly to base and sometimes to silica (B1680970) gel chromatography.

  • Probable Cause: The product may be sensitive to the pH during aqueous workup or may undergo elimination or other side reactions on silica gel.

  • Solution: Use a mild basic quench, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), during the workup. Minimize the product's contact time with both aqueous layers and silica gel. If chromatography is necessary, consider deactivating the silica gel with triethylamine (B128534) or using an alternative stationary phase like alumina. In some cases, it's best to use the crude product directly in the next step if purity is sufficient.

Baeyer-Villiger Oxidation

Q: The Baeyer-Villiger oxidation is not selective and I am obtaining the wrong lactone regioisomer. What determines the product? A: The regioselectivity of the Baeyer-Villiger reaction is determined by the "migratory aptitude" of the groups attached to the carbonyl carbon. The group better able to stabilize a positive charge will preferentially migrate.

  • Probable Cause: In the bicyclic ketone precursor to the Corey lactone, the two potential migrating groups are a secondary carbon and a bridgehead tertiary carbon. The general migratory aptitude follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[9][10]

  • Solution: For the Corey system, the more substituted bridgehead carbon should migrate, leading to the desired lactone.[11] If the wrong isomer is forming, it could indicate unusual electronic or steric effects. The choice of peracid can also influence selectivity. More reactive peracids like trifluoroperacetic acid (TFPAA) are sometimes used, but meta-chloroperoxybenzoic acid (m-CPBA) is most common.[9][12] Ensure the reaction is run at a controlled temperature, as higher temperatures can sometimes reduce selectivity.

Q: I have an olefin in my molecule. Will the m-CPBA used for the Baeyer-Villiger oxidation epoxidize my double bond? A: This is a potential competing side reaction.

  • Probable Cause: m-CPBA is a classic reagent for both Baeyer-Villiger oxidations and alkene epoxidations.[13]

  • Solution: Generally, for an α,β-unsaturated ketone, the Baeyer-Villiger oxidation is the dominant process over epoxidation.[13] For isolated, non-conjugated double bonds, the relative rates can be substrate-dependent. If epoxidation is a significant problem, you may need to reconsider the order of steps in your synthesis or use a different oxidant system, such as H₂O₂ with a Lewis acid catalyst, which can sometimes be more selective for the Baeyer-Villiger reaction.[14]

Data Summary Tables

Table 1: Reagent Selection for Oxidation of Allylic Alcohol

ReagentTypical SolventKey AdvantagesCommon Side Reactions / Issues
PCC Dichloromethane (DCM)Mild, selective for aldehydes, readily available.[5][15]Acidic (can be buffered), toxic Cr(VI), tarry byproduct formation.[2][3]
PDC Dichloromethane (DCM)Less acidic than PCC.[3]Toxic Cr(VI), can form tars. Over-oxidizes to acid in DMF.[3]
Swern Oxidation Dichloromethane (DCM)Chromium-free, very mild.Requires cryogenic temperatures (-78 °C), produces dimethyl sulfide (B99878) byproduct.
Dess-Martin (DMP) Dichloromethane (DCM)Chromium-free, mild, room temperature.Reagent is shock-sensitive, produces iodo-byproducts.

Table 2: Conditions for Baeyer-Villiger Oxidation of Bicyclic Ketone

ReagentTypical SolventRelative ReactivityKey Considerations
m-CPBA Dichloromethane (DCM), Chloroform (CHCl₃)StandardMost common choice, stable, easy to handle. Can cause epoxidation of alkenes.[13]
TFPAA Dichloromethane (DCM)HighMore reactive than m-CPBA, useful for less reactive ketones.[9][12] Can be less selective.
H₂O₂ / Lewis Acid VariousVariable"Green" oxidant (water byproduct).[14] Requires catalyst; optimization needed.
Peracetic Acid Acetic Acid, DCMHighCan be explosive, strongly acidic, may lead to side reactions.

Experimental Protocols

Protocol 1: Buffered PCC Oxidation of an Allylic Alcohol
  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (DCM, ~10 volumes relative to the alcohol).

  • Add Celite (approx. 1.5 g per gram of PCC) and Pyridinium Chlorochromate (PCC, 1.5 equivalents). If the substrate is acid-sensitive, add powdered sodium acetate (1.0 equivalent).

  • Stir the resulting orange slurry for 15 minutes at room temperature.

  • Dissolve the allylic alcohol (1.0 equivalent) in anhydrous DCM (~2 volumes) and add it to the PCC slurry in one portion.

  • Stir the reaction at room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). The mixture will turn dark brown/black.

  • Upon completion, dilute the reaction mixture with diethyl ether (~20 volumes).

  • Prepare a short plug of silica gel or Celite in a fritted funnel and filter the entire reaction slurry through the plug, collecting the filtrate.

  • Wash the plug thoroughly with several portions of diethyl ether until the filtrate runs colorless.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by flash column chromatography.

Protocol 2: Iodolactonization
  • Dissolve the unsaturated carboxylic acid (1.0 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 4:1 ratio).

  • Add sodium bicarbonate (NaHCO₃, 3-4 equivalents) to the solution and stir until dissolved.

  • In a separate flask, dissolve iodine (I₂, 2-3 equivalents) in THF.

  • Slowly add the iodine solution to the carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 12-24 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the dark iodine color disappears.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude iodolactone can then be purified, typically by chromatography.

Protocol 3: Baeyer-Villiger Oxidation with m-CPBA
  • Dissolve the bicyclic ketone (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add powdered sodium bicarbonate (NaHCO₃, 2-3 equivalents) to act as a buffer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add m-CPBA (approx. 77% purity, 1.2-1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature, monitoring progress by TLC.

  • Once the starting material is consumed, cool the reaction back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Add a saturated aqueous solution of NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Stir until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting Corey lactone by flash column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow cluster_pcc Oxidation Troubleshooting cluster_iodo Iodolactonization Troubleshooting cluster_bv Baeyer-Villiger Troubleshooting start Problem: Low Yield or Impure Product step_oxidation Step 1: PCC Oxidation start->step_oxidation step_iodo Step 2: Iodolactonization start->step_iodo step_bv Step 3: Baeyer-Villiger start->step_bv q_pcc_workup Issue: Tarry Mixture? Low Recovery? step_oxidation->q_pcc_workup Check workup q_pcc_acid Issue: Acid-Sensitive Group Decomposition? step_oxidation->q_pcc_acid Check substrate q_iodo_regio Issue: Wrong Regioisomer or Ring Size? step_iodo->q_iodo_regio q_bv_regio Issue: Incorrect Lactone Isomer Formed? step_bv->q_bv_regio Check regioselectivity q_bv_epoxide Issue: Alkene Epoxidation Byproduct? step_bv->q_bv_epoxide Check chemoselectivity s_pcc_workup Solution: - Add Celite/Silica to reaction - Filter through Celite plug q_pcc_workup->s_pcc_workup s_pcc_acid Solution: - Add NaOAc buffer - Use PDC instead q_pcc_acid->s_pcc_acid s_iodo_regio Solution: - Check substrate geometry - Ensure 5-exo cyclization is favored q_iodo_regio->s_iodo_regio s_bv_regio Solution: - Confirm migratory aptitude rules - Control temperature q_bv_regio->s_bv_regio s_bv_epoxide Solution: - Lower temperature - Use alternative oxidant (H2O2/Lewis Acid) q_bv_epoxide->s_bv_epoxide Reaction_vs_SideReaction ketone Bicyclic Ketone (Corey Intermediate) mcpba m-CPBA criegee_desired Criegee Intermediate (Correct Conformer) mcpba->criegee_desired Attack on Carbonyl criegee_side Criegee Intermediate (Incorrect Conformer) mcpba->criegee_side Attack on Carbonyl desired_path Desired Pathway (Migration of more substituted carbon) product_desired Corey Lactone (Correct Regioisomer) criegee_desired->product_desired Rearrangement side_path Side Reaction (Migration of less substituted carbon) product_side Byproduct (Incorrect Regioisomer) criegee_side->product_side Rearrangement

References

Purification of (-)-Corey lactone diol using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of (-)-Corey lactone diol using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this critical purification step.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound, a polar compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution of Impurities Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the this compound from impurities.Optimize the Solvent System: • Develop a new solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound for the best separation.[1] • A common starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). A 1:1 (v/v) mixture has been reported for a derivative, resulting in an Rf of 0.2. • If using a gradient, ensure it is not too steep. A shallow gradient can improve the resolution of closely eluting compounds.
Column Overloading: Too much crude sample has been loaded onto the column for its size.Reduce the Sample Load: • A general rule of thumb is a sample-to-silica ratio of 1:20 for wet loading and potentially 1:40 for dry loading.[2] • If separation is still poor, reduce the amount of sample loaded onto the column.
Streaking or Tailing of the Product Band Compound Interaction with Acidic Silica (B1680970): The diol functional groups of this compound can interact strongly with the acidic silanol (B1196071) groups on the silica gel, causing tailing.Deactivate the Silica Gel: • Flush the column with the chosen eluent containing a small amount of a basic modifier, such as 0.5-2% triethylamine (B128534) or ammonia (B1221849) in methanol (B129727), before loading the sample.[1][3] This will neutralize the acidic sites.
Sample is too Concentrated or Insoluble in Eluent: The sample is not moving smoothly through the column.Improve Sample Application: • Ensure the sample is dissolved in a minimal amount of a solvent in which it is highly soluble. • If the sample has poor solubility in the eluent, consider dry loading.[4][5][6][7]
Product Elutes too Quickly (High Rf) Eluent is too Polar: The solvent system is too strong and is not allowing for sufficient interaction between the compound and the stationary phase.Decrease Eluent Polarity: • Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. For example, try a 1:2 or 1:3 mixture of ethyl acetate to hexane instead of 1:1.
Product Elutes too Slowly or Not at All (Low Rf) Eluent is not Polar Enough: The solvent system is too weak to move the polar this compound down the column.Increase Eluent Polarity: • Gradually increase the proportion of the more polar solvent. A gradient elution from a less polar to a more polar mixture can be effective. • For very slow-moving compounds, a more polar solvent like methanol can be added to the eluent system (e.g., chloroform (B151607):methanol 20:1 to 10:1).[8]
Cracked or Disturbed Silica Bed Improper Packing or Running Conditions: The silica bed may have been disturbed during sample loading or by running the column too fast.Proper Column Packing and Operation: • Ensure the silica gel is packed uniformly without any air bubbles. • Add the eluent and sample carefully, avoiding disturbance of the top layer of the silica. Adding a layer of sand on top can help.[6] • Avoid excessively high pressure or flow rates.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Based on literature for similar compounds, a ratio of 1:1 hexane:ethyl acetate can be a good initial system to test on TLC. You should aim for an Rf value of approximately 0.2-0.3 for the this compound on a TLC plate to achieve good separation on the column.[1]

Q2: My this compound is a solid. How should I load it onto the column?

You have two main options: wet loading and dry loading.

  • Wet Loading: Dissolve your sample in the minimum amount of a suitable solvent (ideally the eluent or a slightly more polar solvent) and carefully apply it to the top of the column.[6]

  • Dry Loading: If your sample is not very soluble in the eluent, or if you need to use a polar solvent for dissolution that would interfere with the separation, dry loading is recommended.[4][5][7] To do this, dissolve your crude product, adsorb it onto a small amount of silica gel, and evaporate the solvent until you have a free-flowing powder. This powder is then carefully added to the top of your column.[6]

Q3: How can I visualize this compound on a TLC plate since it is not UV active?

Since this compound lacks a chromophore, it will not be visible under a UV lamp. You will need to use a chemical stain for visualization. Common stains for hydroxylated compounds include:

Q4: What is the expected yield and purity of this compound after column chromatography?

The yield and purity will depend on the efficiency of the preceding reactions and the success of the chromatographic separation. However, with a well-optimized column, it is possible to achieve high purity (>98%). In some synthetic procedures, yields after purification steps that include chromatography have been reported to be in the range of 85-96%.[9]

Q5: The peak for my product is tailing significantly. What can I do?

Tailing is a common issue when purifying polar compounds with hydroxyl groups on silica gel. To mitigate this, you can add a small percentage (0.5-2%) of a basic modifier like triethylamine to your eluent.[1] This will cap the acidic silanol groups on the silica surface, reducing strong interactions with your compound and leading to sharper peaks.

Experimental Protocol: Column Chromatography of this compound

This is a representative protocol and may require optimization based on your specific crude sample and the impurities present.

1. Preparation of the Slurry and Packing the Column:

  • Choose an appropriately sized column based on the amount of crude material. A general guideline is to use about 40-60 g of silica gel for every 1 g of crude product.

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 3:1 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Add a thin layer (approx. 1 cm) of sand to the top of the silica bed to prevent disturbance during solvent addition.

2. Sample Preparation and Loading:

  • For Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent mixture.

  • Carefully pipette the dissolved sample onto the sand layer.

  • Allow the sample to absorb completely into the silica bed.

  • For Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane (B109758) or methanol). Add silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

  • If using a gradient elution, start with a less polar solvent mixture (e.g., 4:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 1:1 hexane:ethyl acetate or by adding a small amount of methanol to a chloroform eluent).[8]

4. Monitoring the Separation:

  • Monitor the elution of the compounds by TLC.

  • Spot every few fractions on a TLC plate and develop it in a suitable solvent system.

  • Visualize the spots using an appropriate stain (e.g., potassium permanganate).

  • Combine the fractions that contain the pure this compound.

5. Isolation of the Purified Product:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, HPLC).

Quantitative Data Summary

Parameter Typical Values / Recommendations Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Chloroform/MethanolThe ratio should be optimized using TLC.[8]
TLC Rf Value 0.2 - 0.3Provides a good balance between retention and elution time for optimal separation.[1]
Sample Loading (Wet) 1:20 to 1:50 (Sample:Silica) by weightHigher ratios provide better resolution for difficult separations.[2]
Sample Loading (Dry) 1:40 to 1:100 (Sample:Silica) by weightCan allow for higher loading capacity and better resolution for poorly soluble samples.[2]
Expected Purity >98%Dependent on the success of the separation.
Expected Yield 85-96%Varies depending on the purity of the crude material.[9]

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification check_separation Poor Separation? start->check_separation check_tailing Streaking/Tailing? check_separation->check_tailing No optimize_solvent Optimize Solvent (TLC, aim Rf 0.2-0.3) check_separation->optimize_solvent Yes reduce_load Reduce Sample Load check_separation->reduce_load Yes, after solvent optimization check_rf Incorrect Rf? check_tailing->check_rf No add_base Add Base to Eluent (e.g., 1% TEA) check_tailing->add_base Yes dry_load Use Dry Loading check_tailing->dry_load Yes, also consider adjust_polarity Adjust Eluent Polarity check_rf->adjust_polarity Yes successful_purification Successful Purification check_rf->successful_purification No optimize_solvent->check_separation reduce_load->check_separation add_base->check_tailing dry_load->check_tailing adjust_polarity->check_rf

Caption: Troubleshooting workflow for Corey lactone diol purification.

References

Optimization of the Prins reaction conditions for improved yield and stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Prins reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, enabling the optimization of reaction conditions for improved yield and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the Prins reaction and what are its common applications?

The Prins reaction is an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene or alkyne. The initial carbocation intermediate can then be trapped by a nucleophile or undergo elimination.[1][2][3] This reaction is a powerful tool for carbon-carbon and carbon-oxygen bond formation and is widely used in the synthesis of 1,3-diols, allylic alcohols, and substituted tetrahydropyrans (THPs), which are common structural motifs in natural products and pharmaceuticals.[4][5]

Q2: What are the key factors influencing the yield and stereoselectivity of the Prins reaction?

The outcome of the Prins reaction is highly dependent on several factors:

  • Catalyst: The choice of Brønsted or Lewis acid is critical and can significantly impact the reaction rate and selectivity.[2]

  • Solvent: Solvent polarity can affect the stability of the carbocation intermediate and influence the stereochemical outcome.[6]

  • Temperature: Lower temperatures generally favor higher selectivity and can minimize the formation of side products.[5]

  • Substrate Structure: The electronic and steric properties of both the alkene and the aldehyde play a crucial role in the reaction's efficiency and stereoselectivity.

  • Nucleophile: The nature of the nucleophile used to trap the carbocation intermediate determines the final product.

Q3: What are the common side reactions in a Prins cyclization, and how can they be minimized?

Common side reactions include the formation of elimination products (allylic alcohols), rearrangements (such as the 2-oxonia-Cope rearrangement), and polymerization of the alkene.[7] To minimize these, consider the following:

  • Use of a non-nucleophilic counterion: Employing a Lewis acid with a bulky, non-nucleophilic counterion can suppress elimination pathways.

  • Low temperature: Running the reaction at lower temperatures can often reduce the rate of side reactions.

  • Choice of solvent: Using a less polar solvent can sometimes disfavor competing pathways.

  • Substrate design: Modifying the substrate to favor the desired cyclization pathway can be an effective strategy.

Q4: How can I achieve high stereoselectivity in a Prins cyclization?

Achieving high stereoselectivity often involves careful control of reaction conditions and the use of chiral auxiliaries or catalysts.

  • Chiral Catalysts: The use of chiral Brønsted acids, such as confined imino-imidodiphosphates (iIDPs), has been shown to induce high enantioselectivity in the asymmetric Prins reaction.[8][9]

  • Substrate Control: The inherent chirality in the homoallylic alcohol substrate can direct the stereochemical outcome of the cyclization.

  • Lewis Acid Selection: The choice of Lewis acid can influence the transition state geometry, thereby affecting the diastereoselectivity. For example, in some systems, TMSBr has been used to achieve axial selectivity.[10]

Q5: What is a silyl-Prins reaction and what are its advantages?

The silyl-Prins reaction is a variation that utilizes vinylsilanes or allylsilanes as the alkene component. The silicon group stabilizes the intermediate β-carbocation, which can lead to higher yields, improved stereoselectivity, and cleaner reactions with fewer side products compared to the conventional Prins reaction.[11][12]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible CauseSuggested Solution
Inactive Catalyst Ensure the acid catalyst (Brønsted or Lewis) is fresh and anhydrous. Some Lewis acids are particularly sensitive to moisture.
Insufficient Catalyst Loading Increase the catalyst loading incrementally. Monitor the reaction by TLC to observe any changes.
Low Reaction Temperature While low temperatures often improve selectivity, they can also decrease the reaction rate. Gradually increase the temperature and monitor for product formation.
Poor Substrate Reactivity Electron-deficient alkenes or sterically hindered aldehydes may be less reactive. Consider using a stronger Lewis acid or higher reaction temperatures.
Decomposition of Starting Material or Product If the starting materials or product are unstable under the reaction conditions, consider using a milder acid catalyst, lower temperature, or shorter reaction time.

Problem 2: Formation of multiple products and low selectivity.

Possible CauseSuggested Solution
Formation of Elimination Products Use a less nucleophilic acid counterion. Lowering the reaction temperature can also disfavor elimination.
Isomerization of the Product The desired kinetic product may be isomerizing to a more stable thermodynamic product. Try shorter reaction times and lower temperatures.
2-oxonia-Cope Rearrangement This rearrangement can lead to a loss of stereochemical information. The choice of Lewis acid and solvent can influence this pathway. In some cases, a different synthetic strategy may be required.
Undesired Nucleophilic Attack If the solvent or other species in the reaction mixture is acting as an undesired nucleophile, switch to a non-nucleophilic solvent and ensure all reagents are pure.

Problem 3: Poor diastereoselectivity or enantioselectivity.

Possible CauseSuggested Solution
Flexible Transition State The stereochemistry is determined in the cyclization step. The choice of Lewis acid and solvent can influence the rigidity of the chair-like transition state. Experiment with different catalysts and solvents.
Racemization If using a chiral substrate, racemization can occur if the reaction conditions are too harsh. Use milder conditions (lower temperature, weaker acid). For asymmetric catalysis, ensure the catalyst is of high enantiomeric purity.
Incorrect Catalyst Choice for Asymmetric Reaction The choice of chiral catalyst is crucial. Screen a variety of chiral Brønsted or Lewis acids to find the optimal one for your specific substrate. Confined chiral acids like iIDPs have shown great promise.[8][9]

Data Presentation

Table 1: Effect of Catalyst on Asymmetric Intermolecular Prins Reaction of Styrene (B11656) and Paraformaldehyde[7][9]
EntryCatalyst (mol%)SolventTime (h)Conversion (%)Yield (%)e.r.
1iIDP 4a (5)CHCl₃24<5-91:9
2iIDP 4b (2.5)CHCl₃2474-91.5:8.5
3iIDP 4b (2.5)Cyclohexane2445-94.5:5.5
4iIDP 4c (2.5)Cyclohexane48>999095.5:4.5

Reactions were performed with styrene (1a) and paraformaldehyde (2a). iIDP are confined imino-imidodiphosphate catalysts.

Table 2: Optimization of the Silyl-Prins Cyclization of a Vinylsilyl Alcohol with Phenylacetaldehyde[13]
EntryLewis AcidTemperature (°C)Time (h)Yield (%)
1InCl₃rt581
2TMSOTf-780.578
3BF₃·OEt₂-780.575
4Sc(OTf)₃rt24<5
5SnCl₄-780.545

Reaction of 4-trimethylsilyl-3-buten-1-ol with phenylacetaldehyde.

Table 3: Influence of Solvent on an Alkynyl Prins Carbocyclization Cascade[6]
EntrySolventTemperature (°C)Yield (%)
1DCM040
2DCM/HFIP (4:1)082
3Toluene055
4MeCN0<10
5DCE065

Reaction of an arenyne alcohol with an aldehyde catalyzed by TfOH (10 mol%). HFIP = 1,1,1,3,3,3-hexafluoropropan-2-ol.

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Asymmetric Prins Cyclization[8]

This protocol describes the asymmetric Prins cyclization of an aldehyde with 3-methyl-3-buten-1-ol (B123568) using a chiral imino-imidodiphosphate (iIDP) Brønsted acid catalyst.

Materials:

  • Aldehyde (1.0 equiv)

  • 3-methyl-3-buten-1-ol (2.0 equiv)

  • Chiral iIDP catalyst (e.g., 6a or 6b , 1-5 mol%)

  • Anhydrous solvent (e.g., cyclohexane, toluene)

  • 4 Å Molecular sieves

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral iIDP catalyst and 4 Å molecular sieves.

  • Add the anhydrous solvent, followed by the 3-methyl-3-buten-1-ol.

  • Cool the mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Add the aldehyde to the stirred mixture.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for a Silyl-Prins Cyclization[12][13]

This protocol outlines the indium trichloride-mediated silyl-Prins cyclization of a vinylsilyl alcohol with an aldehyde.

Materials:

  • Vinylsilyl alcohol (1.0 equiv)

  • Aldehyde (1.0-1.2 equiv)

  • Indium(III) chloride (InCl₃, 1.0 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve the vinylsilyl alcohol and the aldehyde in anhydrous DCM.

  • Add InCl₃ to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from 5 to 12 hours.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Prins_Reaction_Mechanism cluster_activation Step 1: Aldehyde Activation cluster_cyclization Step 2: C-C Bond Formation cluster_trapping Step 3: Nucleophilic Trapping A Aldehyde (R-CHO) Oxocarbenium Oxocarbenium Ion A->Oxocarbenium Protonation Alkene Homoallylic Alcohol H_plus Acid (H⁺) Intermediate Carbocation Intermediate Alkene->Intermediate Nucleophilic Attack Alkene->Intermediate Product Tetrahydropyran Product Intermediate->Product Cyclization & Trapping Intermediate->Product Nu Nucleophile (Nu⁻)

Caption: General mechanism of the acid-catalyzed Prins cyclization.

Troubleshooting_Workflow Start Prins Reaction Issue Q_Yield Low Yield? Start->Q_Yield Q_Selectivity Poor Selectivity? Start->Q_Selectivity [ if yield is acceptable ] Sol_Catalyst Check Catalyst Activity/Loading Q_Yield->Sol_Catalyst Yes Sol_SideReactions Identify Side Products (GC/MS, NMR) Q_Selectivity->Sol_SideReactions Yes Sol_Temp Increase Temperature Sol_Catalyst->Sol_Temp Sol_Time Increase Reaction Time Sol_Temp->Sol_Time Sol_LowerTemp Lower Reaction Temperature Sol_SideReactions->Sol_LowerTemp Sol_ChangeCatalyst Change Lewis/Brønsted Acid Sol_LowerTemp->Sol_ChangeCatalyst Sol_ChangeSolvent Change Solvent Sol_ChangeCatalyst->Sol_ChangeSolvent

Caption: A logical workflow for troubleshooting common Prins reaction issues.

Parameter_Influence Outcome Reaction Outcome (Yield & Selectivity) Catalyst Catalyst Catalyst->Outcome Activity & Stereocontrol Temperature Temperature Temperature->Outcome Rate vs. Selectivity Solvent Solvent Solvent->Outcome Intermediate Stability Substrate Substrate Substrate->Outcome Sterics & Electronics

Caption: Key parameters influencing the outcome of the Prins reaction.

References

Technical Support Center: Large-Scale Synthesis of (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of (-)-Corey lactone diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this critical prostaglandin (B15479496) intermediate.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Issue 1: Low Overall Yield

Q1: My overall yield for the multi-step synthesis of this compound is consistently low. What are the common pitfalls?

A1: Low overall yield in a multi-step synthesis is a common issue. Pinpointing the exact cause requires examining each step individually. Here are some general areas to investigate:

  • Incomplete Reactions: Ensure each reaction goes to completion by monitoring with appropriate techniques (e.g., TLC, GC-MS, NMR). If a reaction is stalling, consider adjusting reaction time, temperature, or reagent stoichiometry.[1]

  • Product Decomposition: Some intermediates in the Corey lactone diol synthesis can be unstable.[2] Avoid unnecessarily high temperatures and prolonged reaction times. Ensure proper quenching and work-up procedures are followed promptly.

  • Mechanical Losses: Significant product loss can occur during transfers, extractions, and filtrations, especially at a large scale. Optimize your work-up and purification procedures to minimize these losses.[1]

  • Sub-optimal Reagents: The quality of starting materials and reagents is crucial. Use reagents of appropriate purity and ensure solvents are anhydrous where required.

Issue 2: Difficulties in Chiral Resolution

Q2: I'm struggling to achieve high enantiomeric excess (ee) during the chiral resolution step. What can I do?

A2: Chiral resolution is a critical and often challenging step. Here are some troubleshooting tips:

  • Choice of Resolving Agent: The selection of the chiral resolving agent is crucial. While classical agents like (+)-ephedrine and (+)-phenethylamine are used, they can be expensive and may require multiple recrystallizations to achieve high ee.[3][4] Consider exploring enzymatic resolution, which can offer higher selectivity.[3]

  • Recrystallization Technique: If you are performing a classical resolution, the crystallization conditions are paramount. Experiment with different solvents, temperatures, and cooling rates to optimize the separation of the diastereomeric salts. The thermal stability of the organic salt can also be a factor; some salts may be unstable at elevated temperatures.[3][4]

  • Enzymatic Resolution Optimization: If using an enzymatic method (e.g., with Lipase AK or PS), ensure the pH, temperature, and solvent are optimal for enzyme activity and selectivity. The concentration of the substrate and the enzyme loading are also key parameters to optimize.[3][5]

Issue 3: Problems with the Baeyer-Villiger Oxidation Step

Q3: The Baeyer-Villiger oxidation of my bicyclic ketone intermediate is giving low yields and multiple byproducts. How can I improve this reaction?

A3: The Baeyer-Villiger oxidation is a key transformation that can be prone to side reactions. Here's how to troubleshoot it:

  • Choice of Peracid: The reactivity of the peracid is important. Common choices include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid.[6][7] More reactive peracids may lead to over-oxidation or decomposition, while less reactive ones may result in incomplete conversion. The choice of peracid should be optimized for your specific substrate.

  • Reaction Conditions: This reaction can be sensitive to temperature. Running the reaction at too high a temperature can lead to decomposition of the peracid and the formation of byproducts.[6] Careful temperature control is essential. The reaction is also typically buffered (e.g., with NaHCO₃ or Na₂HPO₄) to neutralize the carboxylic acid byproduct, which can catalyze side reactions.

  • Regioselectivity: In unsymmetrical ketones, the regioselectivity of oxygen insertion is a key consideration. The migratory aptitude of the adjacent carbon atoms will determine the product formed.[8] Ensure that the desired regioisomer is being formed. If not, a different synthetic strategy may be needed.

  • Byproduct Formation: Undesired byproducts can arise from the decomposition of the peracid or side reactions of the starting material or product.[6] Proper quenching of excess peracid (e.g., with sodium sulfite) and careful purification are necessary to isolate the desired lactone.

Issue 4: Challenges in Purification by Column Chromatography

Q4: I'm having trouble purifying my intermediates and final product using column chromatography. The separation is poor, or I'm losing a lot of product on the column.

A4: Column chromatography is a powerful tool, but it requires optimization. Here are some tips:

  • Solvent System Selection: The choice of eluent is the most critical factor. Spend time developing an optimal solvent system using thin-layer chromatography (TLC) first. Aim for a good separation of the desired compound from impurities.

  • Sample Loading: For large-scale purifications, dry loading the sample onto silica (B1680970) gel can often give better separation than wet loading a concentrated solution.[2][9]

  • Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any cracks or channels.

  • Compound Stability: Some compounds can decompose on silica gel.[10] If you suspect this is happening, you can deactivate the silica gel by treating it with a small amount of a base like triethylamine (B128534) in the eluent.[9] Alternatively, other stationary phases like alumina (B75360) or Florisil could be explored.[10]

  • Tailing: If your compound is "tailing" or "streaking" down the column, it can lead to poor separation and recovery. This can sometimes be addressed by adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).[10]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound from the gram to the kilogram scale?

A1: Scaling up any chemical synthesis presents a unique set of challenges. For this compound, key considerations include:

  • Safety: Reactions that are manageable on a small scale can become hazardous at a larger scale. For example, exothermic reactions require careful thermal management to prevent runaways.[11]

  • Reagent Cost and Availability: The cost of reagents, especially expensive chiral resolving agents or catalysts, becomes a significant factor at a larger scale.[3] Sourcing large quantities of high-quality reagents can also be a challenge.

  • Reaction Kinetics and Mixing: Mixing can be less efficient in large reactors, which can affect reaction rates and selectivity.

  • Work-up and Purification: Procedures that are simple in the lab, like extractions and column chromatography, can be cumbersome and time-consuming at an industrial scale. Developing scalable purification methods, such as crystallization, is often necessary.[]

  • Intermediate Stability: The instability of some intermediates, like the dichloro compound formed in some synthetic routes, can be more problematic on a larger scale where reactions and work-ups may take longer.[2]

Q2: What are the pros and cons of different chiral resolution methods for intermediates in the this compound synthesis?

A2: The choice of chiral resolution method is a critical decision in the synthesis. Here is a comparison of common approaches:

MethodProsCons
Classical Resolution with Chiral Amines Well-established technique.Can be expensive due to the cost of resolving agents.[3] Often requires multiple, tedious recrystallizations to achieve high ee.[4] The thermal stability of the diastereomeric salts can be an issue.[3]
Enzymatic Resolution Can be highly selective, leading to high ee in a single step.[3] Often proceeds under mild reaction conditions.Enzymes can be expensive. Optimization of reaction conditions (pH, temperature, solvent) is required for optimal performance.[5] Purification of the product from the enzyme and reaction medium can be challenging.[3]
Asymmetric Synthesis Avoids the resolution step altogether, which can be more atom-economical.Development of a highly stereoselective asymmetric reaction can be challenging and time-consuming. Chiral catalysts or auxiliaries can be expensive.

Q3: Are there more efficient synthetic strategies to overcome the challenges of the classical multi-step synthesis?

A3: Yes, significant research has focused on developing more efficient routes. One notable advancement is the development of "one-pot" or "telescoped" syntheses. These strategies aim to combine multiple reaction steps into a single reaction vessel without isolating the intermediates. This approach can significantly reduce reaction time, solvent waste, and purification steps. For example, a one-pot enantioselective synthesis of Corey lactone has been reported to be completed in just 152 minutes with a 50% overall yield.[13][14]

Q4: What are the typical storage conditions for this compound?

A4: this compound is a stable crystalline solid. It can be stored at room temperature for up to two years.[15] For research purposes, it is often dissolved in inert-gas-purged solvents. It is soluble in common organic solvents like ethanol, DMSO, and DMF.[15]

Data Summary

The following tables summarize quantitative data for key steps in the synthesis of this compound and its precursors.

Table 1: Reported Yields for Key Synthetic Steps

StepStarting MaterialProductYield (%)Reference
DepolymerizationDicyclopentadiene (B1670491)1,3-Cyclopentadiene96[16]
Cyclization1,3-Cyclopentadiene and Dichloroacetyl chlorideDichloro intermediate86[16]
One-Pot SynthesisCommercially available starting materials(-)-Corey lactone50 (overall)[13][14]

Table 2: Comparison of Chiral Resolution Methods

MethodResolving Agent/EnzymeSubstrateEnantiomeric Excess (ee)Reference
Enzymatic ResolutionLipase AK and Lipase PSRacemic Corey lactone diol derivatives>99%[3]
Enzymatic ResolutionCandida antarctica Lipase B (CAL-B)Racemic hydroxylactone92-98%[17]
Asymmetric SynthesisDiphenylprolinol silyl (B83357) ether catalystα,β-unsaturated aldehyde and enone>99%[13]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound, compiled from various sources.

Protocol 1: Depolymerization of Dicyclopentadiene
  • Apparatus: 500 mL eggplant-shaped flask equipped with a rectification column and a distillation head.

  • Procedure:

    • Add 200 g of dicyclopentadiene to the flask.

    • Heat the flask with stirring until the dicyclopentadiene is completely dissolved and the liquid is clear.

    • Begin distillation and collect the fraction that boils at 38-42 °C. This is the 1,3-cyclopentadiene monomer.

  • Yield: Approximately 192 g (96%).[16]

  • Note: Freshly distilled 1,3-cyclopentadiene should be used immediately as it will readily dimerize back to dicyclopentadiene at room temperature.[18]

Protocol 2: Diels-Alder Cycloaddition
  • Apparatus: 2 L four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Procedure:

    • To the flask, add 100 g of dichloroacetyl chloride, 103 g of freshly prepared 1,3-cyclopentadiene, and 0.68 L of n-heptane.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 72.4 g of triethylamine in n-hexane via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

    • Purify the residue by vacuum distillation, collecting the fraction at 50-54 °C.

  • Yield: Approximately 104 g (86%) of the dichloro intermediate.[16]

Protocol 3: Oxidation and Ring Opening
  • Apparatus: 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, placed in an ice-salt bath.

  • Procedure:

    • Add 100 g of the dichloro intermediate, 150 mL of methanol, and 150 mL of water to the flask.

    • Cool the mixture to -5 °C with stirring.

    • Slowly add 110 mL of 30% hydrogen peroxide dropwise, maintaining the internal temperature at -5 °C.

    • After the hydrogen peroxide addition is complete, slowly add 5N aqueous sodium hydroxide, keeping the internal temperature below 30 °C.

    • After the addition, allow the mixture to stir overnight at room temperature.

    • Quench the excess hydrogen peroxide by adding sodium sulfite (B76179) until a test with peroxide strips is negative.

    • Acidify the mixture with hydrochloric acid.

    • Filter to remove any precipitated salts.

    • Extract the filtrate with ethyl acetate.

    • Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be further purified by crystallization from methanol/n-pentane.[16]

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Overall Yield step1 Analyze each reaction step individually start->step1 q1 Is the reaction going to completion? step1->q1 sol1 Optimize reaction time, temperature, or stoichiometry. Monitor reaction progress (TLC, GC-MS). q1->sol1 No q2 Is there evidence of product decomposition? q1->q2 Yes sol1->q2 sol2 Lower reaction temperature. Reduce reaction time. Ensure prompt work-up. q2->sol2 Yes q3 Are there significant mechanical losses? q2->q3 No sol2->q3 sol3 Optimize transfer and work-up procedures. Consider one-pot synthesis to minimize transfers. q3->sol3 Yes q4 Is the quality of reagents and solvents adequate? q3->q4 No sol3->q4 sol4 Use high-purity reagents. Ensure solvents are anhydrous where necessary. q4->sol4 No end Improved Yield q4->end Yes sol4->end Synthesis_Workflow A Dicyclopentadiene process1 Depolymerization (Heat) A->process1 B 1,3-Cyclopentadiene process2 Diels-Alder (Dichloroacetyl chloride, Et3N) B->process2 C Dichloro Intermediate process3 Oxidation & Ring Opening (H2O2, NaOH) C->process3 D Racemic Diol Intermediate process4 Chiral Resolution (e.g., Enzymatic) D->process4 E This compound F (+)-Enantiomer process1->B process2->C process3->D process4->E Desired Product process4->F Byproduct

References

Technical Support Center: Purification of (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (-)-Corey lactone diol.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

Commercially available this compound typically has a purity of ≥98% to ≥99%, as determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2]

Q2: What are the most common impurities encountered during the synthesis of this compound?

Common impurities can originate from various stages of the synthesis, including the Prins reaction, Baeyer-Villiger oxidation, and optical resolution. These may include:

  • The unwanted (+)-enantiomer: Arises from incomplete resolution of the racemic mixture.

  • Diastereomers: Formed during the resolution step with a chiral resolving agent.

  • Regioisomers: Byproducts of the Baeyer-Villiger oxidation where the oxygen atom is inserted at an undesired position.

  • Unreacted starting materials and intermediates: Carryover from incomplete reactions.

  • Side-products from degradation: Decomposition of the lactone under harsh acidic or basic conditions.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

The following analytical techniques are commonly used:

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (e.e.) and separating diastereomers. Polysaccharide-based chiral stationary phases are often employed.[3][4][5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the structure of the final product.[8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify impurities if they are present in sufficient quantities.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (lactone, hydroxyl).

Q4: What are the recommended storage conditions for this compound?

This compound is a stable crystalline solid.[3] It should be stored in a well-sealed container in a cool, dry place.[1] For long-term storage, keeping it under an inert atmosphere is recommended to prevent degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Enantiomeric Excess (e.e.)

Possible Causes:

  • Inefficient optical resolution.

  • Racemization during a subsequent reaction step.

  • Inaccurate measurement of optical rotation.

Troubleshooting Steps:

  • Optimize Optical Resolution:

    • Recrystallization of Diastereomeric Salts: Ensure the correct solvent system and temperature profile are used for the crystallization of the diastereomeric salt. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

    • Enzymatic Resolution: If using enzymatic resolution, ensure the enzyme activity, pH, and temperature are optimal. The reaction time may also need to be adjusted.

  • Verify Chiral HPLC Method:

    • Confirm that the chiral column and mobile phase are appropriate for separating the enantiomers of Corey lactone diol. Polysaccharide-based columns like Chiralpak AD-H or Chiralcel OD-H are often effective.[3][7]

    • Validate the method with a racemic standard to ensure proper peak identification and resolution.

  • Check for Racemization:

    • Avoid harsh acidic or basic conditions and elevated temperatures in steps following the resolution, as these can potentially cause racemization.

Problem 2: Presence of Unknown Impurities in HPLC/GC Analysis

Possible Causes:

  • Formation of regioisomers during the Baeyer-Villiger oxidation.

  • Incomplete removal of byproducts from preceding synthetic steps.

  • Degradation of the product.

Troubleshooting Steps:

  • Optimize Baeyer-Villiger Oxidation:

    • The regioselectivity of the Baeyer-Villiger oxidation is influenced by the migratory aptitude of the adjacent carbon atoms. Ensure the reaction conditions (peracid, solvent, temperature) are optimized to favor the desired regioisomer.

  • Improve Purification Protocol:

    • Silica (B1680970) Gel Chromatography: Optimize the solvent system for column chromatography. A gradient of hexane (B92381) and ethyl acetate (B1210297) is commonly used. The ratio of silica gel to the crude product is also a critical parameter to adjust for optimal separation.[12][13]

    • Crystallization: Experiment with different solvent systems for crystallization. Common systems include methanol (B129727)/n-pentane and chloroform (B151607).[8][14] Ensure a slow cooling rate to promote the formation of pure crystals.

  • Characterize the Impurity:

    • If the impurity persists, consider isolating it for structural elucidation using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to understand its origin and devise a targeted removal strategy.

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is free of cracks or air bubbles.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or a small amount of the elution solvent).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a solvent system of low polarity (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 1:1 hexane:ethyl acetate) to elute the desired product. A common eluent system mentioned in the literature is 50% hexane-ethyl acetate.[12]

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Analysis: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.

  • Purity Confirmation: Analyze the purified product by HPLC or GC to confirm its purity and enantiomeric excess.

Protocol 2: Purification by Crystallization

This protocol describes a general procedure for the purification of this compound by crystallization.

Materials:

  • Crude or partially purified this compound

  • Methanol (HPLC grade)

  • n-Pentane (HPLC grade) or Chloroform (HPLC grade)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the this compound in a minimum amount of hot methanol.

  • Crystallization Induction:

    • Method A (Antisolvent): Slowly add n-pentane to the warm methanol solution until turbidity is observed. Reheat gently until the solution becomes clear again.

    • Method B (Cooling): If using a single solvent like chloroform, dissolve the compound in a minimum amount of the hot solvent.

  • Crystal Growth: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., cold n-pentane or the crystallization solvent).

  • Drying: Dry the purified crystals under vacuum.

  • Purity Analysis: Analyze the purity and enantiomeric excess of the recrystallized product by HPLC or GC. A patent suggests recrystallization from chloroform can yield a product with 99% optical purity (ee).[8]

Data Presentation

Table 1: Illustrative Purity Profile of this compound Before and After Purification

Impurity TypeTypical % in Crude% After Chromatography% After Crystallization
(+)-Enantiomer5-15%<2%<1%
Diastereomers2-10%<1%<0.5%
Regioisomers1-5%<0.5%<0.2%
Other Impurities3-8%<1%<0.5%
This compound 60-85% >98% >99.5%

Note: The values in this table are illustrative and may vary depending on the specific synthetic route and reaction conditions.

Table 2: Recommended Starting Conditions for Purification Methods

Purification MethodKey ParametersRecommended Starting Condition
Silica Gel Chromatography Stationary Phase Silica gel (60-120 mesh)
Mobile Phase Gradient of n-Hexane and Ethyl Acetate (e.g., from 9:1 to 1:1)
Loading Capacity 1g of crude product per 30-50g of silica gel
Crystallization Solvent System 1 Methanol / n-Pentane
Solvent System 2 Chloroform
Temperature Profile Slow cooling from boiling point to 0-4 °C

Visualizations

PurificationWorkflow Crude Crude (-)-Corey Lactone Diol Chromatography Silica Gel Chromatography Crude->Chromatography Analysis1 Purity Analysis (HPLC/GC) Chromatography->Analysis1 Crystallization Crystallization Analysis2 Purity Analysis (HPLC/GC) Crystallization->Analysis2 Analysis1->Crystallization Purity < 99% PureProduct Pure (-)-Corey Lactone Diol (>99% Purity) Analysis1->PureProduct Purity > 99% Analysis2->PureProduct Purity > 99% Recycle Recycle/ Re-purify Analysis2->Recycle Purity < 99% Recycle->Chromatography

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Impure this compound CheckEE Low Enantiomeric Excess? Start->CheckEE UnknownImpurity Unknown Impurities Present? CheckEE->UnknownImpurity No OptimizeResolution Optimize Optical Resolution (Crystallization/Enzymatic) CheckEE->OptimizeResolution Yes OptimizeBV Optimize Baeyer-Villiger Reaction Conditions UnknownImpurity->OptimizeBV Yes ValidateHPLC Validate Chiral HPLC Method OptimizeResolution->ValidateHPLC ImprovePurification Improve Purification Protocol (Chromatography/Crystallization) OptimizeBV->ImprovePurification IsolateImpurity Isolate and Characterize Impurity (MS, NMR) ImprovePurification->IsolateImpurity

Caption: Decision tree for troubleshooting common purification issues.

References

Troubleshooting low stereoselectivity in reactions with (-)-Corey lactone diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with (-)-Corey lactone diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to stereoselectivity in your synthetic workflows. This compound is a cornerstone intermediate in the synthesis of prostaglandins, where precise stereochemical control is paramount for biological activity.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of diastereomers during the reduction of the C-9 ketone in my prostaglandin (B15479496) intermediate?

A: Low diastereoselectivity in the reduction of the C-9 ketone to the required 9α-hydroxyl group is a common issue. The stereochemical outcome is dictated by the direction of hydride delivery to the ketone. Several factors can be optimized:

  • Choice of Reducing Agent: Standard reducing agents like sodium borohydride (B1222165) often provide poor selectivity. Bulky, sterically hindered hydride reagents are necessary to ensure the hydride attacks from the less hindered α-face of the cyclopentanone (B42830) ring. Reagents such as L-Selectride® (lithium tri-sec-butylborohydride) or LiAlH(OtBu)₃ are known to give excellent diastereoselectivity.[3]

  • Temperature: The reduction should be performed at low temperatures, typically -78 °C, to enhance selectivity. Side reactions and non-selective reductions are more prevalent at higher temperatures.[4]

  • Protecting Group on C-11: The protecting group on the adjacent C-11 hydroxyl group plays a crucial role in directing the approach of the reducing agent. A bulky protecting group can further obstruct the β-face, favoring the desired α-attack.

Q2: How can I selectively protect the primary versus the secondary hydroxyl group on the this compound?

A: The primary hydroxyl group is sterically more accessible than the secondary one, allowing for selective protection using sterically demanding reagents.

  • For Primary Hydroxyl Protection: Use a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMS-Cl) or trityl chloride (Tr-Cl).[5][6] By using a slight excess (e.g., 1.05-1.1 equivalents) of the silyl (B83357) chloride in the presence of a base like imidazole (B134444) in an aprotic solvent (e.g., CH₂Cl₂ or DMF), you can achieve high selectivity for the primary alcohol.[6]

  • For Secondary Hydroxyl Protection: A two-step process is typically required. First, protect the more reactive primary hydroxyl group with a bulky reagent. After functionalizing the secondary hydroxyl as desired, the primary protecting group can be selectively removed.

Q3: My Horner-Wadsworth-Emmons (HWE) reaction to install the ω-chain is producing a poor E/Z isomer ratio. How can I improve this?

A: Achieving high E-selectivity in the HWE reaction is critical for the biological activity of many prostaglandins. The stereochemical outcome is influenced by the phosphonate (B1237965) reagent and the reaction conditions.

  • Phosphonate Reagent: Use phosphonates that are designed to favor the E-alkene, such as those with electron-withdrawing groups (e.g., trifluoroethyl esters), often referred to as Still-Gennari olefination conditions for Z-selectivity or standard HWE conditions for E-selectivity.

  • Base and Solvent: The choice of base and solvent is critical. For high E-selectivity, conditions that favor thermodynamic control are needed. Strong, non-nucleophilic bases like NaH or KHMDS in an aprotic solvent like THF are commonly used.

  • Temperature: Running the reaction at low temperatures can sometimes improve selectivity, although the effect varies depending on the specific substrate and reagents.

Q4: I am observing epimerization at a stereocenter adjacent to a newly formed carbonyl group. How can this be prevented?

A: Stereocenters α to a carbonyl group are susceptible to epimerization, especially under basic or acidic conditions. To prevent this:

  • Use Mild, Non-basic Conditions: Whenever possible, use neutral or mildly acidic/basic conditions for transformations. For instance, in oxidation reactions, avoid strongly basic conditions if the adjacent stereocenter is labile.

  • Temperature and Reaction Time: Keep the reaction temperature as low as feasible and minimize the reaction time to reduce the opportunity for epimerization.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) and add it slowly at low temperature.

Troubleshooting Guide: Improving Diastereoselectivity in Ketone Reductions

Low diastereoselectivity during the reduction of a cyclopentanone intermediate is a frequent obstacle. This guide provides a systematic approach to resolving this issue.

Decision Workflow for Troubleshooting Low Stereoselectivity

G start Low Diastereoselectivity Observed in Ketone Reduction reagent_check Is the reducing agent sterically demanding? (e.g., L-Selectride) start->reagent_check temp_check Is the reaction temperature sufficiently low? (e.g., -78 °C) reagent_check->temp_check  Yes change_reagent Action: Switch to a bulkier reducing agent reagent_check->change_reagent No pg_check Consider increasing steric bulk of C-11 protecting group (e.g., TBDPS vs TBDMS) temp_check->pg_check  Yes lower_temp Action: Lower reaction temperature temp_check->lower_temp No end_node High Diastereoselectivity Achieved pg_check->end_node change_reagent->end_node lower_temp->end_node

Caption: Workflow for troubleshooting low diastereoselectivity.

Table 1: Comparison of Reducing Agents for C-9 Ketone
Reducing AgentTypical TemperatureTypical Diastereomeric Ratio (9α:9β)Notes
Sodium Borohydride (NaBH₄)0 °C to RT~1:1 to 3:1Low selectivity, not recommended for this transformation.
Zinc Borohydride (Zn(BH₄)₂)-40 °C to 0 °C~5:1 to 10:1Chelation control can improve selectivity over NaBH₄.
L-Selectride®-78 °C>20:1Highly selective due to its steric bulk.[3] The reagent of choice.
LiAlH(OtBu)₃-78 °C>20:1Another bulky reagent providing excellent selectivity.[3]
Protocol: High-Selectivity Reduction of a Prostaglandin Enone Intermediate

This protocol is a general guideline for the reduction of an enone intermediate derived from this compound.

Materials:

  • Prostaglandin enone intermediate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M solution in THF, 1.1-1.2 eq)

  • Aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Dissolve the enone intermediate in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the L-Selectride® solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -78 °C and monitor its progress by TLC (typically 1-2 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃, followed by an aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until the layers become clear.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the desired 9α-hydroxyl diastereomer.

Troubleshooting Guide: Optimizing Protecting Group Strategy

The choice and application of protecting groups are fundamental to achieving selectivity in subsequent reactions.

Decision Pathway for Selective Functionalization

G start Goal: Selectively Functionalize One Hydroxyl Group decision Which OH group is the target for functionalization? start->decision protect_primary Protect Primary OH (more accessible) decision->protect_primary Primary protect_secondary Protect Secondary OH (less accessible) decision->protect_secondary Secondary use_bulky_pg Use bulky protecting group (e.g., TBDMS, Trityl) with controlled stoichiometry (1.05 eq) protect_primary->use_bulky_pg two_step 1. Protect Primary OH with bulky group (e.g., TBDPS). 2. Functionalize Secondary OH. 3. Selectively deprotect Primary OH. protect_secondary->two_step react_secondary Proceed to functionalize unprotected Secondary OH use_bulky_pg->react_secondary react_primary Proceed to functionalize unprotected Primary OH two_step->react_primary

Caption: Decision tree for protecting group strategy.

Table 2: Common Protecting Groups for this compound
Protecting GroupReagentSelectivityStability / Cleavage Conditions
TBDMSTBDMS-Cl, ImidazoleHigh for Primary OHAcidic (TBAF, HF-Py, AcOH)
TBDPSTBDPS-Cl, ImidazoleHigh for Primary OHMore stable to acid than TBDMS; Cleaved by TBAF, HF-Py.
Trityl (Tr)Tr-Cl, PyridineVery high for Primary OHMildly acidic conditions (e.g., formic acid).
p-Phenylbenzoate (PPB)p-Phenylbenzoyl chloride, PyModerate for Primary OHBasic hydrolysis (K₂CO₃/MeOH). Often used to protect the secondary OH after primary is blocked.[7]
Protocol: Selective Protection of the Primary Hydroxyl Group

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.05 eq)

  • Imidazole (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve this compound and imidazole in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMS-Cl portion-wise over 10 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting mono-protected lactone by column chromatography. This selective protection yields the primary alcohol silyl ether in high yield.[5]

References

Technical Support Center: Optimizing Protecting Group Removal in Corey Lactone Diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common challenges associated with the removal of protecting groups from Corey lactone diol and its derivatives. The information is presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the hydroxyl functions on Corey lactone diol?

The hydroxyl groups on the Corey lactone diol are typically protected as silyl (B83357) ethers, alkyl ethers, or esters to ensure chemoselectivity in subsequent synthetic steps.[1] The choice of protecting group depends on the desired stability and the specific reaction conditions to be employed. Common protecting groups include:

  • Silyl Ethers: Tert-butyldimethylsilyl (TBDMS) is frequently used due to its moderate stability and relatively straightforward removal.[1][2] Other silyl ethers like triethylsilyl (TES) and triisopropylsilyl (TIPS) are also utilized.[3][4]

  • Alkyl Ethers: Bulky groups like trityl (Tr) are used for selective protection, often of the primary alcohol.[1]

  • Esters: Benzoate (B1203000) (Bz) and pivalate (B1233124) (Piv) esters are common choices for protecting the hydroxyl groups, particularly the secondary alcohol.[5][6]

Q2: What are the standard methods for removing silyl protecting groups like TBDMS?

TBDMS ethers can be cleaved under various conditions, with the choice of reagent often dictated by the presence of other sensitive functional groups in the molecule. Common methods include:

  • Fluoride-based Reagents: Tetrabutylammonium fluoride (B91410) (TBAF) is a widely used reagent for removing silyl ethers.[3] However, it can sometimes lead to side reactions like silyl group migration.[3] Aqueous hydrofluoric acid (HF) or HF-Pyridine complex are also effective.[1][7]

  • Acidic Conditions: Mild acidic conditions, such as acetyl chloride in dry methanol (B129727) or aqueous acid, can effectively deprotect TBDMS ethers.[8][9]

  • Lewis Acids and Metal Salts: Reagents like copper(II) chloride dihydrate (CuCl₂·2H₂O) in an acetone-water mixture provide a mild method for TBDMS removal.[1][10] Catalytic amounts of iron(III) chloride (FeCl₃) in methanol have also been shown to be very effective, especially for cleaving TES groups.[4]

Q3: How can I remove an ester protecting group, such as benzoate (Bz)?

Ester protecting groups like benzoate are typically removed under basic conditions. The most common method is saponification using a base such as sodium hydroxide (B78521) (NaOH) in a solvent mixture like methanol or THF/water.[1] Care must be taken to control the reaction conditions (temperature, reaction time) to avoid undesired side reactions, such as the opening of the gamma-lactone ring.

Q4: How can I achieve selective deprotection of one hydroxyl group over another?

Selective deprotection is a critical challenge in the synthesis of complex molecules like prostaglandins.[11] Strategy often relies on the differential reactivity of the protecting groups or the steric environment of the hydroxyl groups.

  • Primary vs. Secondary Silyl Ethers: It is possible to selectively deprotect a primary TBDMS ether in the presence of a secondary one. Boron trichloride (B1173362) (BCl₃) in THF has been shown to effectively cleave the TBDMS group on a primary alcohol while leaving the secondary one intact.[11]

  • Orthogonal Protecting Groups: A robust strategy involves using an "orthogonal set" of protecting groups.[12] This means selecting groups that can be removed under very different and specific conditions, without affecting the others. For example, a silyl ether (removed by fluoride) and a benzyl (B1604629) ether (removed by hydrogenolysis) can be used in the same molecule and deprotected sequentially.

Troubleshooting Guide

Q1: My silyl ether deprotection is incomplete or proceeds very slowly. What should I do?

Incomplete or slow deprotection can be caused by several factors. Consider the following adjustments:

  • Increase Reagent Equivalents: The stoichiometric amount of reagent may be insufficient. Try increasing the equivalents of the deprotecting agent (e.g., TBAF, HF).

  • Elevate Temperature: Gently warming the reaction mixture can increase the reaction rate. For example, the deprotection of a TBDMS group with CuCl₂·2H₂O is effectively carried out at 55°C.[1][10]

  • Change Solvent: The choice of solvent can significantly impact reaction kinetics. Ensure the solvent is dry for anhydrous methods or appropriately protic for hydrolytic methods.

  • Switch to a Stronger Reagent: If mild conditions fail, a more potent reagent may be necessary. For instance, if catalytic FeCl₃ is too slow for a hindered TBDMS group, switching to a stoichiometric fluoride source like HF-Pyridine may be required.[4][7]

Q2: I am observing significant side products, such as the opening of the lactone ring. How can I prevent this?

The gamma-lactone ring in Corey lactone derivatives is sensitive to both harsh acidic and basic conditions.

  • Use Milder Reagents: Avoid strong, non-buffered acids or bases. Deprotection using fluoride sources like TBAF can sometimes be basic enough to cause issues.[3]

  • Employ Buffered Systems: If acidic conditions are necessary, consider using a buffered system like HF-Pyridine or TBAF buffered with acetic acid to maintain a controlled pH.[7]

  • Utilize Neutral Deprotection Methods: Opt for reagents that work under neutral or near-neutral conditions. Wilkinson's catalyst with catechol borane (B79455) offers a mild, reductive method for desilylation that avoids acidic or fluoride-based reagents and often requires no aqueous work-up.[3][8] Similarly, CuCl₂·2H₂O provides a gentle alternative.[1][10]

Q3: I am trying to selectively deprotect a primary silyl ether in the presence of a secondary one, but I am getting a mixture of products. How can I improve selectivity?

Achieving high selectivity requires precise control over reaction conditions.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C or -20°C) can enhance the kinetic difference in reactivity between the sterically less hindered primary silyl ether and the more hindered secondary one.

  • Use a Selective Reagent: Boron trichloride (BCl₃) in THF is reported to be highly selective for cleaving primary TBDMS ethers over secondary ones.[11]

  • Control Reaction Time: Carefully monitor the reaction using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent over-reaction and the deprotection of the secondary group.

Q4: My purification after deprotection is difficult due to reagent byproducts. Are there cleaner methods?

Purification can be complicated by non-volatile reagents or byproducts.

  • Avoid TBAF if Possible: While effective, TBAF can leave behind residues that are difficult to remove. If you must use it, an aqueous work-up is typically required.[3]

  • Use Catalytic Methods: Methods employing catalytic amounts of a reagent, such as FeCl₃ or acetyl chloride in methanol, introduce minimal impurities.[4][9] After the reaction, a simple filtration through a short pad of silica (B1680970) gel is often sufficient to remove the catalyst.[4]

  • Consider Reductive Deprotection: The Wilkinson's catalyst/catechol borane system is advantageous as it often does not require an aqueous work-up, simplifying the purification process.[3]

Data Summary Tables

Table 1: Common Protecting Groups for Corey Lactone Diol Derivatives

Protecting Group ClassSpecific GroupAbbreviationCommon Position
Silyl Ethertert-butyldimethylsilylTBDMSPrimary or Secondary OH
triethylsilylTESPrimary or Secondary OH
triisopropylsilylTIPSPrimary or Secondary OH
EsterBenzoylBzSecondary OH
PivaloylPivSecondary OH
Alkyl EtherTritylTrPrimary OH

Table 2: Selected Deprotection Conditions for TBDMS Protecting Group

ReagentSolvent(s)TemperatureTimeYieldCitation(s)
CuCl₂·2H₂OAcetone-Water55 °COvernight92.4%[1][10]
Aqueous HFAcetonitrile (B52724)0 °C1-2 hHigh[1][8]
BCl₃ in THFTHFN/AN/A83% (Primary)[11]
FeCl₃ (catalytic)MethanolRoom Temp.Minutes to HoursHigh[4]
Acetyl Chloride (cat.)Methanol (dry)N/AN/AGood[9]
Wilkinson's Cat./Catechol BoraneTHF (dry)N/AN/AHigh[3]

Key Experimental Protocols

Protocol 1: General Deprotection of TBDMS Ethers using Aqueous HF [1][8]

  • Dissolve the TBDMS-protected Corey lactone derivative in acetonitrile (or THF).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add an excess of aqueous hydrofluoric acid (49% solution). Caution: HF is highly toxic and corrosive. Handle with extreme care and appropriate personal protective equipment.

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Deprotection of TBDMS Ethers using Copper(II) Chloride [1][10]

  • Dissolve the TBDMS-protected substrate in a mixture of acetone (B3395972) and water.

  • Add copper(II) chloride dihydrate (CuCl₂·2H₂O).

  • Heat the mixture to 55°C and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetone.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude alcohol by column chromatography.

Protocol 3: Selective Deprotection of a Primary TBDMS Ether with Boron Trichloride (BCl₃) [11]

  • Dissolve the di-TBDMS-protected substrate in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to the desired temperature (e.g., 0°C or lower).

  • Slowly add a solution of boron trichloride (BCl₃) in an appropriate solvent (e.g., a 1.0 M solution in hexanes).

  • Stir the reaction and monitor carefully by TLC to avoid deprotection of the secondary silyl ether.

  • Upon consumption of the starting material, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify via flash column chromatography to isolate the mono-protected diol.

Visual Guides

Deprotection_Workflow General Experimental Workflow for Protecting Group Removal Start Start: Protected Substrate Reaction_Setup Reaction Setup: Dissolve in Anhydrous Solvent Start->Reaction_Setup Add_Reagent Add Deprotection Reagent (e.g., HF, CuCl₂, BCl₃) Reaction_Setup->Add_Reagent Monitor Monitor Reaction (TLC / LCMS) Add_Reagent->Monitor Monitor:n->Monitor:n Workup Aqueous Work-up & Quenching Monitor->Workup Reaction Complete Extraction Extraction & Drying Workup->Extraction Purification Purification: Column Chromatography Extraction->Purification Analysis Analysis: (NMR, MS) Purification->Analysis End End: Pure Deprotected Product Analysis->End

Caption: General experimental workflow for protecting group removal.

Troubleshooting_Tree Troubleshooting Decision Tree for Silyl Ether Deprotection q1 Is deprotection incomplete or slow? a1_yes Increase reagent conc. Increase temperature Switch to stronger reagent q1->a1_yes Yes q2 Are side products (e.g., lactone opening) observed? q1->q2 No a1_yes->q2 a2_yes Switch to milder conditions: - Buffered reagents (HF-Pyr) - Neutral reagents (CuCl₂, Cat. Borane) - Lower temperature q2->a2_yes Yes q3 Is selective deprotection of primary -OTBDMS failing? q2->q3 No a2_yes->q3 a3_yes Use highly selective reagent (BCl₃) Lower reaction temperature Carefully monitor reaction time (TLC) q3->a3_yes Yes success Successful Deprotection q3->success No a3_yes->success

Caption: Troubleshooting decision tree for silyl ether deprotection.

References

Technical Support Center: Overcoming Solubility Challenges of (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (-)-Corey lactone diol in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a pivotal chiral intermediate in the synthesis of prostaglandins (B1171923) and their analogs.[1][2] Its solubility in organic solvents is crucial for achieving homogeneous reaction mixtures, ensuring accurate stoichiometry, and facilitating purification processes, all of which are critical for the successful synthesis of pharmacologically active molecules.

Q2: In which common organic solvents is this compound soluble?

A2: this compound, a white to off-white crystalline solid, exhibits good solubility in polar organic solvents.[3] It is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[2][4] It is also reported to be slightly soluble in methanol (B129727) and can be recrystallized from chloroform (B151607).[5]

Q3: What is the recommended storage condition for this compound and its solutions?

A3: As a crystalline solid, this compound is stable for at least two years when stored at room temperature.[4] Stock solutions in organic solvents should be stored at -20°C for up to one month or at -80°C for up to six months.[6] To ensure the integrity of the compound, it is recommended to use freshly opened, anhydrous solvents and purge the solution with an inert gas like argon or nitrogen before sealing and storing.[4]

Q4: Can I use aqueous solutions of this compound?

A4: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline compound in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is approximately 10 mg/mL. However, it is not recommended to store aqueous solutions for more than one day.[4]

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various organic solvents at room temperature. These values should be used as a guideline, and empirical testing for specific experimental conditions is recommended.

SolventChemical FormulaPolarity IndexApproximate Solubility (mg/mL)
Dimethylformamide (DMF)C₃H₇NO6.4~50[4]
Dimethyl sulfoxide (DMSO)C₂H₆OS7.2~30[4]
EthanolC₂H₅OH5.2~10[4]
MethanolCH₃OH6.6Slightly Soluble[5]
ChloroformCHCl₃4.1Soluble (used for recrystallization)
Tetrahydrofuran (THF)C₄H₈O4.0Expected to be moderately soluble
Ethyl AcetateC₄H₈O₂4.4Expected to have limited solubility
AcetoneC₃H₆O5.1Expected to be moderately soluble[3]
TolueneC₇H₈2.4Expected to have low solubility

Note: Solubility in THF, Ethyl Acetate, Acetone, and Toluene are estimations based on chemical principles and may require experimental verification.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound.

Issue 1: The compound is not dissolving or is dissolving very slowly.

Potential Cause Troubleshooting Step
Incorrect Solvent Choice Due to its diol and lactone functionalities, this compound is a polar molecule. According to the "like dissolves like" principle, it will have better solubility in polar solvents. If you are using a non-polar or weakly polar solvent, switch to a more polar one such as DMF, DMSO, or ethanol.
Low Temperature Solubility generally increases with temperature. Gentle warming of the solvent-solute mixture can significantly improve the rate of dissolution. A water bath at 30-40°C is recommended. Avoid excessive heat to prevent potential degradation.
Insufficient Agitation The solid particles may have settled at the bottom. Ensure continuous and vigorous stirring or vortexing to increase the interaction between the solvent and the solute particles.
Compound is in a less soluble polymorphic form If the compound has been stored for a long time or under improper conditions, it might have converted to a less soluble crystalline form. Try sonicating the mixture in an ultrasonic bath for 5-10 minutes to help break up the crystal lattice.

Issue 2: The solution is cloudy or hazy.

Potential Cause Troubleshooting Step
Presence of Moisture This compound is hygroscopic, and the presence of water in the organic solvent can lead to the formation of a cloudy solution or even hydrolysis over time. Use anhydrous solvents and handle the compound in a dry environment (e.g., under a nitrogen atmosphere or in a glove box).
Insoluble Impurities The starting material may contain insoluble impurities. If the cloudiness persists after attempting other troubleshooting steps, filter the solution through a 0.45 µm or 0.22 µm syringe filter compatible with your organic solvent.
Supersaturation and Precipitation If the solution was heated to aid dissolution, it might become supersaturated upon cooling, leading to fine precipitate formation. Re-warm the solution and consider using a slightly larger volume of solvent to prepare a less concentrated, more stable solution.

Issue 3: The compound appears to be degrading upon dissolution.

Potential Cause Troubleshooting Step
Reactive Solvent Some solvents may not be inert and could react with the diol or lactone functional groups, especially at elevated temperatures or in the presence of acidic/basic impurities. Ensure the use of high-purity, inert solvents. It is recommended to purge the solvent with an inert gas (e.g., argon or nitrogen) before use to remove dissolved oxygen.[4]
Photodegradation Although not commonly reported for this compound, prolonged exposure to light can sometimes initiate degradation of organic molecules. Prepare and store the solution in an amber vial or a flask wrapped in aluminum foil to protect it from light.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the standard procedure for preparing a stock solution of this compound for use in chemical reactions or biological assays.

  • Materials:

    • This compound

    • Anhydrous organic solvent (e.g., DMF, DMSO, Ethanol)

    • Inert gas (Argon or Nitrogen)

    • Sterile, dry glass vial with a septum-lined cap

    • Magnetic stirrer and stir bar (optional)

    • Ultrasonic bath (optional)

    • Syringe and needle for inert gas purging

  • Procedure:

    • Weigh the desired amount of this compound directly into the glass vial.

    • Add the appropriate volume of the chosen anhydrous organic solvent to the vial to achieve the desired concentration.

    • If using a magnetic stirrer, add a small, dry stir bar to the vial.

    • Purge the headspace of the vial with an inert gas for 1-2 minutes by inserting a needle connected to the gas line through the septum and another needle as an outlet.

    • Seal the vial tightly with the cap.

    • Stir the mixture at room temperature until the solid is completely dissolved.

    • If dissolution is slow, the vial can be gently warmed in a water bath (30-40°C) or sonicated in an ultrasonic bath for short intervals (5-10 minutes).

    • Once fully dissolved, store the stock solution under the recommended conditions (-20°C or -80°C).

Protocol 2: Recrystallization to Improve Purity and Solubility

If you suspect impurities are affecting solubility or your experiments require highly pure material, recrystallization can be performed.

  • Materials:

    • Crude this compound

    • Chloroform (for single solvent recrystallization)

    • Methanol and n-pentane (for two-solvent recrystallization)

    • Erlenmeyer flasks

    • Hot plate

    • Ice bath

    • Buchner funnel and filter paper

    • Vacuum flask

  • Procedure (using Chloroform):

    • Dissolve the crude this compound in a minimal amount of hot chloroform in an Erlenmeyer flask.

    • Once dissolved, allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to promote crystal formation.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold chloroform.

    • Dry the purified crystals under vacuum.

Visualizations

experimental_workflow start Start: Weigh (-)-Corey lactone diol add_solvent Add Anhydrous Organic Solvent start->add_solvent purge Purge with Inert Gas add_solvent->purge dissolve Dissolve at Room Temperature (Stir/Vortex) purge->dissolve troubleshoot Troubleshoot (Warm/Sonicate) dissolve->troubleshoot Incomplete Dissolution solution Clear Stock Solution dissolve->solution Complete Dissolution troubleshoot->dissolve store Store at -20°C or -80°C solution->store

Caption: Experimental workflow for preparing a stock solution of this compound.

troubleshooting_logic start Start: Dissolution Issue with this compound check_solvent Is the solvent polar enough? (e.g., DMF, DMSO, Ethanol) start->check_solvent change_solvent Action: Switch to a more polar solvent check_solvent->change_solvent No check_temp Is the solution at room temp? check_solvent->check_temp Yes change_solvent->start warm Action: Gently warm (30-40°C) and/or sonicate check_temp->warm No check_purity Is the solution clear? check_temp->check_purity Yes warm->start filter Action: Filter through a 0.22 µm syringe filter check_purity->filter No (Cloudy) success Resolution: Successful Dissolution check_purity->success Yes (Clear) filter->success

Caption: Troubleshooting logic for addressing solubility issues of this compound.

References

Preventing epimerization during the synthesis of (-)-Corey lactone diol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Corey lactone diol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common issues, particularly epimerization, encountered during this critical synthetic sequence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound, with the chemical name (1S,5R,6R,7R)-6-(hydroxymethyl)-7-hydroxy-2-oxabicyclo[3.3.0]octan-3-one, is a key intermediate in the synthesis of prostaglandins (B1171923) and their analogues.[1][2] Prostaglandins are a class of potent lipid compounds that regulate numerous physiological processes. The precise stereochemistry of this compound is crucial as it dictates the final stereochemical configuration and biological activity of the target prostaglandin.

Q2: At which steps of the synthesis is epimerization a significant risk?

Epimerization is a primary concern at two key stages:

  • Diastereoselective reduction of the cyclopentanone (B42830) intermediate: The reduction of the ketone to a secondary alcohol sets a critical stereocenter. Inadequate control here can lead to the formation of the undesired diastereomer.

  • Acid-catalyzed reactions: Steps involving acidic conditions, such as the formation or hydrolysis of protecting groups or lactonization, can be prone to epimerization at adjacent stereocenters, particularly at the C6 position.[3]

Troubleshooting Guide

Issue 1: Poor Diastereoselectivity in the Ketone Reduction Step

Question: I am observing a low diastereomeric ratio (dr) after the reduction of the enone or ketone precursor to the corresponding alcohol. How can I improve the stereoselectivity?

Answer: The choice of reducing agent and reaction conditions is paramount for achieving high diastereoselectivity in the reduction of the cyclopentanone intermediate. Bulky and stereochemically defined reducing agents are often employed to control the facial selectivity of the hydride attack.

Recommended Solutions:

  • Use of Chiral Borane (B79455) Reagents:

    • (-)-B-Chlorodiisopinocamphenylborane ((-)-DIP-Cl): This reagent is known to give excellent diastereoselectivity in the reduction of prochiral ketones.[4][5] The bulky isopinocamphenyl groups effectively shield one face of the ketone, directing the hydride delivery from the less hindered side.

    • Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a catalytic amount of an oxazaborolidine catalyst with a stoichiometric borane source (e.g., BH₃·THF or catecholborane).[6][7] It is a powerful and widely used method for the enantioselective reduction of ketones.[6][7]

  • Use of Bulky Hydride Reagents:

    • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃): This bulky reducing agent can provide excellent diastereoselectivity, especially when steric hindrance is the primary differentiating factor between the two faces of the ketone.[8]

Key Experimental Protocols:

  • Protocol 1: Diastereoselective Reduction using (-)-DIP-Cl [4][5]

    • Dissolve the enone precursor in an anhydrous, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to a low temperature, typically -78 °C to -40 °C.

    • Slowly add a solution of (-)-DIP-Cl (typically 1.1 to 1.5 equivalents) in the same solvent.

    • Stir the reaction at the low temperature for the recommended time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

    • Quench the reaction by the slow addition of a suitable reagent (e.g., methanol, acetone) at low temperature.

    • Proceed with an appropriate aqueous workup to isolate the desired alcohol.

  • Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction [7]

    • To a solution of the ketone in anhydrous THF at -78 °C, add the (R)-2-Methyl-CBS-oxazaborolidine solution (typically 0.1 to 0.2 equivalents).

    • Stir for 5-10 minutes.

    • Slowly add the borane source (e.g., 1.0 M BH₃·SMe₂ in THF, 1.0 to 1.2 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Stir for the specified duration (e.g., 1-24 hours) at low temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction carefully by the slow addition of methanol, followed by an aqueous workup.

Quantitative Data Summary:

Reducing AgentPrecursorDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
(-)-DIP-ClEnone>99% ee after lactonization[4][5]
LiAlH(OtBu)₃KetoneExcellent diastereoselectivity[8]
(R)-CBS / CatecholboraneCyclopentenoneNot specified for Corey lactone, but generally high ee[7]
Issue 2: Epimerization under Acidic Conditions

Question: I am observing the formation of the C6-epimer of my desired product, especially after steps involving acid. How can this be prevented?

Answer: Acid-catalyzed epimerization can occur, particularly at the C6 position, due to the protonation of the lactone carbonyl and subsequent enolization.[3] Minimizing exposure to strong acids, using milder acidic conditions, and carefully controlling reaction times and temperatures are crucial.

Recommended Solutions:

  • Use of Milder Acids: Instead of strong mineral acids, consider using milder acidic reagents for reactions like lactonization or deprotection. Examples include:

    • Pyridinium p-toluenesulfonate (PPTS)

    • Acetic acid

    • Silica gel

  • Control of Reaction Conditions:

    • Temperature: Perform acid-catalyzed reactions at the lowest possible temperature that allows for a reasonable reaction rate.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.

  • Alternative Synthetic Strategies:

    • If epimerization remains a persistent issue during a specific acid-catalyzed step, consider alternative synthetic routes that circumvent this problematic transformation. For instance, if acetal (B89532) formation is causing epimerization, investigate other protecting group strategies that do not require harsh acidic conditions.

Experimental Workflow for Minimizing Acid-Catalyzed Epimerization

Epimerization_Workflow start Acid-Catalyzed Step Prone to Epimerization check_epimer Analyze Product Mixture for Epimers (e.g., NMR, HPLC) start->check_epimer is_epimerization Epimerization Observed? check_epimer->is_epimerization no_epimerization No Significant Epimerization is_epimerization->no_epimerization No troubleshoot Troubleshooting Strategies is_epimerization->troubleshoot Yes end Proceed to Next Step no_epimerization->end mild_acid Use Milder Acid (e.g., PPTS) troubleshoot->mild_acid lower_temp Lower Reaction Temperature troubleshoot->lower_temp shorter_time Reduce Reaction Time troubleshoot->shorter_time alternative_route Consider Alternative Synthetic Route troubleshoot->alternative_route re_evaluate Re-run Reaction with Modified Conditions mild_acid->re_evaluate lower_temp->re_evaluate shorter_time->re_evaluate end_fail Re-evaluate Overall Strategy alternative_route->end_fail re_evaluate->check_epimer

Caption: Troubleshooting workflow for addressing acid-catalyzed epimerization.

Visualizing Stereocontrol in Ketone Reduction

The following diagram illustrates the principle of stereoselective ketone reduction using a bulky reagent like (-)-DIP-Cl. The steric bulk of the reagent directs the approach of the hydride to the less hindered face of the ketone, leading to the desired stereoisomer.

Ketone_Reduction cluster_reagents Reactants cluster_transition Transition State cluster_product Product ketone Cyclopentanone Intermediate transition_state Hydride attack from the less hindered face ketone->transition_state + (-)-DIP-Cl dipcl (-)-DIP-Cl (Bulky Reducing Agent) desired_alcohol Desired Diastereomer of Alcohol transition_state->desired_alcohol Stereoselective Hydride Transfer undesired_alcohol (Undesired Epimer Minimized) transition_state->undesired_alcohol Sterically Hindered Path

Caption: Stereoselective reduction of the ketone intermediate.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for the Enantiomeric Purity of (-)-Corey Lactone Diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of (-)-Corey lactone diol is a critical quality attribute in the synthesis of prostaglandins (B1171923) and other biologically active molecules.[1][2] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the predominant analytical technique for resolving and quantifying the enantiomers of Corey lactone diol.[3] This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, to assist in the selection of an optimal analytical strategy.

Comparative Performance of Chiral Stationary Phases

The success of a chiral separation is primarily dependent on the choice of the Chiral Stationary Phase (CSP).[4][5] Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, have demonstrated broad applicability and high success rates for the separation of a wide range of chiral compounds, including lactones.[6][7] The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation and accurate quantification.

Below is a summary of the performance of various polysaccharide-based CSPs for the chiral separation of Corey lactone diol enantiomers.

Chiral Stationary PhaseMobile Phase Composition (v/v)k1' ((-)-CLD)k2' ((+)-CLD)Separation Factor (α)Resolution (Rs)Reference
Chiralpak AD-H n-hexane/ethanol (80/20)2.565.192.037.91[3]
Chiralpak AD-H Acetonitrile (100%)1.151.541.342.83[3]
Chiralcel OD-H n-hexane/ethanol (80/20)3.113.551.141.89[3]
Chiralcel OJ-H n-hexane/ethanol (80/20)No ResolutionNo Resolution--[3]
Chiralpak AS-H n-hexane/ethanol (80/20)4.324.321.000.00[3]

k1' and k2' are the retention factors for the (-) and (+) enantiomers, respectively. CLD: Corey Lactone Diol

Based on the presented data, Chiralpak AD-H provides the most effective separation of Corey lactone diol enantiomers, exhibiting a significantly higher separation factor and resolution compared to other tested columns, particularly under normal phase conditions.[3] The elution order on Chiralpak AD-H was determined to be the desired this compound followed by the (+)-enantiomer.[3]

Experimental Protocol: Chiral HPLC Analysis of this compound

This section provides a detailed methodology for the determination of the enantiomeric purity of this compound using a Chiralpak AD-H column.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

  • Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane/ethanol (80/20, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Prepare a solution of racemic Corey lactone diol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

4. System Suitability:

  • Inject the racemic standard solution.

  • The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.

5. Analysis:

  • Inject the sample solution.

  • Identify the peaks corresponding to the (-)- and (+)-Corey lactone diol enantiomers based on the retention times obtained from the racemic standard.

  • Calculate the enantiomeric purity (or enantiomeric excess, %ee) of the this compound sample using the peak areas.

Calculation of Enantiomeric Excess (%ee): %ee = [ (Area of (-) enantiomer - Area of (+) enantiomer) / (Area of (-) enantiomer + Area of (+) enantiomer) ] x 100

Workflow and Logical Relationships

The successful implementation of a chiral HPLC method involves a systematic workflow, from initial method development to routine analysis and validation.

Chiral_HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis A CSP & Mobile Phase Screening B Optimization of Chromatographic Conditions A->B Select best CSP & initial conditions C Specificity B->C Optimized Method D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LOQ E->F G Robustness F->G H System Suitability Test G->H Validated Method I Sample Analysis H->I Proceed if criteria met J Data Processing & Reporting I->J

Caption: Workflow for Chiral HPLC Method Development, Validation, and Analysis.

The diagram above illustrates the logical progression from selecting a suitable chiral stationary phase and optimizing the separation conditions, through to the formal validation of the analytical method according to ICH guidelines.[8] Once validated, the method can be routinely employed for sample analysis, beginning with a system suitability test to ensure the continued performance of the chromatographic system.

References

Alternative synthetic routes to (-)-Corey lactone diol not starting from dicyclopentadiene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of prostaglandins, (-)-Corey lactone diol is a cornerstone chiral building block. While the classical approach starting from dicyclopentadiene (B1670491) is well-established, a number of alternative synthetic routes have emerged, offering distinct advantages in terms of efficiency, stereocontrol, and starting material accessibility. This guide provides an objective comparison of prominent alternative syntheses, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable route for specific research and development needs.

Performance Comparison of Alternative Synthetic Routes

The following table summarizes the key quantitative data for three notable alternative synthetic routes to this compound, providing a clear comparison of their respective efficiencies.

Synthetic RouteStarting Material(s)Key TransformationOverall YieldEnantiomeric Excess (ee)Number of Steps (from key starting material)Key Advantages
Hayashi Organocatalytic Synthesis 3-(Dimethylphenylsilyl)propenal and ethyl 4-oxo-2-pentenoateOrganocatalytic domino Michael/Michael reaction50%>99%1 (one-pot)Time-economical, high enantioselectivity, one-pot procedure.
Aggarwal Organocatalytic Synthesis Succinaldehyde (B1195056)L-proline catalyzed dimerization to a bicyclic enal~13% (for bicyclic enal)99%Multiple steps from enalUtilizes a simple, commercially available starting material.
Chen Chemoenzymatic Synthesis Racemic 2-oxabicyclo[3.2.0]hept-6-en-3-one derivativeOrganocatalytic asymmetric Baeyer-Villiger oxidation85% (for bicyclic lactone intermediate)up to 99%Multiple stepsHigh yield and enantioselectivity in the key oxidation step.

Experimental Protocols

This section provides detailed experimental methodologies for the key transformations in the compared synthetic routes.

Hayashi Organocatalytic One-Pot Synthesis

This procedure describes the one-pot synthesis of this compound from commercially available starting materials.

Procedure: To a solution of 3-(dimethylphenylsilyl)propenal and ethyl 4-oxo-2-pentenoate in a suitable solvent, the diphenylprolinol silyl (B83357) ether organocatalyst and an additive such as p-nitrophenol are added at room temperature. The reaction mixture is stirred for a specified time to facilitate the domino Michael/Michael reaction, forming the cyclopentanone (B42830) core. Following the completion of the initial reaction, the intermediate is subjected to a sequence of in-situ transformations within the same reaction vessel. This includes a stereoselective reduction of the ketone and aldehyde functionalities, followed by lactonization. The final step involves a Tamao-Fleming oxidation to convert the carbon-silicon bond to a hydroxyl group, affording the this compound. The entire process, including all reaction and quenching steps, is completed in approximately 152 minutes. The final product is then purified by column chromatography.[1]

Aggarwal Organocatalytic Synthesis from Succinaldehyde

This protocol outlines the initial L-proline catalyzed dimerization of succinaldehyde to form a key bicyclic enal intermediate.

Procedure: Succinaldehyde, prepared from the hydrolysis of 2,5-dimethoxytetrahydrofuran, is dissolved in a suitable solvent. L-proline is added as the catalyst, and the mixture is stirred at room temperature. The reaction progress is monitored until the formation of the bicyclic enal is maximized. The subsequent conversion of this enal to this compound involves a series of transformations including reduction and lactonization.

Chen Chemoenzymatic Synthesis via Asymmetric Baeyer-Villiger Oxidation

This method details the key enantioselective Baeyer-Villiger oxidation step.

Procedure: A racemic bicyclic cyclobutanone (B123998) derivative is subjected to an organocatalytic asymmetric Baeyer-Villiger oxidation. In a typical procedure, the racemic ketone is dissolved in a suitable solvent, and a chiral spiro-phosphate organic catalyst is added. An oxidizing agent, such as aqueous hydrogen peroxide, is then introduced. The reaction is stirred at a controlled temperature until the desired conversion is achieved. The resulting bicyclic lactone is obtained in high yield and enantiomeric excess. This lactone is then converted to this compound through subsequent chemical transformations, including ring opening and functional group manipulations.[2] The final step involves recrystallization from chloroform (B151607) to yield the pure product.[2]

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Hayashi_Organocatalytic_Synthesis start 3-(Dimethylphenylsilyl)propenal + Ethyl 4-oxo-2-pentenoate intermediate Cyclopentanone Intermediate start->intermediate Organocatalytic Domino Reaction product This compound intermediate->product One-Pot Sequence: - Reduction - Lactonization - Oxidation

Caption: Hayashi Organocatalytic One-Pot Synthesis.

Aggarwal_Organocatalytic_Synthesis start Succinaldehyde intermediate Bicyclic Enal start->intermediate L-Proline Catalyzed Dimerization product This compound intermediate->product Further Transformations

Caption: Aggarwal Organocatalytic Synthesis Pathway.

Chen_Chemoenzymatic_Synthesis start Racemic Bicyclic Cyclobutanone Derivative intermediate Enantioenriched Bicyclic Lactone start->intermediate Asymmetric Baeyer-Villiger Oxidation (Organocatalyst) product This compound intermediate->product Further Transformations

Caption: Chen Chemoenzymatic Synthesis Pathway.

References

A Comparative Guide to Chiral Building Blocks for Prostaglandin Synthesis: (-)-Corey Lactone Diol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandins (B1171923), a class of lipid compounds with diverse and potent physiological effects, are critical targets in drug discovery and development. Their complex stereochemistry demands precise and efficient synthetic strategies, hinging on the selection of an appropriate chiral building block. For decades, (-)-Corey lactone diol has been a cornerstone in prostaglandin (B15479496) synthesis, renowned for its versatility and the high degree of stereocontrol it offers. However, alternative chiral synthons, such as cyclopentenone derivatives and carbohydrate-based starting materials, have emerged as viable and, in some cases, advantageous routes. This guide provides an objective comparison of this compound with these alternatives, supported by experimental data, detailed protocols, and visual representations of synthetic and signaling pathways.

Performance Comparison of Chiral Building Blocks

The choice of a chiral starting material significantly impacts the overall efficiency and stereochemical purity of the final prostaglandin product. The following table summarizes key quantitative data for the synthesis of Prostaglandin F2α (PGF2α), a representative and medicinally important prostaglandin, from three distinct chiral building blocks.

Chiral Building BlockStarting MaterialKey Synthetic StrategyNumber of Steps (Longest Linear Sequence)Overall Yield (%)Enantiomeric Excess (ee %)Reference
This compound This compoundCorey Synthesis (Wittig and Horner-Wadsworth-Emmons reactions)~17Not explicitly stated as a single figure, but individual high-yielding steps are reported. A chemoenzymatic synthesis from a related precursor is reported in 5 steps with a gram-scale synthesis possible.[1][2]High (optically pure starting material)[2][3]
Cyclopentenone Derivative 2-CyclopentenoneConjugate addition, Aldol (B89426) condensation11-122.9-6.599[1][4]
Carbohydrate D-GlucoseIntramolecular aldol cyclization, Orthoester Claisen rearrangement~1535 (for a key intermediate)High (optically pure starting material)[5]

Key Insights:

  • This compound: The classical Corey synthesis, while lengthy, is a well-established and reliable method that provides excellent stereocontrol due to the inherent chirality of the starting material.[2][3] Modern chemoenzymatic approaches have significantly shortened the synthesis, making it more efficient.[1]

  • Cyclopentenone Derivatives: These routes offer a convergent approach, often involving the conjugate addition of the lower side chain and subsequent elaboration. While potentially shorter than the classical Corey synthesis, overall yields can be modest. However, high enantioselectivity can be achieved.[1][4]

  • Carbohydrates: Utilizing the inherent chirality of sugars like D-glucose provides a powerful strategy for enantioselective prostaglandin synthesis. These syntheses can be lengthy but offer access to optically pure products.[5]

Experimental Protocols

Detailed methodologies for key transformations are crucial for replicating and comparing synthetic routes. Below are representative protocols for pivotal reactions in prostaglandin synthesis.

Protocol 1: Horner-Wadsworth-Emmons Reaction for ω-Chain Installation

This reaction is a cornerstone of the Corey synthesis, used to introduce the lower (ω) side chain.[2]

Materials:

  • Corey aldehyde derivative (1 equivalent)

  • Dimethyl-(2-oxoheptyl)phosphonate (1.2 equivalents)

  • Sodium hydride (NaH) (1.2 equivalents)

  • Dry dimethoxyethane (DME) as solvent

Procedure:

  • A solution of dimethyl-(2-oxoheptyl)phosphonate in dry DME is added dropwise to a stirred suspension of NaH in DME at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • The mixture is stirred for 1 hour at room temperature to ensure complete formation of the phosphonate (B1237965) anion.

  • A solution of the Corey aldehyde derivative in dry DME is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 60 minutes.

  • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the enone product.

Protocol 2: Wittig Reaction for α-Chain Installation

The Wittig reaction is employed to introduce the upper (α) side chain of the prostaglandin.[6]

Materials:

  • Lactol intermediate (1 equivalent)

  • (4-Carboxybutyl)triphenylphosphonium bromide (2 equivalents)

  • Dimsyl sodium (sodium methylsulfinylmethylide) in DMSO (4 equivalents)

  • Dry dimethyl sulfoxide (B87167) (DMSO) as solvent

Procedure:

  • To a solution of (4-carboxybutyl)triphenylphosphonium bromide in dry DMSO under an inert atmosphere, dimsyl sodium in DMSO is added. The mixture is stirred to generate the ylide.

  • A solution of the lactol intermediate in dry DMSO is added to the ylide solution.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the addition of water.

  • The mixture is acidified with a dilute acid (e.g., 0.5 N HCl) and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude prostaglandin is purified by column chromatography.

Protocol 3: Conjugate Addition to a Cyclopentenone

This method is central to prostaglandin synthesis starting from cyclopentenone derivatives.[7]

Materials:

  • Substituted 2-cyclopentenone (1 equivalent)

  • Organocuprate reagent (e.g., lithium divinylcuprate) (1.1 equivalents)

  • Dry tetrahydrofuran (B95107) (THF) as solvent

  • Saturated aqueous ammonium chloride solution

Procedure:

  • The organocuprate reagent is prepared in situ in dry THF at low temperature (e.g., -78 °C).

  • A solution of the substituted 2-cyclopentenone in dry THF is added dropwise to the stirred solution of the organocuprate reagent at -78 °C.

  • The reaction mixture is stirred at low temperature for a specified time until the reaction is complete.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and then extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The product is purified by column chromatography.

Visualizing Synthetic and Signaling Pathways

Synthetic Pathways

The following diagrams illustrate the general synthetic logic for producing prostaglandins from the discussed chiral building blocks.

G Synthetic Pathway from this compound A This compound B Oxidation to Aldehyde A->B e.g., Collins Oxidation C Horner-Wadsworth-Emmons Reaction (ω-chain) B->C D Reduction of C15-Ketone C->D E Protection of Hydroxyls D->E F Reduction of Lactone to Lactol E->F e.g., DIBAL-H G Wittig Reaction (α-chain) F->G H Deprotection G->H I Prostaglandin F2α H->I G Synthetic Pathway from a Cyclopentenone Derivative A Chiral Cyclopentenone Derivative B Conjugate Addition (ω-chain) A->B e.g., Organocuprate C Trapping of Enolate (α-chain precursor) B->C D Elaboration of α-chain C->D E Reduction of Carbonyls D->E F Prostaglandin F2α E->F G PGE2 Signaling Pathway Leading to NF-κB Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP24 EP2/EP4 Receptors PGE2->EP24 Binds Gs Gαs EP24->Gs Activates PI3K PI3K EP24->PI3K Activates via β-arrestin/Src AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates NFkB_IκB NF-κB - IκB (Inactive) PKA->NFkB_IκB Phosphorylates IκB Kinase (IKK) (Indirect activation) Akt Akt PI3K->Akt Activates Akt->NFkB_IκB Phosphorylates IκB Kinase (IKK) (Indirect activation) IκB IκB NFkB_IκB->IκB IκB Degradation NFkB NF-κB (Active) NFkB_IκB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Target Gene Expression (e.g., IL-6, IL-8) NFkB_nuc->Gene Induces

References

A Comparative Guide to Confirming the Absolute Configuration of (-)-Corey Lactone Diol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug discovery. This guide provides an objective comparison of the primary analytical techniques used to confirm the absolute configuration of (-)-Corey lactone diol and its derivatives, supported by experimental data and detailed protocols.

This compound is a key chiral intermediate in the synthesis of prostaglandins (B1171923) and other biologically active molecules. Its precise three-dimensional structure is paramount to its utility. This document outlines and compares three principal methods for confirming its absolute configuration: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Ester Analysis, and Vibrational Circular Dichroism (VCD).

Data Presentation: Comparison of Analytical Techniques

TechniqueSample RequirementsPrincipleKey OutputAdvantagesLimitations
X-ray Crystallography Single crystal of high quality and sufficient size.Diffraction of X-rays by the electron cloud of the atoms in a crystal lattice.3D molecular structure, bond lengths, bond angles, and the Flack parameter for absolute configuration.Provides the most unambiguous determination of absolute configuration.Growth of a suitable single crystal can be challenging or impossible for some compounds.
Mosher's Ester Analysis (NMR) Small amount (mg) of the alcohol, (R)- and (S)-MTPA chlorides.Formation of diastereomeric esters with a chiral derivatizing agent (MTPA), leading to distinguishable chemical shifts in the ¹H NMR spectrum.A table of chemical shift differences (Δδ = δS - δR) for protons near the chiral center.Relatively small sample amount required; does not require crystallization.Indirect method; requires careful analysis of NMR spectra and can be ambiguous if the conformational preference of the Mosher's esters is not clear. Derivatization is required.
Vibrational Circular Dichroism (VCD) Sample in solution (mg).Differential absorption of left and right circularly polarized infrared light by a chiral molecule.VCD spectrum, which is compared to a computationally predicted spectrum for a known enantiomer.Applicable to a wide range of molecules in solution, including those that are difficult to crystallize. Provides conformational information.Requires quantum chemical calculations for interpretation; accuracy depends on the computational model.

Experimental Protocols

X-ray Crystallography
  • Crystallization: Dissolve the purified this compound derivative in a suitable solvent system (e.g., ethyl acetate/hexane, methanol). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of suitable quality for X-ray diffraction.

  • Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation). Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the diffraction data.

  • Absolute Configuration Determination: The absolute configuration is determined by anomalous dispersion effects. The Flack parameter is refined; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.

Mosher's Ester Analysis

This NMR-based method allows for the determination of the absolute configuration of the secondary alcohol in this compound.

  • Esterification:

    • In two separate NMR tubes, dissolve a small amount (e.g., 1-2 mg) of this compound in anhydrous pyridine-d5 (B57733) or CDCl3 with a small amount of pyridine.

    • To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • To the other tube, add a slight molar excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

    • Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

    • Assign the proton signals for both diastereomers, which may require 2D NMR techniques (e.g., COSY, HSQC).

    • Calculate the chemical shift differences (Δδ) for the protons in the vicinity of the esterified hydroxyl group using the formula: Δδ = δS - δR.

  • Configuration Assignment:

    • Construct a model of the (R)- and (S)-MTPA esters in their most stable conformation, where the trifluoromethyl, methoxy, and phenyl groups of the MTPA moiety have a defined spatial relationship to the substituents of the chiral center.

    • Protons on one side of the MTPA phenyl ring will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ).

    • By correlating the signs of the calculated Δδ values with the spatial arrangement of the protons in the model, the absolute configuration of the alcohol can be deduced.

Vibrational Circular Dichroism (VCD)

A study by Bour et al. (2004) has demonstrated the use of VCD for analyzing Corey lactone derivatives.

  • Sample Preparation: Dissolve the this compound in a suitable solvent that has minimal absorption in the mid-IR region of interest (e.g., CDCl₃ or D₂O). The concentration should be optimized to obtain a good signal-to-noise ratio.

  • VCD and IR Spectra Measurement:

    • Record the VCD and infrared (IR) absorption spectra of the sample using a VCD spectrometer.

    • The spectra are typically measured in the fingerprint region (e.g., 900-1800 cm⁻¹).

  • Computational Modeling:

    • Perform a conformational search for the this compound using a suitable computational method (e.g., molecular mechanics or semi-empirical methods).

    • For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

    • Calculate the theoretical VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for a known absolute configuration (e.g., the (3aR,4S,5R,6aS) enantiomer).

    • A good agreement between the signs and relative intensities of the major VCD bands of the experimental and calculated spectra confirms the absolute configuration of the sample. If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

Visualizations

experimental_workflow_xray cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis Purification Purification of This compound Derivative Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Solution Structure Solution Diffraction->Solution Refinement Structure Refinement Solution->Refinement Absolute_Config Absolute Configuration Determination (Flack Parameter) Refinement->Absolute_Config

Caption: Workflow for X-ray Crystallography.

experimental_workflow_mosher cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_interpretation Interpretation Diol This compound R_MTPA React with (R)-MTPA-Cl Diol->R_MTPA S_MTPA React with (S)-MTPA-Cl Diol->S_MTPA NMR_R ¹H NMR of (R)-MTPA Ester R_MTPA->NMR_R NMR_S ¹H NMR of (S)-MTPA Ester S_MTPA->NMR_S Calculate_Delta Calculate Δδ = δS - δR NMR_R->Calculate_Delta NMR_S->Calculate_Delta Assign_Config Assign Absolute Configuration Calculate_Delta->Assign_Config Model Conformational Model Model->Assign_Config

Caption: Workflow for Mosher's Ester Analysis.

experimental_workflow_vcd cluster_experiment Experiment cluster_computation Computation cluster_comparison Comparison & Assignment Sample_Prep Sample Preparation (in solution) Measure_Spectra Measure VCD and IR Spectra Sample_Prep->Measure_Spectra Compare Compare Experimental and Calculated Spectra Measure_Spectra->Compare Conformational_Search Conformational Search DFT_Calc DFT Calculations (Geometry, Frequencies, VCD) Conformational_Search->DFT_Calc Boltzmann_Avg Boltzmann Averaging DFT_Calc->Boltzmann_Avg Boltzmann_Avg->Compare Assign Assign Absolute Configuration Compare->Assign

A Comparative Guide to the Spectroscopic Characterization of (-)-Corey Lactone Diol Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Corey lactone diol, a pivotal chiral intermediate in the synthesis of prostaglandins (B1171923) and their analogues, demands rigorous structural characterization to ensure the stereochemical integrity and purity of these potent therapeutic agents. This guide provides a comparative overview of the key spectroscopic methods employed for the characterization of this compound and its synthetic intermediates. Experimental data from various techniques are presented in a standardized format for easy comparison, alongside detailed experimental protocols and a visual workflow to guide researchers in their analytical endeavors.

Spectroscopic Analysis: A Multi-faceted Approach

The unambiguous determination of the structure and stereochemistry of this compound relies on the synergistic application of several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Each method provides unique and complementary information, contributing to a comprehensive understanding of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are routinely used to assign all proton and carbon signals and to establish connectivity within the molecule.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are characteristic for the specific protons and carbons in the this compound structure. The following tables summarize typical ¹H and ¹³C NMR data obtained in different deuterated solvents.

Table 1: ¹H NMR Data for this compound

ProtonChemical Shift (δ) in CDCl₃ (400 MHz)[1]Chemical Shift (δ) in DMSO-d₆ (300 MHz)[2]MultiplicityCoupling Constant (J) in Hz
H-5a4.934.86tdJ = 6.8, 2.8
H-54.193.90qJ = 6.4
H-4'a3.753.38ddJ = 10.8, 5.6
H-4'b3.633.27ddJ = 10.8, 7.2
H-3a2.812.78ddJ = 18.0, 9.9
H-3a2.68–2.562.62m-
H-3b2.532.37ddJ = 18.0, 2.4
H-62.432.15dtJ = 14.8, 6.4
H-4, H-62.10–1.941.80-1.70m-

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (δ) in DMSO-d₆ (100 MHz)[1]
C-2 (C=O)177.36
C-6a83.85
C-572.81
C-4' (CH₂OH)61.19
C-456.10
C-3a40.26
C-639.37
C-335.47

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-10 ppm).

    • Use a 30° or 45° pulse angle.

    • Set the acquisition time to at least 3 seconds and the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Employ standard pulse programs provided by the spectrometer manufacturer.

    • Optimize the spectral widths and number of increments in the indirect dimension (F1) to achieve adequate resolution.

    • For HMBC, optimize the long-range coupling delay (e.g., 50-100 ms) to observe correlations over 2-3 bonds.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key characteristic absorptions are those of the hydroxyl (-OH) and the γ-lactone carbonyl (C=O) groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)~3400Strong, broad
C=O stretch (γ-lactone)~1770Strong
C-O stretch (alcohol)~1050Medium
C-O stretch (ester)~1180Medium

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues. For this compound (C₈H₁₂O₄), the molecular weight is 172.18 g/mol .[1]

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (expected)Description
[M+H]⁺173.07Protonated molecular ion (in positive ion mode ESI)
[M+Na]⁺195.05Sodium adduct (in positive ion mode ESI)
[M-H]⁻171.06Deprotonated molecular ion (in negative ion mode ESI)

Experimental Protocol for Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.

    • Acquire the mass spectrum in either positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including the absolute stereochemistry. While obtaining suitable single crystals of this compound can be challenging, a successful crystal structure determination would unambiguously confirm its molecular architecture. To date, a publicly available crystal structure of this compound has not been identified in the Cambridge Structural Database (CSD). However, the structures of related bicyclo[3.3.0]octane derivatives have been determined, which can serve as valuable references for confirming the overall ring system stereochemistry.

Experimental Protocol for X-ray Crystallography

  • Crystallization: Grow single crystals of this compound of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution in various solvents or solvent mixtures.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a single-crystal X-ray diffractometer. Data is collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a this compound intermediate.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Intermediate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS XRay X-ray Crystallography (if single crystals available) Purification->XRay Data_Analysis Spectral Data Analysis & Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis XRay->Data_Analysis Structure_Confirmation Structure & Stereochemistry Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report/ Publication

References

Comparative study of different oxidizing agents for the synthesis of Corey aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Corey aldehyde, a pivotal intermediate in the production of prostaglandins (B1171923) and their analogues, hinges on the selective oxidation of the primary alcohol in Corey lactone diol. The choice of oxidizing agent for this transformation is critical, influencing yield, purity, reaction conditions, and scalability. This guide provides an objective comparison of commonly employed oxidizing agents for this key synthetic step, supported by experimental data to inform methodology selection.

Performance Comparison of Oxidizing Agents

The selection of an appropriate oxidizing agent is a trade-off between reactivity, selectivity, cost, and ease of handling. Below is a summary of quantitative data for four common methods used in the synthesis of Corey aldehyde.

Oxidizing Agent SystemTypical Yield (%)Reaction Time (h)Reaction Temperature (°C)Key AdvantagesKey Disadvantages
Swern Oxidation ~952 - 4-78 to rtHigh yield, mild conditions, good for sensitive substrates.Requires cryogenic temperatures, produces malodorous dimethyl sulfide.
PCC on Alumina (B75360) 85 - 951 - 2Room TemperatureSimple setup, commercially available reagent.Toxicity of chromium reagents, acidic conditions may not be suitable for all substrates.[1]
Dess-Martin Periodinane >901 - 3Room TemperatureMild conditions, neutral pH, high chemoselectivity.[2]Reagent is expensive and potentially explosive.[2]
Corey-Kim Oxidation High1 - 3-25 to 0Milder than Swern oxidation, can be run at higher temperatures.Potential for chlorination of sensitive substrates.[3]

Experimental Protocols

Detailed methodologies for the key oxidation reactions are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and substrate batches.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize primary alcohols to aldehydes under mild, cryogenic conditions.[4]

Reagents:

  • Corey lactone diol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • A solution of oxalyl chloride (1.5 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO (2.5 eq) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes.

  • A solution of Corey lactone diol (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for 45 minutes at -78 °C.

  • Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.

  • The reaction is quenched with water, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Corey aldehyde.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder chromium-based oxidizing agent that can convert primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, especially when buffered or supported on a solid phase like alumina.[1][5]

Reagents:

  • Corey lactone diol

  • Pyridinium chlorochromate (PCC) adsorbed on alumina

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred suspension of PCC adsorbed on alumina (1.5 eq) in anhydrous DCM, a solution of Corey lactone diol (1.0 eq) in anhydrous DCM is added.

  • The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel or celite to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure to afford the crude Corey aldehyde.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, to achieve a mild and selective oxidation of alcohols to aldehydes at room temperature.[2][6]

Reagents:

  • Corey lactone diol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (optional, as a buffer)

Procedure:

  • To a solution of Corey lactone diol (1.0 eq) in anhydrous DCM, Dess-Martin periodinane (1.1-1.5 eq) is added in one portion at room temperature. Sodium bicarbonate can be added to buffer the reaction if the substrate is acid-sensitive.

  • The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • The mixture is stirred vigorously until the layers become clear. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude Corey aldehyde.

Visualizing the Synthetic Pathway and Experimental Workflow

To further elucidate the process, the following diagrams illustrate the general synthetic pathway from Corey lactone diol to Corey aldehyde and a typical experimental workflow for the oxidation step.

Synthesis_Pathway CoreyLactoneDiol Corey Lactone Diol CoreyAldehyde Corey Aldehyde CoreyLactoneDiol->CoreyAldehyde Oxidation (e.g., Swern, PCC, DMP)

Caption: General synthetic pathway from Corey lactone diol to Corey aldehyde.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Corey Lactone Diol in Anhydrous Solvent C Combine Reactants under Controlled Temperature A->C B Prepare Oxidizing Agent Solution/Suspension B->C D Monitor Reaction by TLC C->D E Quench Reaction D->E Reaction Complete F Extract Product E->F G Dry and Concentrate F->G

Caption: A generalized experimental workflow for the oxidation of Corey lactone diol.

References

A Comparative Guide to the Synthesis of (-)-Corey Lactone Diol: An Analysis of Reaction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chiral intermediates is paramount. (-)-Corey lactone diol, a critical building block for a wide array of prostaglandins (B1171923) and their analogues, has been the subject of extensive synthetic efforts. This guide provides a comparative analysis of prominent synthetic strategies for this compound, with a focus on reaction conditions and efficiency as a proxy for kinetic performance. While detailed kinetic data such as rate constants and activation energies are not extensively reported in the literature, a thorough examination of reaction times, yields, and experimental protocols offers valuable insights into the practical advantages and limitations of each approach.

Executive Summary

This guide delves into three principal methodologies for the synthesis of this compound: the classic Corey synthesis featuring iodolactonization, modern "pot-and-time-economical" one-pot syntheses, and chemoenzymatic approaches employing kinetic resolution. The traditional Corey method, while foundational, typically involves multiple steps and extended reaction times. In contrast, recent advancements in one-pot syntheses have dramatically reduced the overall synthesis time and improved efficiency. Chemoenzymatic methods offer high enantioselectivity through the use of lipases for kinetic resolution. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, balancing factors such as speed, scalability, cost, and stereochemical purity.

Comparison of Synthetic Methodologies

The following tables summarize the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiencies.

Methodology Key Transformation Total Steps (from common precursors) Overall Reaction Time Overall Yield Enantiomeric Excess (ee) Reference
Classic Corey SynthesisIodolactonization~10>48 hoursNot explicitly stated as a wholeHigh (via resolution)[1]
One-Pot Synthesis (Hayashi et al.)Domino Michael/Michael Reaction1 (pot)152 minutes50%>99%[1][2][3]
Chemoenzymatic SynthesisEnzymatic Kinetic ResolutionVariable (multi-step)5 to 48 hours (for resolution step)Not explicitly stated as a wholeHigh[4]

Detailed Experimental Protocols

Classic Corey Synthesis: The Iodolactonization Step

The iodolactonization reaction is a cornerstone of the original Corey synthesis, establishing the crucial stereochemistry of the lactone ring. This step can be controlled to favor either the kinetic or thermodynamic product.[5]

Kinetic Control (to favor cis-lactone):

  • Reactants: Unsaturated carboxylic acid precursor, Iodine (I₂), and a mild base (e.g., sodium bicarbonate).

  • Solvent: Typically an ethereal solvent like diethyl ether or a mixture containing water.

  • Temperature: 0 °C.

  • Reaction Time: Approximately 6 hours.[6]

  • Outcome: Preferential formation of the cis-lactone.[6]

Thermodynamic Control (to favor trans-lactone):

  • Reactants: Unsaturated carboxylic acid precursor, Iodine (I₂), and a mild base.

  • Solvent: As above.

  • Temperature: Room temperature.

  • Reaction Time: Approximately 24 hours.[6]

  • Outcome: Preferential formation of the more stable trans-lactone.[6]

The mechanism involves the formation of an iodonium (B1229267) ion intermediate, which is then attacked intramolecularly by the carboxylate nucleophile to form the lactone ring.[5][7]

One-Pot Synthesis via Domino Reaction

A significant advancement in the synthesis of Corey lactone is the development of a "pot-and-time-economical" approach.[1][3] This method accomplishes the synthesis in a single reaction vessel within a remarkably short timeframe.

Experimental Workflow:

  • Domino Michael/Michael Reaction: An asymmetric Michael reaction of a ketone and an α,β-enal is followed by an intramolecular Michael reaction. This is a key step that efficiently builds the cyclopentanone (B42830) core with high stereocontrol.[1]

  • Reduction: The resulting aldehyde and ketone functionalities are reduced. A bulky reducing agent like LiAlH(OtBu)₃ can achieve high diastereoselectivity.[1]

  • Lactonization: Acidic workup quenches the reaction and facilitates the cyclization to form the lactone.[1]

  • Final Steps: Subsequent transformations, such as the conversion of a C-Si bond to a C-O bond, are carried out in the same pot to yield the final this compound.[1]

The entire sequence, from commercially available starting materials to the final product, is completed in 152 minutes with a 50% overall yield and >99% ee.[1][3]

Chemoenzymatic Synthesis via Kinetic Resolution

Enzymatic kinetic resolution offers an effective method for obtaining enantiomerically pure this compound from a racemic mixture.

General Protocol for Enzymatic Resolution:

  • Substrate: Racemic Corey lactone.

  • Enzyme: A lipase, such as from Candida cylindracea.[4]

  • Acyl Donor: A suitable acyl donor, for example, glycerol (B35011) tributyrate.[4]

  • Solvent: An aprotic solvent.

  • Temperature: 20 to 40 °C.[4]

  • Reaction Time: 5 to 48 hours.[4]

  • Procedure: The enzyme selectively esterifies one enantiomer, allowing for the separation of the unreacted enantiomer (the desired (-)-Corey lactone) from its esterified counterpart by column chromatography.[4]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic strategies.

Corey_Synthesis_Workflow cluster_start Starting Materials cluster_corey Classic Corey Synthesis cluster_end Product start Unsaturated Carboxylic Acid iodolactonization Iodolactonization (I₂, NaHCO₃) start->iodolactonization purification1 Purification & Further Steps iodolactonization->purification1 end This compound purification1->end

Caption: Workflow for the Classic Corey Synthesis.

One_Pot_Synthesis_Workflow cluster_start Starting Materials cluster_one_pot One-Pot Synthesis cluster_end Product start_materials Ketone + α,β-enal domino_reaction Domino Michael/Michael Reaction start_materials->domino_reaction reduction Reduction domino_reaction->reduction lactonization Lactonization reduction->lactonization final_steps Final Transformations lactonization->final_steps end_product This compound final_steps->end_product

Caption: Workflow for the One-Pot Synthesis.

Enzymatic_Resolution_Workflow cluster_start Starting Material cluster_enzymatic Chemoenzymatic Synthesis cluster_products Products racemic_lactone Racemic Corey Lactone enzymatic_resolution Enzymatic Kinetic Resolution (Lipase) racemic_lactone->enzymatic_resolution separation Chromatographic Separation enzymatic_resolution->separation enantiomer This compound separation->enantiomer esterified_enantiomer Esterified (+)-Enantiomer separation->esterified_enantiomer

Caption: Workflow for Chemoenzymatic Synthesis.

References

Safety Operating Guide

Proper Disposal of (-)-Corey Lactone Diol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of (-)-Corey lactone diol. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

This compound is a key chiral building block in chemical synthesis. While its toxicological properties have not been exhaustively investigated, it is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] Therefore, proper handling and disposal are paramount. The overarching principle for the disposal of any laboratory chemical is to act in accordance with local, state, and federal regulations.[1] This guide provides a procedural framework to facilitate this process.

I. Hazard Assessment and Chemical Profile

Before handling or disposing of this compound, it is crucial to be familiar with its properties and associated hazards. This information is critical for making an informed decision about the appropriate disposal route in consultation with your institution's Environmental Health and Safety (EHS) department.

PropertyDataSource
Chemical Name (3aR,4S,5R,6aS)-(-)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one[3]
CAS Number 32233-40-2[2]
Molecular Formula C₈H₁₂O₄[2]
Molecular Weight 172.18 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point 117-119 °C[4][5]
Boiling Point 406.6 ± 25.0 °C at 760 mmHg[4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear the appropriate personal protective equipment to minimize the risk of exposure.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in situations with a risk of dust generation, additional protective clothing may be necessary.

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[1]

III. Disposal Workflow

The following workflow provides a logical sequence of steps to ensure the safe and compliant disposal of this compound. This process is designed to be universally applicable, with the understanding that the final disposal method is determined by your institution's EHS department.

Disposal_Workflow cluster_prep Preparation Phase cluster_consult Consultation Phase cluster_action Action Phase A 1. Quantify and Characterize Waste B 2. Consult Safety Data Sheet (SDS) A->B Gather hazard data C 3. Contact Institutional EHS Department D 4. EHS Assesses Waste Stream (Hazardous vs. Non-Hazardous) C->D Provide SDS and quantity E Hazardous? D->E F 5a. Follow Hazardous Waste Protocol: - Label container - Segregate waste - Arrange for pickup E->F Yes G 5b. Follow Non-Hazardous Waste Protocol: - Dispose of as per EHS instructions (e.g., solid waste bin) E->G No

Caption: Disposal workflow for this compound.

IV. Detailed Disposal Protocols

This section provides the step-by-step procedures for the disposal of this compound, corresponding to the workflow diagram above.

Step 1: Quantify and Characterize the Waste

  • Determine the amount of this compound to be disposed of.

  • Note its physical state (solid).

  • Identify any solvents or other chemicals it may be mixed with, as this will affect the disposal route. If it is a mixture, all components must be declared.

Step 2: Consult the Safety Data Sheet (SDS)

  • Review the SDS for this compound, paying close attention to Section 13: Disposal Considerations.[1][2][6] The SDS will state that disposal must be in accordance with local, state, and federal regulations.

Step 3: Contact Your Institutional Environmental Health and Safety (EHS) Department

  • This is the most critical step. Your EHS department is the ultimate authority on chemical disposal at your institution.

  • Provide them with the chemical name, CAS number, quantity, and a copy of the SDS.

  • Inform them of any other chemicals that may be present in the waste.

Step 4: Await EHS Assessment

  • EHS will evaluate the information you provide to determine if the waste is classified as hazardous or non-hazardous under local and federal regulations (e.g., RCRA in the United States).

  • This compound does not typically meet the criteria for ignitability, corrosivity, or reactivity. Its classification as hazardous will likely depend on its toxicity profile as interpreted by regulatory standards.

Step 5a: Protocol for Hazardous Waste

If EHS classifies the waste as hazardous, follow these procedures:

  • Containerization:

    • Place the this compound in a chemically compatible, leak-proof container with a secure lid.[7]

    • The original product container can be used if it is in good condition.[7]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound" and indicate that it is a solid.[7]

    • Note the date you began accumulating the waste.

  • Storage:

    • Store the container in a designated satellite accumulation area.

    • Ensure it is segregated from incompatible materials.

  • Disposal:

    • Arrange for pickup by your institution's hazardous waste management service as directed by EHS.

Step 5b: Protocol for Non-Hazardous Waste

If EHS classifies the waste as non-hazardous, they will provide specific instructions for disposal. This may include:

  • Disposal in regular laboratory trash: This is only permissible if explicitly approved by EHS. The material should be placed in a sealed, labeled container to prevent accidental exposure of custodial staff.[2]

  • Never dispose of chemicals down the drain unless explicitly permitted by EHS for specific, neutralized aqueous solutions. [6]

V. Spill and Emergency Procedures

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Secure: Evacuate the immediate area and prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE, including a respirator if dust is present.[1]

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or vacuum the material and place it into a labeled waste container for disposal.[1][8]

    • Avoid generating dust.[1][8]

    • Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

VI. Logical Relationship of Disposal Decisions

The decision-making process for the disposal of this compound is hierarchical, with each step informing the next. The following diagram illustrates this logical flow.

Logical_Flow Start Waste Generation: This compound CheckHazards Consult SDS: Identify Hazards (Irritant, Harmful) Start->CheckHazards IsRegulated Consult EHS: Is it a regulated hazardous waste? CheckHazards->IsRegulated HazardousPath Follow Hazardous Waste Protocol IsRegulated->HazardousPath Yes NonHazardousPath Follow EHS-approved Non-Hazardous Protocol IsRegulated->NonHazardousPath No FinalDisposal Final Disposal by Authorized Vendor HazardousPath->FinalDisposal NonHazardousPath->FinalDisposal

Caption: Decision tree for this compound disposal.

By following these structured procedures and always acting in consultation with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.